molecular formula C9H9BrO2 B014955 (R)-2-Bromo-3-phenylpropionic acid CAS No. 42990-55-6

(R)-2-Bromo-3-phenylpropionic acid

Cat. No.: B014955
CAS No.: 42990-55-6
M. Wt: 229.07 g/mol
InChI Key: WDRSCFNERFONKU-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Bromo-3-phenylpropionic acid is a valuable chiral building block and synthetic intermediate of significant interest in organic and medicinal chemistry research. Its core utility stems from the strategic incorporation of both a carboxylic acid and a reactive benzylic bromide on a prochiral center with defined (R)-stereochemistry. This molecular architecture allows researchers to employ this compound in stereospecific nucleophilic substitution reactions (SN2), where the bromide serves as a proficient leaving group. The subsequent reaction with various nucleophiles, such as amines, thiols, or azides, enables the efficient and controlled construction of complex, enantiopure molecules, including non-proteinogenic amino acids, peptide mimetics, and pharmaceutically relevant scaffolds.

Properties

IUPAC Name

(2R)-2-bromo-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRSCFNERFONKU-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471756
Record name (R)-2-BROMO-3-PHENYLPROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42990-55-6
Record name (R)-2-BROMO-3-PHENYLPROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Bromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical properties, synthesis, and analysis of (R)-2-Bromo-3-phenylpropionic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This document details its known characteristics and outlines key experimental protocols.

Core Physical Properties

Quantitative data for the physical properties of this compound are limited, with most available information being computed rather than experimentally determined. The following tables summarize the available data for the (R)-enantiomer and its racemic mixture.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₉BrO₂PubChem[1]
Molecular Weight 229.07 g/mol PubChem[1]
CAS Number 42990-55-6PubChem[1]
Appearance White to off-white crystalline solidCymitQuimica[2]
XLogP3-AA (Computed) 2.6PubChem[1][3]
Hydrogen Bond Donor Count (Computed) 1PubChem[1]
Hydrogen Bond Acceptor Count (Computed) 2PubChem[1]
Rotatable Bond Count (Computed) 3PubChem[1]
Exact Mass (Computed) 227.97859 DaPubChem[1]

Table 2: Physical Properties of Racemic 2-Bromo-3-phenylpropanoic Acid

PropertyValueSource
Melting Point 52 °CECHEMI[4]
Boiling Point (Rough Estimate) 215.8 °CECHEMI[4]
Solubility Limited solubility in water, soluble in organic solvents.CymitQuimica[2]

Experimental Protocols

Detailed methodologies for the synthesis and chiral analysis of this compound are crucial for its application in research and development.

Synthesis of this compound from D-Phenylalanine

This protocol describes the synthesis via a diazotization reaction, a common method for producing α-bromo carboxylic acids from α-amino acids with retention of configuration.

Materials:

  • D-Phenylalanine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Toluene

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve D-phenylalanine in an aqueous solution of hydrobromic acid in a suitable reaction vessel equipped with a magnetic stirrer.

  • Cool the mixture to a temperature between -10 °C and 0 °C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite in deionized water to the reaction mixture while maintaining the low temperature and stirring vigorously. The addition should be controlled to keep the temperature within the desired range.

  • After the addition is complete, continue to stir the reaction mixture at low temperature for several hours to ensure the reaction goes to completion.

  • Extract the product, this compound, from the aqueous reaction mixture using an organic solvent such as toluene or ethyl ether.[5] Perform multiple extractions to maximize the yield.

  • Combine the organic extracts and wash with deionized water to remove any remaining inorganic impurities.

  • Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[5]

  • The crude this compound can be further purified by recrystallization from a suitable solvent.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

To determine the enantiomeric purity of this compound, a chiral HPLC method is employed. The following is a general protocol that can be adapted and optimized.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Trifluoroacetic acid (TFA) or other suitable mobile phase modifier

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns are often effective for the separation of chiral carboxylic acids.

  • Mobile Phase Preparation: A common mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol like isopropanol or ethanol. A small amount of an acidic modifier, such as trifluoroacetic acid (0.1% v/v), is typically added to improve peak shape and resolution for carboxylic acids.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 254 nm, where the phenyl group absorbs).

    • Inject the sample onto the column and record the chromatogram.

  • Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess (e.e.) can be calculated by comparing the peak areas of the two enantiomers. For a pure (R)-enantiomer, ideally only one peak should be observed.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and logical relationships.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup cluster_product Product D_Phe D-Phenylalanine Diazotization Diazotization & Bromination (-10 to 0 °C) D_Phe->Diazotization HBr Hydrobromic Acid (48%) HBr->Diazotization NaNO2 Sodium Nitrite NaNO2->Diazotization Extraction Extraction with Organic Solvent Diazotization->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation R_Product This compound Evaporation->R_Product

Caption: Synthesis workflow for this compound.

Experimental_Workflow start Start synthesis Synthesis & Purification start->synthesis phys_props Determine Physical Properties synthesis->phys_props spec Spectroscopic Analysis synthesis->spec chiral_analysis Chiral Purity Analysis (HPLC) synthesis->chiral_analysis mp Melting Point phys_props->mp bp Boiling Point phys_props->bp sol Solubility phys_props->sol or_ Optical Rotation phys_props->or_ data_analysis Data Analysis & Documentation mp->data_analysis bp->data_analysis sol->data_analysis or_->data_analysis nmr NMR spec->nmr ir IR spec->ir ms Mass Spectrometry spec->ms nmr->data_analysis ir->data_analysis ms->data_analysis chiral_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for compound characterization.

References

An In-depth Technical Guide to (R)-2-Bromo-3-phenylpropionic Acid: Chemical Structure, Stereochemistry, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Bromo-3-phenylpropionic acid is a chiral carboxylic acid of significant interest in the fields of organic synthesis and medicinal chemistry. Its specific stereochemistry and the presence of a reactive bromine atom make it a valuable building block for the synthesis of complex, high-value molecules, particularly pharmaceutical agents. This technical guide provides a comprehensive overview of its chemical structure, stereochemical properties, and key synthetic methodologies. Detailed experimental protocols for its preparation and subsequent chemical transformations are presented, along with its critical role as an intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) inhibitors.

Chemical Structure and Properties

This compound, also known by its IUPAC name (2R)-2-bromo-3-phenylpropanoic acid, is a halogenated derivative of 3-phenylpropionic acid.[1] The molecule possesses a chiral center at the second carbon atom (C2), which is substituted with a bromine atom. The presence of the phenyl group, the carboxylic acid moiety, and the bromine atom on a stereochemically defined center confers upon it a unique reactivity profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [1][2]
CAS Number 42990-55-6[2]
IUPAC Name (2R)-2-bromo-3-phenylpropanoic acid[1]
Appearance White to off-white crystalline solid
XLogP3 2.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 3[1]

Stereochemistry

The stereochemistry of this compound is crucial for its application in the synthesis of enantiomerically pure pharmaceuticals. The designation "(R)" refers to the absolute configuration at the C2 stereocenter, as determined by the Cahn-Ingold-Prelog (CIP) priority rules.

Determination of (R) Configuration

The CIP rules are applied as follows to the substituents attached to the chiral carbon (C2):

  • Assign Priorities: The four groups attached to the stereocenter are prioritized based on the atomic number of the atom directly bonded to the chiral carbon. Higher atomic numbers receive higher priority.

    • Priority 1: Bromine (Br) - highest atomic number.

    • Priority 2: Carboxylic acid group (-COOH) - the carbon is bonded to two oxygen atoms.

    • Priority 3: Benzyl group (-CH₂-Ph) - the carbon is bonded to another carbon.

    • Priority 4: Hydrogen (H) - lowest atomic number.

  • Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest priority group (Hydrogen) is pointing away from the viewer.

  • Determine the Direction of Priority: With the lowest priority group in the back, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is observed. For this compound, this direction is clockwise, hence the designation "(R)".

G cluster_0 C2 C* Br Br (1) C2->Br 1 COOH COOH (2) C2->COOH 2 CH2Ph CH₂Ph (3) C2->CH2Ph 3 H H (4) C2->H a->b b->c G start Start: (D)-Phenylalanine step1 Dissolve in HBr/Toluene/Water at 0°C start->step1 step2 Cool to -5°C step1->step2 step3 Add NaNO₂ solution dropwise over 5h (-4 to -6°C) step2->step3 step4 Stir for 3h at -5°C, then 1h at 15°C step3->step4 step5 Phase Separation step4->step5 step6 Wash organic phase with Toluene/Water step5->step6 step7 Concentrate organic phase under vacuum step6->step7 end Product: this compound step7->end G angiotensinogen Angiotensinogen (from liver) angiotensin1 Angiotensin I angiotensinogen->angiotensin1 Renin angiotensin2 Angiotensin II angiotensin1->angiotensin2 ACE vasoconstriction Vasoconstriction (Increased Blood Pressure) angiotensin2->vasoconstriction aldosterone Aldosterone Secretion angiotensin2->aldosterone renin Renin (from kidney) ace ACE inhibitor ACE/NEP Inhibitors (e.g., Omapatrilat) inhibitor->ace Inhibits G start (R)-2-Bromo-3- phenylpropionic acid step1 Nucleophilic Substitution (Potassium Thioacetate) start->step1 intermediate1 (S)-2-Acetylthio-3- phenylpropionic acid step1->intermediate1 step2 Amide Coupling intermediate1->step2 intermediate2 Coupled Intermediate step2->intermediate2 step3 Deprotection & Cyclization intermediate2->step3 end Omapatrilat (ACE/NEP Inhibitor) step3->end

References

(R)-2-Bromo-3-phenylpropionic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-2-Bromo-3-phenylpropionic acid, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and explores its primary application in the development of cardiovascular drugs through the modulation of the Renin-Angiotensin-Aldosterone System (RAAS).

Core Chemical and Physical Properties

This compound is a halogenated carboxylic acid recognized for its role as a versatile building block in stereoselective synthesis. Its chemical identity and key physical properties are summarized below.

PropertyValueReference
CAS Number 42990-55-6[1]
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1]
IUPAC Name (2R)-2-bromo-3-phenylpropanoic acid[1]
Synonyms (D)-2-Bromo-3-phenylpropionic Acid, 3-Phenyl-2(R)-bromopropionic acid[1]
Appearance White to off-white crystalline powder
Melting Point Data not consistently available
Boiling Point Data not consistently available
Solubility Soluble in various organic solvents

Synthesis of this compound: Experimental Protocols

The primary route for the stereoselective synthesis of this compound is through the diazotization of (D)-phenylalanine, followed by bromination. This method preserves the stereochemistry of the starting material.

Protocol 1: Diazotization and Bromination of (D)-Phenylalanine

Objective: To synthesize this compound from (D)-phenylalanine with retention of stereochemistry.

Materials:

  • (D)-Phenylalanine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrobromic acid (HBr)

  • Toluene

  • Deionized water

  • Nitrogen gas supply

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, dissolve (D)-phenylalanine in a mixture of water and concentrated hydrobromic acid under a nitrogen atmosphere.

  • Cool the reaction mixture to a temperature between -10°C and 0°C using an ice bath.

  • Slowly add an aqueous solution of sodium nitrite to the cooled reaction mixture while maintaining the temperature. The addition is typically carried out over several hours.

  • After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

  • Extract the product into an organic solvent such as toluene.

  • Separate the organic phase and wash it with deionized water.

  • Concentrate the organic phase under vacuum using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by recrystallization if necessary.

Yields: Reported yields for this type of synthesis can be high, with some processes achieving yields of 90% or greater.

Synthesis Workflow Diagram

Synthesis_Workflow start Start: (D)-Phenylalanine step1 Step 1: Diazotization (NaNO₂, HBr, H₂O, -10 to 0°C) start->step1 intermediate Intermediate: Diazonium Salt step1->intermediate step2 Step 2: Bromination (HBr) intermediate->step2 product Product: This compound step2->product

Caption: Synthetic workflow for this compound.

Application in Drug Development: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

This compound is a crucial intermediate in the synthesis of vasopeptidase inhibitors. These drugs simultaneously inhibit two key enzymes: Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP).[2][3] This dual inhibition is a therapeutic strategy for managing hypertension and heart failure.[2][4]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[5][6][7][8][9]

  • Renin , released by the kidneys in response to low blood pressure, converts angiotensinogen (from the liver) into angiotensin I .[5][6]

  • ACE , primarily found in the lungs, then converts angiotensin I into angiotensin II .[5][6]

  • Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone from the adrenal cortex.[5][7] Aldosterone promotes sodium and water retention by the kidneys. Both of these actions lead to an increase in blood pressure.[5][8]

The Role of Neprilysin

Neprilysin (NEP) is an enzyme that degrades natriuretic peptides. These peptides have beneficial cardiovascular effects, including vasodilation and sodium excretion (natriuresis), which help to lower blood pressure.[2][10]

By inhibiting both ACE and NEP, vasopeptidase inhibitors, synthesized using this compound, offer a dual mechanism of action:

  • ACE Inhibition: Prevents the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion.

  • NEP Inhibition: Increases the levels of natriuretic peptides, promoting vasodilation and natriuresis.[3][10]

Signaling Pathway Diagram

RAAS_Pathway cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_nep Neprilysin Pathway cluster_inhibitors Site of Action for Vasopeptidase Inhibitors Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin (from Kidneys) ACE ACE BP_Increase Increased Blood Pressure Aldosterone->BP_Increase Vasoconstriction->BP_Increase Natriuretic_Peptides Natriuretic Peptides Inactive_Metabolites Inactive Metabolites Natriuretic_Peptides->Inactive_Metabolites NEP Vasodilation Vasodilation & Natriuresis Natriuretic_Peptides->Vasodilation NEP Neprilysin (NEP) BP_Decrease Decreased Blood Pressure Vasodilation->BP_Decrease Inhibitor Vasopeptidase Inhibitors (derived from this compound) Inhibitor->ACE Inhibits Inhibitor->NEP Inhibits

Caption: The dual inhibitory action of vasopeptidase inhibitors on the RAAS and Neprilysin pathways.

Conclusion

This compound is a fundamentally important chiral building block in medicinal chemistry. Its primary utility lies in the stereoselective synthesis of advanced pharmaceutical intermediates, most notably for the development of vasopeptidase inhibitors. A thorough understanding of its synthesis and its role in targeting key enzymatic pathways, such as the Renin-Angiotensin-Aldosterone System, is crucial for researchers and professionals engaged in the discovery and development of novel therapeutics for cardiovascular diseases.

References

Spectroscopic Data of (R)-2-Bromo-3-phenylpropionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Bromo-3-phenylpropionic acid, a compound of interest in organic synthesis and drug development. Due to the limited availability of published experimental spectra for this specific enantiomer, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the expected spectral characteristics of the molecule. This document also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a framework for the acquisition of experimental data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound (Molecular Formula: C₉H₉BrO₂, Molecular Weight: 229.07 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-13Singlet1H-COOH
~7.2-7.4Multiplet5HAromatic protons
~4.5Triplet1H-CH(Br)-
~3.3Doublet of doublets1H-CH₂- (diastereotopic)
~3.1Doublet of doublets1H-CH₂- (diastereotopic)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~170-175-COOH
~135-140Aromatic C (quaternary)
~128-130Aromatic CH
~127-128Aromatic CH
~45-50-CH(Br)-
~40-45-CH₂-
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~3030MediumC-H stretch (Aromatic)
~2900-3000MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic acid dimer)
~1600, ~1495, ~1450Medium-WeakC=C stretch (Aromatic ring)
~1200-1300StrongC-O stretch
~690-770StrongC-H bend (Aromatic)
~500-600MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zRelative IntensityAssignment
228/230Moderate[M]⁺ (Molecular ion peak, isotopic pattern for Br)
183/185Moderate[M - COOH]⁺
149Low[M - Br]⁺
104High[C₈H₈]⁺ (Loss of Br and COOH)
91Very High[C₇H₇]⁺ (Tropylium ion, base peak)
77Moderate[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like this compound. Instrument-specific parameters and sample preparation details may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.

    • Filter the solution into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

  • ¹H NMR Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high resolution.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The number of scans will depend on the sample concentration.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative ratios of the different types of protons.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR, switch the spectrometer to the ¹³C channel.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

    • Process the data similarly to the ¹H spectrum (Fourier transform, phase, and baseline correction).

Infrared (IR) Spectroscopy

For a solid sample, one of the following methods is commonly used:

  • Potassium Bromide (KBr) Pellet Method:

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply high pressure to form a thin, transparent pellet.

    • Place the pellet in the sample holder of the IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Attenuated Total Reflectance (ATR) Method:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. This method is often quicker and requires less sample preparation than the KBr pellet method.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.

  • Sample Introduction:

    • For a solid sample, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.

    • Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS), which also provides separation from any impurities.

  • Ionization and Analysis:

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.

    • The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

    • The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[1][2][3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Spectroscopic_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_elucidation Structural Elucidation Sample Pure this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Elemental Composition Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A logical workflow for the structural elucidation of an organic compound.

References

A Technical Guide to the Solubility of (R)-2-Bromo-3-phenylpropionic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromo-3-phenylpropionic acid is a chiral building block of significant interest in the synthesis of pharmaceuticals and other bioactive molecules. Its utility in organic synthesis is well-documented, and understanding its solubility in various organic solvents is critical for reaction setup, purification, and formulation development. The presence of a hydrophilic carboxylic acid group and a more hydrophobic phenyl and brominated alkyl backbone gives the molecule a solubility profile that is highly dependent on the nature of the solvent.

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data is not extensively available in published literature, this document outlines a detailed experimental protocol for researchers to determine solubility in common organic solvents. Following this protocol will enable the generation of reliable and reproducible solubility data, which is essential for process development and optimization.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by its molecular structure, which includes:

  • A Carboxylic Acid Group: This polar functional group is capable of hydrogen bonding and deprotonation in basic media, which generally enhances solubility in polar and protic solvents.

  • A Phenyl Group: This bulky, non-polar group contributes to the hydrophobic character of the molecule, favoring solubility in non-polar or moderately polar aprotic solvents.

  • A Bromine Atom: The presence of a halogen atom increases the molecular weight and polarizability, which can influence intermolecular interactions and solubility.

The interplay of these features means that the solubility of this compound can be expected to vary significantly across different solvent classes.

Data Presentation: A Template for Your Experimental Findings

Due to the limited availability of quantitative solubility data in the public domain, we provide the following table as a template for researchers to record their own experimental findings. This structured approach will facilitate easy comparison of solubility across a range of common organic solvents.

Solvent ClassSolventTemperature (°C)Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble)Quantitative Solubility (mg/mL)Observations
Alcohols Methanol
Ethanol
Isopropanol
Ketones Acetone
Methyl Ethyl Ketone
Esters Ethyl Acetate
Ethers Diethyl Ether
Tetrahydrofuran (THF)
Hydrocarbons Toluene
Hexane
Chlorinated Dichloromethane
Amides Dimethylformamide (DMF)
Other Acetonitrile

Experimental Protocols

The following protocols provide a systematic approach to determining both the qualitative and quantitative solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

Procedure:

  • To a small test tube, add approximately 25 mg of this compound.[1]

  • Add 0.75 mL of the chosen solvent in small portions (e.g., 3 x 0.25 mL).[1]

  • After each addition, cap the test tube and shake it vigorously for at least 30-60 seconds.[2][3]

  • Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.

  • Record the observation as "soluble," "partially soluble," or "insoluble."[3]

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a more rigorous method to determine the equilibrium solubility at a specific temperature.

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Place the sealed container in a constant temperature water bath or shaker and agitate it for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • After the equilibration period, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe to the temperature of the experiment to avoid precipitation.

  • Filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Dilute the filtered solution with a suitable solvent to a concentration that is within the linear range of an analytical method (e.g., HPLC-UV).

  • Determine the concentration of this compound in the diluted sample using a calibrated analytical method.

  • Calculate the original solubility in mg/mL or other appropriate units, taking into account the dilution factor.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G start Start: Solubility Determination qual_sol Qualitative Solubility Test (25 mg solute in 0.75 mL solvent) start->qual_sol shake Vigorously Shake (30-60 seconds) qual_sol->shake observe Visual Observation shake->observe decision Completely Dissolved? observe->decision soluble Record: Soluble decision->soluble Yes insoluble Record: Insoluble / Partially Soluble decision->insoluble No quant_sol Quantitative Solubility Test (Isothermal Shake-Flask Method) soluble->quant_sol insoluble->quant_sol saturate Prepare Saturated Solution (Excess Solute) quant_sol->saturate equilibrate Equilibrate at Constant Temp (e.g., 24-48h) saturate->equilibrate sample Sample and Filter Supernatant equilibrate->sample analyze Analyze Concentration (e.g., HPLC-UV) sample->analyze calculate Calculate Solubility (mg/mL) analyze->calculate end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a framework for researchers and drug development professionals to systematically determine the solubility of this compound in common organic solvents. By following the detailed experimental protocols and utilizing the provided data table template, a robust and comparable dataset can be generated. This information is invaluable for the efficient design of synthetic routes, purification strategies, and the development of formulations containing this important chiral building block.

References

(R)-2-Bromo-3-phenylpropionic Acid: A Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(R)-2-Bromo-3-phenylpropionic acid is a versatile and highly valuable chiral building block in the field of organic synthesis. Its stereodefined structure, featuring a bromine atom at the α-position to a carboxylic acid and a benzyl group at the β-position, makes it a crucial precursor for the enantioselective synthesis of a wide array of complex organic molecules, particularly pharmaceuticals. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1][2]
CAS Number 42990-55-6[1]
Appearance White to off-white crystalline solid[3]
Melting Point Not consistently reported
Boiling Point Not available
Solubility Soluble in organic solvents, limited solubility in water.[3]
XLogP3-AA 2.6[1][2]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the diazotization of (D)-phenylalanine in the presence of a bromide source. This reaction proceeds with retention of configuration at the α-carbon. Several variations of this method have been reported, with differences in reagents, solvents, and reaction conditions, leading to varying yields.

General Reaction Scheme

G D_Phe (D)-Phenylalanine Intermediate Diazonium Salt Intermediate D_Phe->Intermediate NaNO₂, HBr Product This compound Intermediate->Product Br⁻

Caption: General synthesis of this compound.

Experimental Protocols and Quantitative Data

Several protocols for the synthesis of this compound have been documented, with notable variations in reaction conditions and yields. A summary of these methods is provided in Table 2, followed by a detailed experimental protocol.

Table 2: Synthesis of this compound from (D)-Phenylalanine

Bromide SourceAcidSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
KBr2N H₂SO₄Water0 to RT3~62[4]
HBr (49%)-Water-5 to 0543[4]
NaBr / HBrHBrWaterRT380[4]
HBr-Water/Toluene-6 to 15492.7[5]
HBr / KBr (in situ)HBrWater/Toluene3 to 56>90[6]
Detailed Experimental Protocol (High-Yield Method)

This protocol is adapted from a patented industrial process that reports high yields.[5][6]

Materials:

  • (D)-Phenylalanine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (optional, for in situ bromide salt formation)

  • Toluene

  • Water

  • Ice bath

Procedure:

  • To a stirred solution of (D)-phenylalanine (1.0 eq) in a mixture of water and toluene, add concentrated hydrobromic acid (4.0-8.0 eq).

  • Cool the mixture to a temperature between -5°C and 10°C using an ice bath. For in situ formation of a bromide salt, a portion of the HBr can be neutralized with a base like KOH or NaOH at this stage.

  • Slowly add a solution of sodium nitrite (1.0-1.6 eq) in water to the reaction mixture over a period of 5-6 hours, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir for an additional hour at the same temperature.

  • Allow the phases to separate. The organic layer containing the product is separated.

  • The aqueous layer can be extracted with additional toluene to maximize recovery.

  • The combined organic layers are washed with water and then concentrated under reduced pressure to yield this compound.

Applications in Organic Synthesis

This compound is a valuable chiral precursor for the synthesis of a variety of important organic molecules, including other chiral building blocks and active pharmaceutical ingredients (APIs). The bromine atom can be displaced by a wide range of nucleophiles, typically with inversion of configuration, leading to the formation of new stereogenic centers with high enantiomeric purity.

Synthesis of (S)-2-Acetylthio-3-phenylpropionic Acid: A Key Intermediate for ACE Inhibitors

One of the most significant applications of this compound is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Omapatrilat. A crucial step in this synthesis is the nucleophilic substitution of the bromide with a thioacetate group to form (S)-2-acetylthio-3-phenylpropionic acid.

G R_Bromo This compound S_Thio (S)-2-Acetylthio-3-phenylpropionic acid R_Bromo->S_Thio Potassium Thioacetate or Thioacetic Acid / Base ACE_Inhibitor ACE Inhibitors (e.g., Omapatrilat) S_Thio->ACE_Inhibitor Further Synthetic Steps

Caption: Synthesis of an ACE inhibitor intermediate.

This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of the stereochemistry at the α-carbon.

Table 3: Synthesis of (S)-2-Acetylthio-3-phenylpropionic Acid

NucleophileBaseSolventTemperature (°C)Yield (%)Reference
Potassium Thioacetate-Not specifiedNot specifiedNot specified[7]
Thioacetic AcidTriethylamineToluene0 to 10High (not specified)[6]
Detailed Experimental Protocol for Thioacetate Substitution

This protocol is based on a described method for the synthesis of the Omapatrilat intermediate.[6]

Materials:

  • This compound

  • Thioacetic acid

  • Triethylamine

  • Toluene

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in toluene.

  • Cool the solution to 0°C.

  • Add thioacetic acid (1.2-1.5 eq) to the mixture.

  • Slowly add triethylamine (1.2-1.5 eq) to the reaction mixture over several hours, maintaining the temperature at 0°C.

  • After the addition is complete, warm the reaction mixture to 10°C and continue stirring until the reaction is complete (monitored by HPLC).

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with water and brine, and then concentrate under reduced pressure to obtain (S)-2-acetylthio-3-phenylpropionic acid.

Synthesis of Chiral β-Amino Acids

This compound can also serve as a starting material for the synthesis of enantiomerically pure β-amino acids. The displacement of the bromide with an azide nucleophile, followed by reduction, is a common strategy.

G R_Bromo This compound S_Azido (S)-2-Azido-3-phenylpropionic acid R_Bromo->S_Azido NaN₃ S_Amino (S)-2-Amino-3-phenylpropanoic acid (Phenylalanine) S_Azido->S_Amino Reduction (e.g., H₂, Pd/C) Beta_Amino Chiral β-Amino Acids S_Amino->Beta_Amino Arndt-Eistert Homologation or other methods

References

Reactivity of the Benzylic Bromide in (R)-2-Bromo-3-phenylpropionic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-Bromo-3-phenylpropionic acid is a chiral building block of significant interest in synthetic organic chemistry and drug development. The presence of a bromine atom at the benzylic position, adjacent to a phenyl ring and a stereocenter, imparts a unique reactivity profile that can be exploited for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the reactivity of the benzylic bromide in this compound, with a focus on nucleophilic substitution and elimination reactions. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the effective utilization of this versatile synthon.

Introduction

The benzylic position in organic molecules is known for its enhanced reactivity due to the ability of the adjacent aromatic ring to stabilize intermediates, such as carbocations and radicals, through resonance. In the case of this compound, this inherent reactivity is coupled with the presence of a chiral center, making it a valuable precursor for the stereoselective synthesis of pharmaceutical intermediates and other fine chemicals. Understanding the factors that govern the reaction pathways of this benzylic bromide is crucial for controlling the stereochemical outcome and achieving desired product distributions. This guide will delve into the mechanistic dichotomy of nucleophilic substitution (SN1 vs. SN2) and elimination (E1 vs. E2) reactions of this compound, providing a framework for predicting and controlling its chemical behavior.

Synthesis of this compound

The most common route for the synthesis of this compound is the diazotization of D-phenylalanine, followed by bromination. This reaction proceeds with retention of configuration at the alpha-carbon.

Experimental Protocol: Synthesis from D-Phenylalanine

Materials:

  • D-Phenylalanine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO2)

  • Toluene

  • Water

Procedure:

  • In a well-ventilated fume hood, a jacketed reactor is charged with D-phenylalanine.

  • 48% HBr is added, and the mixture is stirred and cooled to 0°C.

  • Toluene is added to the reaction mixture.

  • A solution of sodium nitrite in water is added dropwise over several hours, maintaining the temperature between -5°C and 0°C.

  • After the addition is complete, the reaction is stirred for an additional period at low temperature and then allowed to warm to room temperature.

  • The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield this compound.

Table 1: Representative Yields for the Synthesis of this compound

Starting MaterialReagentsSolventTemperatureReaction TimeYield (%)Reference
D-PhenylalanineHBr, NaNO2Water/Toluene-5 to 0°C5 hours92.7[1]
D-PhenylalanineHBr, NaNO2, KBrWater0°C3 hours~62

Reactivity of the Benzylic Bromide

The benzylic bromide in this compound is susceptible to both nucleophilic substitution and elimination reactions. The preferred reaction pathway is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic carbon can proceed through either an SN1 or SN2 mechanism.

  • SN1 Mechanism: This two-step mechanism involves the formation of a resonance-stabilized benzylic carbocation intermediate. This pathway is favored by polar protic solvents, weak nucleophiles, and substrates that can form stable carbocations. Reactions proceeding through an SN1 mechanism at a chiral center typically lead to racemization.

  • SN2 Mechanism: This is a one-step, concerted mechanism where the nucleophile attacks the carbon atom from the backside of the leaving group. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. SN2 reactions are stereospecific and result in an inversion of configuration at the chiral center.

Given that this compound is a secondary benzylic bromide, both SN1 and SN2 pathways are possible. The choice of reaction conditions is therefore critical to control the stereochemical outcome.

This protocol describes the synthesis of (S)-2-acetylthio-3-phenylpropionic acid, a key intermediate for vasopeptidase inhibitors, via an SN2 reaction with inversion of configuration.[2]

Materials:

  • This compound

  • Potassium thioacetate (KSAc)

  • Acetone or Dimethylformamide (DMF)

  • Water

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound in a suitable solvent (e.g., acetone or DMF).[2]

  • Add potassium thioacetate to the solution and stir the mixture at room temperature.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.[2]

  • Acidify the aqueous solution with dilute HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Table 2: Nucleophilic Substitution Reactions of this compound

NucleophileProductMechanismStereochemical Outcome
Potassium Thioacetate(S)-2-acetylthio-3-phenylpropionic acidSN2Inversion
Azide (e.g., NaN3)(S)-2-azido-3-phenylpropionic acidLikely SN2Expected Inversion
Cyanide (e.g., KCN)(S)-2-cyano-3-phenylpropionic acidLikely SN2Expected Inversion

Note: The stereochemical outcomes for the azide and cyanide reactions are predicted based on typical SN2 behavior with strong nucleophiles.

Elimination Reactions

Elimination reactions of this compound can lead to the formation of cinnamic acid derivatives. These reactions can proceed through either E1 or E2 mechanisms.

  • E1 Mechanism: This two-step mechanism proceeds through the same benzylic carbocation intermediate as the SN1 reaction. It is favored by weak bases and polar protic solvents.

  • E2 Mechanism: This is a one-step, concerted mechanism that requires an anti-periplanar arrangement of the proton being removed and the leaving group. It is favored by strong, bulky bases.

The competition between substitution and elimination is a key consideration. High temperatures and the use of strong, non-nucleophilic bases favor elimination over substitution.

  • In a polar protic solvent like water, the reaction with a weak base (e.g., carbonate) favors an E1 mechanism , proceeding through a stable benzylic carbocation, leading predominantly to the trans-alkene product.[3]

  • In a polar aprotic solvent like acetone, the reaction favors an E2 mechanism , where the stereochemical outcome is dictated by the anti-periplanar arrangement of the departing groups, leading to a higher proportion of the cis-alkene.[3]

Table 3: Product Distribution in the Elimination of 2,3-Dibromo-3-phenylpropanoic Acid [3]

SolventBaseMechanismcis-alkene yield (%)trans-alkene yield (%)
WaterK2CO3E12080
AcetoneK2CO3E2982

This data highlights the critical role of the solvent in directing the reaction pathway and controlling the stereochemistry of the product. Similar solvent effects can be anticipated for the elimination reactions of this compound.

Mandatory Visualizations

Reaction Pathways of this compound

G A This compound B Nucleophilic Substitution A->B C Elimination A->C D SN2 Product (Inversion of Stereochemistry) B->D Strong Nucleophile Polar Aprotic Solvent E SN1 Product (Racemization) B->E Weak Nucleophile Polar Protic Solvent F E2 Product (Stereospecific) C->F Strong, Bulky Base G E1 Product (Zaitsev's Rule) C->G Weak Base Polar Protic Solvent

Caption: Reaction pathways of this compound.

Experimental Workflow for Nucleophilic Substitution

G A Dissolve this compound in solvent B Add Nucleophile A->B C Stir at appropriate temperature B->C D Monitor reaction by TLC C->D E Quench Reaction D->E Reaction Complete F Work-up and Extraction E->F G Purification F->G H Characterization G->H

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

The benzylic bromide of this compound exhibits a rich and synthetically useful reactivity. Its susceptibility to both nucleophilic substitution and elimination reactions allows for the introduction of a wide range of functional groups and the formation of unsaturated systems. The stereochemical outcome of these transformations is highly dependent on the reaction conditions, providing an opportunity for stereocontrol through the careful selection of reagents, solvents, and temperature. A thorough understanding of the underlying SN1, SN2, E1, and E2 mechanisms is paramount for researchers aiming to utilize this chiral building block in their synthetic endeavors. This guide provides the foundational knowledge and practical protocols to effectively harness the reactivity of this compound in the development of novel chemical entities.

References

An In-depth Technical Guide to (R)-2-Bromo-3-phenylpropionic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromo-3-phenylpropionic acid is a chiral building block of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its stereospecific structure allows for the development of targeted therapeutics with improved efficacy and reduced side effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound and its derivatives, with a particular focus on their role as enzyme inhibitors.

Core Compound: this compound

This compound is a derivative of phenylalanine, an essential amino acid. The presence of a bromine atom at the alpha-position to the carboxylic acid makes it a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC₉H₉BrO₂
Molecular Weight229.07 g/mol
CAS Number42990-55-6
IUPAC Name(2R)-2-bromo-3-phenylpropanoic acid
AppearanceWhite crystalline solid
Melting Point135-138°C

Synthesis of this compound

The most common synthetic route to this compound involves the diazotization of (D)-phenylalanine, followed by a bromination reaction. This method generally preserves the stereochemistry of the starting material.

Experimental Protocol: Synthesis from (D)-Phenylalanine

Materials:

  • (D)-Phenylalanine

  • Sodium nitrite (NaNO₂)

  • Potassium bromide (KBr)

  • 2N Sulfuric acid (H₂SO₄)

  • Ethyl ether

  • Ice bath

  • Magnetic stirrer

Procedure:

  • A solution of (D)-phenylalanine is prepared in 2N sulfuric acid and cooled to 0°C in an ice bath.

  • A solution of sodium nitrite and potassium bromide in water is added dropwise to the cooled phenylalanine solution with vigorous stirring, maintaining the temperature at 0°C.

  • The reaction mixture is stirred at room temperature for approximately 3 hours.

  • The product, this compound, is then extracted from the aqueous solution using ethyl ether.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

This procedure has been reported to yield the desired product in approximately 62% yield.

Derivatives and Analogs: Vasopeptidase Inhibitors

A significant application of this compound is in the synthesis of vasopeptidase inhibitors. These drugs simultaneously inhibit two key enzymes in the cardiovascular system: Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP). This dual inhibition leads to a potent antihypertensive effect.[1][2]

Omapatrilat: A Case Study

Omapatrilat is a prominent vasopeptidase inhibitor synthesized from a derivative of this compound.[1] It is a potent, long-acting, oral dual metalloprotease inhibitor.[1]

Quantitative Data for Omapatrilat

EnzymeIC₅₀ (nmol/L)
Angiotensin-Converting Enzyme (ACE)5
Neutral Endopeptidase (NEP)8

Data sourced from[1]

While highly effective at lowering blood pressure, the clinical development of omapatrilat was halted due to a higher incidence of angioedema compared to ACE inhibitors alone.[3] This adverse effect is thought to be caused by the accumulation of bradykinin, a substrate for both ACE and NEP.[4]

Signaling Pathway of Vasopeptidase Inhibition

The therapeutic effect of vasopeptidase inhibitors stems from their dual action on the Renin-Angiotensin-Aldosterone System (RAAS) and the Natriuretic Peptide System.

Vasopeptidase_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_NPS Natriuretic Peptide System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Aldosterone Release Angiotensin_II->Vasoconstriction ACE ACE ACE->Angiotensin_II Natriuretic_Peptides Natriuretic Peptides (ANP, BNP) Inactive_Fragments Inactive_Fragments Natriuretic_Peptides->Inactive_Fragments Vasodilation Vasodilation Natriuresis Natriuretic_Peptides->Vasodilation NEP NEP NEP->Inactive_Fragments Vasopeptidase_Inhibitor Vasopeptidase Inhibitor Vasopeptidase_Inhibitor->ACE Inhibition Vasopeptidase_Inhibitor->NEP Inhibition

Caption: Dual inhibition of ACE and NEP by vasopeptidase inhibitors.

Experimental Protocols for Enzyme Inhibition Assays

ACE Inhibition Assay (Fluorometric)

This protocol is for determining the in vitro inhibitory activity of compounds against Angiotensin-Converting Enzyme.

Materials:

  • Recombinant Human ACE

  • Fluorogenic ACE substrate (e.g., Abz-Gly-p-nitro-Phe-Pro-OH)

  • Test compounds (e.g., Omapatrilat)

  • Assay Buffer: 100 mM HEPES, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl₂

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

  • DMSO for compound dilution

Procedure:

  • Prepare a serial dilution of the test compound in the Assay Buffer.

  • In a 96-well black microplate, add 50 µL of the diluted test compound or vehicle control.

  • Add 25 µL of the ACE enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the ACE substrate solution.

  • Immediately measure the fluorescence in a microplate reader pre-heated to 37°C.

  • The IC₅₀ value is calculated by plotting the percent inhibition against the log of the inhibitor concentration.

NEP Inhibition Assay (Fluorometric)

This protocol is for determining the in vitro inhibitory activity of compounds against Neutral Endopeptidase.

Materials:

  • Recombinant Human Neprilysin (NEP)

  • Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 25 mM NaCl and 10 µM ZnCl₂

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 328 nm, Emission: 393 nm)

  • DMSO for compound dilution

Procedure:

  • Prepare a serial dilution of the test compound in the Assay Buffer.

  • To each well of a 96-well plate, add 50 µL of the serially diluted test compound or vehicle control.

  • Add 25 µL of the NEP enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Start the enzymatic reaction by adding 25 µL of the NEP substrate solution.

  • Immediately read the fluorescence in a microplate reader pre-heated to 37°C.

  • The IC₅₀ value is determined from the dose-response curve.

Experimental Workflow Visualization

The general workflow for the synthesis and evaluation of novel this compound analogs is depicted below.

experimental_workflow Start Start: (R)-2-Bromo-3- phenylpropionic acid Synthesis Synthesis of Analogs (e.g., Nucleophilic Substitution) Start->Synthesis Purification Purification and Characterization (HPLC, NMR, Mass Spec) Synthesis->Purification Screening In vitro Biological Screening (e.g., ACE/NEP Inhibition Assays) Purification->Screening Data_Analysis Data Analysis (IC50/Ki Determination) Screening->Data_Analysis Lead_Optimization Lead Identification and Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Candidate Drug Lead_Optimization->End

Caption: General workflow for drug discovery based on the core scaffold.

Conclusion

This compound remains a valuable and versatile chiral starting material in medicinal chemistry. Its application in the development of vasopeptidase inhibitors highlights its potential for creating potent and targeted therapeutics. While challenges such as the off-target effects observed with omapatrilat exist, the core scaffold of this compound derivatives continues to be an area of active research. Future work may focus on modifying the structure to improve selectivity and reduce side effects, potentially leading to the development of safer and more effective drugs for cardiovascular and other diseases. The detailed experimental protocols provided in this guide serve as a foundation for researchers to build upon in their drug discovery and development endeavors.

References

The Pivotal Role of (R)-2-Bromo-3-phenylpropionic Acid in the Synthesis of Angiotensin-Converting Enzyme Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Bromo-3-phenylpropionic acid stands as a crucial chiral building block in medicinal chemistry, particularly in the synthesis of a class of life-saving drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are cornerstones in the management of hypertension and congestive heart failure. This technical guide provides a comprehensive overview of the applications of this compound, focusing on its role in the synthesis of prominent ACE inhibitors, detailed experimental protocols, and the underlying pharmacology.

Introduction to this compound: A Versatile Chiral Intermediate

This compound is a derivative of the unnatural amino acid D-phenylalanine. Its stereochemistry and the presence of a reactive bromine atom make it an ideal starting material for the asymmetric synthesis of complex pharmaceutical molecules. The primary application of this compound lies in its conversion to key intermediates for the synthesis of ACE inhibitors such as Enalapril, Lisinopril, and Benazepril.

The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation. Angiotensin II, a potent vasoconstrictor, is a key player in this system. ACE is the enzyme responsible for the conversion of the inactive angiotensin I to the active angiotensin II. By inhibiting ACE, these drugs reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention Sodium and Water Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Increased_BP Renin ACE Angiotensin-Converting Enzyme (ACE) ACE_Inhibitors (R)-2-Bromo-3-phenylpropionic acid derived ACE Inhibitors ACE_Inhibitors->ACE Inhibition

Figure 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for ACE inhibitors.

Synthesis of ACE Inhibitors from this compound

The general synthetic strategy involves the conversion of this compound into a key intermediate, which is then coupled with a dipeptide or a similar moiety to yield the final ACE inhibitor.

Synthesis of Key Intermediates

The two primary intermediates synthesized from this compound are L-homophenylalanine ethyl ester and ethyl 2-oxo-4-phenylbutyrate.

Table 1: Synthesis of Key Intermediates

IntermediatePrecursorKey Transformation
L-Homophenylalanine ethyl esterThis compoundNucleophilic substitution with ammonia followed by esterification
Ethyl 2-oxo-4-phenylbutyrateThis compoundOxidation and esterification
Synthesis of Enalapril

Enalapril is synthesized through the reductive amination of ethyl 2-oxo-4-phenylbutyrate with L-alanyl-L-proline.

Enalapril_Synthesis Start This compound Intermediate1 Ethyl 2-oxo-4-phenylbutyrate Start->Intermediate1 Oxidation/ Esterification Enalapril Enalapril Intermediate1->Enalapril Reductive Amination (with L-Alanyl-L-proline) Dipeptide L-Alanyl-L-proline Dipeptide->Enalapril Lisinopril_Synthesis Start This compound Intermediate1 Ethyl 2-oxo-4-phenylbutyrate Start->Intermediate1 Oxidation/ Esterification Lisinopril Lisinopril Intermediate1->Lisinopril Reductive Amination (with N-(L-lysyl)-L-proline) Dipeptide N-(L-lysyl)-L-proline Dipeptide->Lisinopril Troubleshooting_Reductive_Amination Start Low Yield in Reductive Amination Q1 Is imine formation efficient? Start->Q1 A1_Yes Check Reducing Agent Q1->A1_Yes Yes A1_No Optimize Imine Formation Q1->A1_No No Q2 Is the reducing agent active and appropriate? A1_Yes->Q2 Solution Improved Yield A1_No->Solution Add dehydrating agent (e.g., molecular sieves) A2_Yes Check Reaction Conditions (pH, Temp) Q2->A2_Yes Yes A2_No Use fresh/alternative reducing agent (e.g., NaBH(OAc)3) Q2->A2_No No A2_Yes->Solution Adjust pH to 4-6 Optimize temperature A2_No->Solution

The Synthesis of (R)-2-Bromo-3-phenylpropionic Acid: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Bromo-3-phenylpropionic acid is a chiral carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) and neprilysin (NEP) inhibitors used in the management of cardiovascular diseases. This technical guide provides an in-depth exploration of the discovery and historical development of its synthesis, presenting key experimental methodologies, quantitative data, and the biochemical context of its application.

Historical Perspective and Discovery

The synthesis of 2-bromo-3-phenylpropanoic acid, in its racemic form, has been documented for over a century. Early methods focused on the addition of bromine or hydrogen bromide to cinnamic acid. These approaches, while foundational, did not provide stereocontrol, yielding a mixture of enantiomers.

The advent of stereoselective synthesis and the increasing demand for enantiomerically pure drug intermediates led to the development of methods to produce this compound specifically. The most significant breakthrough in this area was the use of readily available chiral precursors, particularly amino acids. The diastereoselective conversion of (D)-phenylalanine to this compound via a diazotization-bromination reaction emerged as the most practical and widely adopted method. This approach leverages the inherent chirality of the starting material to produce the desired enantiomer with high purity. Over the years, extensive research has focused on optimizing this reaction to improve yields, enhance enantiomeric excess, and develop more industrially scalable and environmentally friendly protocols.

Synthetic Methodologies

Racemic Synthesis from Cinnamic Acid

The earliest reported syntheses of 2-bromo-3-phenylpropanoic acid involved the electrophilic addition of bromine or hydrobromic acid to the double bond of cinnamic acid.

A general workflow for this process is outlined below:

G cinnamic_acid Cinnamic Acid reaction Reaction cinnamic_acid->reaction brominating_agent Brominating Agent (e.g., Br2 or HBr) brominating_agent->reaction solvent Solvent (e.g., Acetic Acid) solvent->reaction racemic_product Racemic 2-Bromo-3- phenylpropionic Acid reaction->racemic_product

Caption: General workflow for the racemic synthesis of 2-bromo-3-phenylpropionic acid from cinnamic acid.

Stereoselective Synthesis from (D)-Phenylalanine

The predominant method for producing this compound is the diazotization of (D)-phenylalanine followed by bromide substitution. This reaction proceeds with retention of configuration at the alpha-carbon.

The general transformation can be visualized as follows:

G d_phenylalanine (D)-Phenylalanine diazotization Diazotization d_phenylalanine->diazotization sodium_nitrite Sodium Nitrite (NaNO2) sodium_nitrite->diazotization bromide_source Bromide Source (e.g., HBr, KBr) bromination Bromide Substitution bromide_source->bromination acidic_conditions Acidic Conditions (e.g., H2SO4, HBr) acidic_conditions->diazotization diazotization->bromination r_product (R)-2-Bromo-3- phenylpropionic Acid bromination->r_product

Caption: Key steps in the stereoselective synthesis of this compound from (D)-phenylalanine.

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthetic methods for this compound from (D)-phenylalanine.

Reference (Patent/Publication)Bromide SourceAcidSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee%)
EP 0 657 453KBr2N H₂SO₄Water0 to RT3~62Not Reported
U.S. Pat. No. 5,238,932 / 5,366,97349% HBrHBrWater-5 to 0543Not Reported
J. Med. Chem., 39, 1210-1219, 199648% HBrHBrWater0288Not Reported
Tetrahedron Letters, 34, 1457-1460, 1993NaBrHBrWaterRT380Not Reported
US 6,103,931 A48% HBrHBrWater/Toluene-6 to 15>892.7Not Reported
Org. Lett., 2004, 6 (16), pp 2745–2748HBr/TEAB-AcetonitrileNot specifiedNot specifiedNot specified96-98

Note: "RT" denotes room temperature. TEAB is tetraethylammonium bromide.

Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis in a Biphasic System (Based on US 6,103,931 A)

This protocol describes a high-yield synthesis of this compound using a two-phase solvent system.

Materials:

  • (D)-Phenylalanine

  • 48% Hydrobromic acid (HBr)

  • Demineralized water

  • Toluene

  • Sodium nitrite (NaNO₂)

Procedure:

  • To a jacketed reactor under a nitrogen atmosphere, charge 48% HBr, demineralized water, and toluene.

  • Cool the mixture to 0°C and add (D)-phenylalanine.

  • Further cool the reaction mixture to an internal temperature of -5°C.

  • Over a period of 5 hours, slowly add a solution of sodium nitrite in demineralized water, maintaining the temperature between -4°C and -6°C.

  • After the addition is complete, stir the mixture for an additional 3 hours at the same temperature.

  • Warm the reaction mixture to 15°C and continue stirring for 1 hour.

  • Cease stirring and allow the phases to separate.

  • Separate the organic phase and wash it with demineralized water.

  • Concentrate the organic phase under vacuum to yield this compound.

Protocol 2: Synthesis with Potassium Bromide and Sulfuric Acid (Based on EP 0 657 453)

This protocol utilizes potassium bromide as the bromide source in a sulfuric acid medium.

Materials:

  • (D)-Phenylalanine

  • Sodium nitrite (NaNO₂)

  • Potassium bromide (KBr)

  • 2N Sulfuric acid (H₂SO₄)

  • Water

Procedure:

  • Dissolve (D)-phenylalanine in 2N sulfuric acid in a reaction vessel.

  • Add potassium bromide to the solution.

  • Cool the mixture to 0°C.

  • Slowly add an aqueous solution of sodium nitrite, maintaining the temperature at 0°C.

  • After the addition, allow the reaction to warm to room temperature and stir for a total of 3 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the product.

Application in Drug Development: ACE/NEP Inhibition

This compound is a key intermediate in the synthesis of vasopeptidase inhibitors, such as Omapatrilat.[1][2][3] These drugs simultaneously inhibit two key enzymes involved in blood pressure regulation: angiotensin-converting enzyme (ACE) and neprilysin (NEP).[1][2][3]

  • ACE is a central component of the renin-angiotensin-aldosterone system (RAAS). It converts angiotensin I to the potent vasoconstrictor angiotensin II.[1]

  • Neprilysin is an endopeptidase that degrades several vasodilating peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[1][3]

By inhibiting both enzymes, vasopeptidase inhibitors offer a dual mechanism of action: they reduce the production of a vasoconstrictor (angiotensin II) and prevent the breakdown of vasodilators. This combined effect leads to a significant reduction in blood pressure.

The following diagram illustrates the signaling pathways affected by a dual ACE/NEP inhibitor:

G cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) cluster_nep Neprilysin (NEP) Pathway angiotensinogen Angiotensinogen renin Renin angiotensinogen->renin angiotensin_i Angiotensin I renin->angiotensin_i ace ACE angiotensin_i->ace angiotensin_ii Angiotensin II ace->angiotensin_ii vasoconstriction Vasoconstriction Aldosterone Secretion angiotensin_ii->vasoconstriction natriuretic_peptides Natriuretic Peptides (ANP, BNP) nep NEP natriuretic_peptides->nep vasodilation Vasodilation Natriuresis natriuretic_peptides->vasodilation inactive_peptides Inactive Peptides nep->inactive_peptides inhibitor Dual ACE/NEP Inhibitor (e.g., Omapatrilat) inhibitor->ace Inhibits inhibitor->nep Inhibits

Caption: Mechanism of action of a dual ACE/NEP inhibitor.

This comprehensive overview of the discovery and synthesis of this compound highlights its significance as a chiral intermediate in the development of important cardiovascular drugs. The evolution of its synthesis from racemic preparations to highly stereoselective and efficient industrial processes reflects the broader advancements in synthetic organic chemistry.

References

Methodological & Application

Synthesis of (R)-2-Bromo-3-phenylpropionic Acid from D-phenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the stereospecific synthesis of (R)-2-Bromo-3-phenylpropionic acid from the readily available amino acid, D-phenylalanine. The synthesis proceeds via a diazotization-bromination reaction, a variant of the Sandmeyer reaction, which allows for the replacement of the amino group with a bromine atom while retaining the stereochemical integrity at the alpha-carbon. This protocol is crucial for the synthesis of various chiral building blocks used in drug development, particularly as an intermediate for angiotensin-converting enzyme (ACE) inhibitors. The application note includes a summary of reaction parameters from various reported procedures, a detailed experimental protocol, and a workflow diagram for clarity.

Introduction

This compound is a valuable chiral intermediate in the synthesis of a variety of pharmaceutical compounds. Its stereospecific synthesis is of great importance as the biological activity of the final drug molecule is often dependent on a specific enantiomer. The conversion of D-phenylalanine to this compound is a well-established method that leverages the principles of diazotization of primary amines and subsequent nucleophilic substitution with bromide. The reaction is known to proceed with retention of configuration, making it a reliable method for producing the desired (R)-enantiomer. This document outlines a robust protocol for this synthesis, suitable for laboratory-scale preparation.

Data Presentation

The following table summarizes the quantitative data from various reported protocols for the synthesis of this compound from D-phenylalanine. This allows for a comparative overview of different reaction conditions and their resulting yields.

ParameterProtocol 1Protocol 2Protocol 3
D-phenylalanine (equiv.) 111
Sodium Nitrite (equiv.) 1 - 1.63.21
Hydrobromic Acid (equiv.) 3 - 10 (total HBr + bromide salt)82
Bromide Salt (equiv.) 0.5 - 7 (e.g., KBr or formed in situ)-1 (KBr)
Solvent System Water/TolueneWaterWater
Temperature (°C) -5 to 1000, then room temp
Reaction Time (hours) 623
Reported Yield (%) Up to 92.788~62

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol is a synthesized representation of best practices derived from the available literature.

Materials:

  • D-phenylalanine

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Potassium bromide (KBr)

  • Toluene

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer

  • Cooling bath (ice-salt or cryocooler)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask, combine D-phenylalanine and potassium bromide.

  • Acidification and Cooling: To this mixture, add a 48% aqueous solution of hydrobromic acid. The flask is then placed in a cooling bath and the contents are cooled to a temperature between -5 °C and 0 °C with vigorous stirring.

  • Diazotization: A solution of sodium nitrite in deionized water is prepared and placed in the dropping funnel. This solution is added dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature is maintained below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the formation of unwanted byproducts.

  • Reaction Progression: After the addition of the sodium nitrite solution is complete, the reaction mixture is stirred for an additional 2-3 hours at 0-5 °C. The reaction progress can be monitored by TLC (Thin Layer Chromatography) if a suitable system is developed.

  • Work-up and Extraction: Once the reaction is deemed complete, the cooling bath is removed, and the mixture is allowed to warm to room temperature. The product is then extracted from the aqueous phase using an organic solvent such as toluene or ethyl acetate. The extraction should be performed three times to ensure a good recovery of the product.

  • Drying and Solvent Removal: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and then filtered. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to afford the final product as a white to off-white solid.

Characterization:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the structure of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the compound. The expected exact mass is 227.9786 g/mol .[1]

  • Chiral HPLC: To determine the enantiomeric excess of the final product.

  • Melting Point: To assess the purity of the compound.

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis.

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Diazotization Reaction cluster_workup Work-up and Purification start Start reagents Combine D-phenylalanine and KBr in a flask start->reagents acidification Add 48% HBr solution reagents->acidification cooling Cool the mixture to -5 to 0 °C acidification->cooling addition Slowly add NaNO₂ solution to the reaction mixture (T < 5 °C) cooling->addition na_nitrite Prepare aqueous NaNO₂ solution na_nitrite->addition stirring Stir for 2-3 hours at 0-5 °C warm Warm to room temperature stirring->warm extraction Extract with organic solvent (e.g., Toluene) warm->extraction drying Dry organic phase over Na₂SO₄ extraction->drying evaporation Remove solvent under reduced pressure drying->evaporation purification Recrystallize the crude product evaporation->purification product This compound purification->product

Caption: Experimental Workflow for the Synthesis of this compound.

Signaling_Pathway Reaction Pathway: D-phenylalanine to this compound D_Phe D-phenylalanine (-NH₂ group) Diazonium Diazonium Salt Intermediate (-N₂⁺ group) D_Phe->Diazonium NaNO₂, HBr (Diazotization) Product This compound (-Br group) Diazonium->Product Br⁻ (Nucleophilic Substitution)

Caption: Reaction Pathway for the Synthesis of this compound.

References

Application Notes and Protocols: Stereospecific Synthesis of (R)-2-Bromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromo-3-phenylpropionic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its stereochemical purity is often critical for the biological activity and efficacy of the final product. The synthesis described here is a diazotization-bromination reaction of the readily available amino acid, (D)-phenylalanine. While the term "Sandmeyer-type" is often associated with the conversion of aromatic amines to aryl halides via a diazonium salt intermediate, the reaction of aliphatic amines like phenylalanine follows a similar diazotization step but involves a different substitution mechanism. The protocol outlined below is optimized for high yield and, crucially, for the retention of the stereochemical configuration at the α-carbon.[1][2]

The mechanism for this stereospecific conversion is believed to proceed through a double inversion process.[1] Following diazotization of the α-amino group, the adjacent carboxylic acid acts as an intramolecular nucleophile, displacing the diazonium group to form a transient α-lactone intermediate with an inversion of configuration. Subsequently, a bromide ion attacks the α-carbon in an Sₙ2 fashion, opening the lactone and resulting in a second inversion.[1] This double inversion sequence leads to the net retention of the original stereochemistry, converting (D)-phenylalanine to this compound.

Reaction Scheme and Mechanism

The overall transformation and the proposed mechanistic pathway are illustrated below. The workflow outlines the key stages of the synthesis, from the starting material to the purified product. The mechanism diagram details the key intermediates responsible for the retention of stereochemistry.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis Workflow A (D)-Phenylalanine (Starting Material) B Dissolution in Aqueous HBr A->B C Diazotization (NaNO₂, 0°C) B->C D Reaction (Stir at RT) C->D E Extraction (Organic Solvent) D->E F Purification E->F G This compound (Final Product) F->G

Caption: A high-level overview of the experimental workflow.

Proposed Reaction Mechanism with Stereochemistry

G cluster_1 Reaction Mechanism Start (D)-Phenylalanine (R-configuration at α-carbon if following Cahn-Ingold-Prelog rules, but commonly referred to as D) Diazonium Aliphatic Diazonium Salt (Unstable Intermediate) Start->Diazonium NaNO₂, HBr Lactone α-Lactone Intermediate (Inversion of Stereochemistry) Diazonium->Lactone -N₂ (Intramolecular Attack) Product This compound (Second Inversion → Net Retention) Lactone->Product Br⁻ (Sₙ2 Attack)

Caption: Mechanism showing net retention of stereochemistry.

Experimental Protocol

This protocol is adapted from established literature procedures for the conversion of (D)-phenylalanine to this compound.[3]

Materials:

  • (D)-Phenylalanine

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Potassium bromide (KBr)

  • Ethyl acetate or Methyl tert-butyl ether (MTBE)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (D)-phenylalanine in a 48% aqueous solution of hydrobromic acid. The mixture is then cooled to 0°C using an ice bath.

  • Diazotization: A solution of sodium nitrite in deionized water is prepared and cooled. This solution is added dropwise to the stirred phenylalanine solution over a period of 1-2 hours, ensuring the reaction temperature is maintained between -5°C and 0°C.[3] Vigorous gas evolution (N₂) will be observed.

  • Reaction: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 3-5 hours, or until gas evolution ceases.[3]

  • Work-up and Extraction: The reaction mixture is transferred to a separatory funnel. The aqueous phase is extracted three times with an organic solvent such as ethyl acetate or MTBE.[2]

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is obtained as an oil or solid. Further purification can be achieved by recrystallization or column chromatography if necessary, although often the crude product is of sufficient purity for subsequent steps.

Quantitative Data Summary

The yield and stereochemical purity of the reaction can vary based on the specific conditions employed. The following table summarizes representative data from various reported procedures.

Starting MaterialKey ReagentsReaction ConditionsYield (%)Enantiomeric Excess (ee %)Reference
(D)-PhenylalanineNaNO₂, KBr, 2N H₂SO₄0°C to RT, 3h~62%Not Reported[3]
(D)-PhenylalanineNaNO₂, 49% HBr-5°C to 0°C, 5h43%Not Reported[3]
(L)-PhenylalanineNaNO₂, HBr, TEABNot specified78% (as bornylamine salt)>96%[2]
(D)-PhenylalanineNaNO₂, conc. HBrNot specified≥90%High (retention)[3]

Note: The reaction starting from L-phenylalanine yields (S)-2-bromo-3-phenylpropionic acid, which can then be inverted to the (R)-enantiomer.[2]

Troubleshooting

  • Low Yield:

    • Incomplete Diazotization: Ensure the temperature is kept low and stable during NaNO₂ addition. Adding the nitrite solution too quickly or at a higher temperature can lead to decomposition of nitrous acid and the diazonium intermediate.

    • Inefficient Extraction: Ensure thorough extraction from the aqueous phase by performing multiple extractions with the organic solvent.

  • Low Enantiomeric Excess (Racemization):

    • Temperature Control: Allowing the reaction temperature to rise can promote side reactions and may lead to racemization through an Sₙ1-type mechanism involving a carbocation intermediate, although the Sₙ2 pathway is favored.[4]

    • Purity of Starting Material: The enantiomeric purity of the final product is directly dependent on the purity of the starting (D)-phenylalanine.

Conclusion

The diazotization-bromination of (D)-phenylalanine is an effective method for the stereospecific synthesis of this compound. By carefully controlling reaction conditions, particularly temperature, high yields and excellent retention of stereochemical configuration can be achieved.[1][3] This protocol provides a reliable foundation for researchers requiring access to this important chiral intermediate for applications in drug discovery and organic synthesis.

References

Preparation of (R)-2-Bromo-3-phenylpropionic acid from trans-cinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of (R)-2-Bromo-3-phenylpropionic Acid

Abstract

This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents, particularly angiotensin-converting enzyme (ACE) inhibitors. This document outlines two primary synthetic pathways to obtain this compound in high enantiomeric purity. The first is a multi-step route commencing from trans-cinnamic acid, which involves reduction, α-bromination, and chiral resolution. The second, more direct, and industrially preferred method is the stereospecific synthesis from the readily available chiral precursor, D-phenylalanine. Detailed experimental protocols, quantitative data, and process diagrams are provided for both methodologies to guide researchers in selecting and executing the optimal synthesis for their needs.

Introduction

The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical development. This compound serves as a key intermediate due to the presence of a stereocenter and a reactive bromine atom, allowing for diverse downstream modifications. While the direct enantioselective bromination of an alkene precursor like trans-cinnamic acid is a complex challenge, this note details a feasible, albeit multi-step, pathway. This route involves the initial formation of a racemic mixture followed by resolution.

Alternatively, a highly efficient and stereospecific route starting from D-phenylalanine is presented. This method leverages the inherent chirality of the starting material to produce the desired (R)-enantiomer directly through a diazotization and bromination sequence, a process known to proceed with retention of configuration.[1]

Pathway 1: Multi-step Synthesis from trans-Cinnamic Acid

This pathway begins with the achiral starting material trans-cinnamic acid and proceeds through three main stages to yield the final, enantiomerically pure product.

  • Reduction of the alkene to produce 3-phenylpropionic acid.

  • α-Bromination of the carboxylic acid via a Hell-Volhard-Zelinsky reaction to yield racemic 2-bromo-3-phenylpropionic acid.

  • Chiral Resolution of the racemic mixture to isolate the desired (R)-enantiomer.

Experimental Workflow (Pathway 1)

start trans-Cinnamic Acid step1 Reduction (e.g., NaBH₄/Raney Ni) start->step1 H₂, Catalyst or NaBH₄ intermediate1 3-Phenylpropionic Acid step1->intermediate1 step2 α-Bromination (Br₂, PBr₃ catalyst) intermediate1->step2 Hell-Volhard-Zelinsky intermediate2 Racemic (R,S)-2-Bromo-3-phenylpropionic Acid step2->intermediate2 step3 Chiral Resolution (with (R)-bornylamine) intermediate2->step3 intermediate3 Diastereomeric Salts: (R,R)-Salt (precipitate) (S,R)-Salt (in solution) step3->intermediate3 step4a Filtration & Separation intermediate3->step4a step4b Acidification & Extraction step4a->step4b (R,R)-Salt end This compound step4b->end

Caption: Workflow for the synthesis of this compound from trans-Cinnamic Acid.

Protocols (Pathway 1)

Step 1: Reduction of trans-Cinnamic Acid to 3-Phenylpropionic Acid

This protocol uses a sodium borohydride and Raney nickel system for a high-yield reduction under relatively mild conditions.[2]

  • Setup: In a 5 L four-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge 2250 mL of distilled water.

  • Reagent Addition: With stirring, add sodium hydroxide (81 g, 2.026 mol), followed by trans-cinnamic acid (250 g, 1.689 mol), and a slurry of activated W-6 Raney nickel (25 g, wet) in distilled water.

  • Reduction: Stir the mixture for 15 minutes. Prepare a solution of sodium borohydride (17.89 g, 0.472 mol) in 100 mL of 1% aqueous NaOH. Add this solution dropwise over 45 minutes, maintaining the reaction temperature at 40-45 °C.

  • Monitoring & Work-up: Stir for an additional 30 minutes after addition is complete. Monitor reaction completion by TLC. Cool the mixture to room temperature and filter off the Raney nickel.

  • Isolation: Slowly pour the filtrate into ice-cold concentrated hydrochloric acid (250 mL) with vigorous stirring to precipitate the product. Collect the white solid by vacuum filtration, wash with distilled water (250 mL), and air dry.

Step 2: α-Bromination (Hell-Volhard-Zelinsky Reaction)

This reaction brominates the α-carbon of the carboxylic acid.[3][4]

  • Setup: In a flask equipped with a reflux condenser and dropping funnel, place 3-phenylpropionic acid (1.0 eq).

  • Acyl Bromide Formation: Add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 eq).

  • Bromination: Heat the mixture and add bromine (Br₂, 1.1 eq) dropwise. The reaction is typically heated to reflux until the bromine color dissipates, which may take several hours.[5]

  • Work-up: Cool the reaction mixture. Carefully add water to hydrolyze the intermediate α-bromo acyl bromide to the final product.

  • Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic 2-bromo-3-phenylpropionic acid.

Step 3: Chiral Resolution

This protocol uses (R)-bornylamine to form diastereomeric salts, allowing for separation by crystallization.[1]

  • Salt Formation: Dissolve the racemic 2-bromo-3-phenylpropionic acid (1.0 eq) in acetonitrile. Add tetraethylammonium bromide (TEAB) as a bromide source.

  • Crystallization: Slowly add a solution of (R)-bornylamine (~1.0 eq) in acetonitrile to the mixture at 50-60 °C over 24 hours.

  • Diastereomer Isolation: Stir the resulting slurry for another 24 hours at the same temperature. Cool the mixture to room temperature and collect the precipitated solid by filtration. The precipitate is the less soluble (R)-bromo acid-(R)-bornylamine salt.

  • Liberation of Free Acid: Dissolve the collected salt in water and acidify with an acid like methanesulfonic acid.

  • Final Isolation: Extract the final product, this compound, with an organic solvent such as methyl tert-butyl ether (MTBE). Dry the organic layer and remove the solvent under reduced pressure.

Pathway 2: Direct Stereospecific Synthesis from D-Phenylalanine

This is the preferred industrial method due to its efficiency and high stereochemical fidelity. The reaction proceeds via a Sandmeyer-type diazotization followed by bromide substitution, with retention of the original stereocenter's configuration.[6][7]

Experimental Workflow (Pathway 2)

start D-Phenylalanine step1 Diazotization & Bromination start->step1 NaNO₂, HBr, H₂O -5 to 5 °C intermediate1 Diazonium Salt Intermediate step1->intermediate1 Formation step2 SN2-type Substitution intermediate1->step2 Br⁻ attack, N₂ release (Retention of configuration) end This compound step2->end Extraction & Isolation

Caption: Workflow for the direct synthesis of this compound from D-Phenylalanine.

Protocol (Pathway 2)
  • Setup: In a 1-litre double-walled glass reactor cooled to 0-5 °C, add water (46.0 mL) and 48% hydrobromic acid (275.5 g).[6]

  • Reagent Addition: Add D-phenylalanine (45.0 g) to the reaction mixture, followed by toluene (213 mL). Cool the mixture to 3 °C.

  • Diazotization: Over a period of 6 hours, slowly add a 30% aqueous solution of sodium nitrite (NaNO₂, 95.9 g) while maintaining the temperature at 5 °C.[6]

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.

  • Work-up and Isolation: Separate the organic (toluene) layer. Extract the aqueous layer with additional toluene. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

The following table summarizes the typical performance of the key synthetic steps.

Step / PathwayKey ReagentsSolvent(s)Temp (°C)Typical YieldEnantiomeric Excess (ee)Reference
Pathway 1
ReductionNaBH₄, Raney NiWater40-45~97%N/A[2]
α-BrominationBr₂, PBr₃NeatReflux~85%Racemic[5]
Chiral Resolution(R)-bornylamineAcetonitrile50-60~78% (of salt)96-98%[1]
Pathway 2
From D-PheNaNO₂, HBrWater/Toluene0-580-88%>95%[6][7]

Conclusion

Both pathways presented offer viable routes to this compound. The choice of method depends on the available starting materials, scalability, and desired efficiency.

  • The multi-step synthesis from trans-cinnamic acid is a fundamentally sound approach if this achiral starting material is preferred. However, it is longer and the overall yield is impacted by the number of steps, particularly the resolution step which theoretically has a maximum yield of 50% for the desired enantiomer without a racemization/recycling protocol.[8]

  • The direct synthesis from D-phenylalanine is significantly more efficient, involving a single stereospecific transformation that yields a product with high enantiomeric purity.[6][7] For applications in drug development and manufacturing, this is the superior and more economical method.

References

Detailed experimental protocol for the synthesis of (R)-2-Bromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive and detailed experimental protocol for the stereospecific synthesis of (R)-2-Bromo-3-phenylpropionic acid, a key intermediate in the preparation of various pharmaceuticals, including ACE/NEP inhibitors.[1] The synthesis is based on the diazotization of (D)-phenylalanine followed by a bromination reaction.

Reaction Principle

The synthesis of this compound from (D)-phenylalanine proceeds via a Sandmeyer-type reaction. The amino group of (D)-phenylalanine is converted into a diazonium salt using sodium nitrite in an acidic medium. This unstable intermediate is then displaced by a bromide ion, with retention of configuration at the alpha-carbon, to yield the desired this compound. The use of (D)-phenylalanine as the starting material ensures the formation of the (R)-enantiomer of the product.

Experimental Protocol

This protocol is a compilation and refinement of several established methods, designed to provide a high-yield and reproducible procedure.[1][2]

Materials and Reagents:

  • (D)-Phenylalanine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Toluene

  • Demineralized water

  • Nitrogen gas

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Equipment:

  • Jacketed glass reactor with mechanical stirring, thermometer, and dropping funnel

  • Cooling system (e.g., cryostat or ice bath)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: In a 3 L jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, charge 48% HBr (1,224.6 g, 7.265 moles), demineralized water (450 ml), and toluene (504 ml) at 15°C under a nitrogen atmosphere.[1]

  • Cooling and Addition of Starting Material: Cool the mixture to 0°C and add (D)-phenylalanine (300 g, 1.816 moles).[1]

  • Diazotization Reaction: Further cool the mixture to an internal temperature of -5°C.[1] Prepare a solution of sodium nitrite (162.9 g, 2.361 moles) in demineralized water (306 ml).[1] Add this solution dropwise to the reactor over 5 hours, ensuring the temperature is maintained between -4°C and -6°C.[1]

  • Reaction Progression and Warming: After the addition is complete, continue stirring at the same temperature for 3 hours.[1] Then, allow the reaction mixture to warm to 15°C and continue stirring for another hour.[1]

  • Phase Separation: Stop the nitrogen flow and allow the mixture to stand for 30 minutes to allow for phase separation. Separate the organic and aqueous phases.[1]

  • Work-up of the Organic Phase: To the organic phase, add toluene (800 g, 924 ml) and demineralized water (450 g).[1] Stir the mixture for 1 hour, then allow it to stand for 30 minutes before separating the phases.[1]

  • Product Isolation: Concentrate the organic phase to dryness under vacuum using a rotary evaporator with a bath temperature of 50°C to obtain this compound.[1]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of this compound from various reported protocols.

Starting MaterialReagentsSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Reference
(D)-PhenylalanineNaNO₂, conc. HBrWater, Toluene-6 to 15~992.7[1]
(D)-PhenylalanineNaNO₂, KBr, 2N H₂SO₄Water0 to RT3~62[1]
(D)-PhenylalanineNaNO₂, 49% HBrWater-5 to 0543[1]
(D)-PhenylalanineNaNO₂, HBr, Bromide SaltWater, Toluene-10 to 30684.0[2]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Start Start: Charge Reactor with HBr, Water, and Toluene Add_Phe Add (D)-Phenylalanine at 0°C Start->Add_Phe Cooling Cool to -5°C Add_Phe->Cooling Add_NaNO2 Dropwise Addition of NaNO₂ Solution (-4 to -6°C) Cooling->Add_NaNO2 Stir_Cold Stir for 3 hours at -5°C Add_NaNO2->Stir_Cold Warm_Up Warm to 15°C and Stir for 1 hour Stir_Cold->Warm_Up Phase_Sep Phase Separation Warm_Up->Phase_Sep Organic_Workup Organic Phase Work-up (Toluene and Water Wash) Phase_Sep->Organic_Workup Concentration Concentration under Vacuum Organic_Workup->Concentration End End: this compound Concentration->End

Caption: Workflow for the synthesis of this compound.

This detailed protocol and the accompanying data provide researchers with a robust method for the synthesis of this compound, a valuable building block in pharmaceutical development. Adherence to the specified conditions is crucial for achieving high yields and purity.

References

Application Notes: Asymmetric Synthesis of β-Amino Acids Using (R)-2-Bromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically pure β-amino acids are crucial building blocks in the synthesis of a wide array of pharmaceuticals, peptidomimetics, and other biologically active molecules. Their incorporation into peptide backbones can induce stable secondary structures and confer resistance to enzymatic degradation. This document provides detailed protocols for the asymmetric synthesis of (S)-β-phenylalanine, a valuable β-amino acid, utilizing (R)-2-Bromo-3-phenylpropionic acid as a readily available chiral starting material. The methodologies described herein are based on stereospecific nucleophilic substitution reactions, ensuring high enantiomeric purity of the final product. Two primary pathways are presented: direct amination with ammonia and a two-step procedure involving an azide intermediate.

Principle

The synthesis of (S)-β-phenylalanine from this compound relies on the principle of the SN2 reaction. In this nucleophilic substitution reaction, the incoming nucleophile (ammonia or azide) attacks the carbon atom bearing the bromine atom from the side opposite to the leaving group. This results in a predictable inversion of the stereochemical configuration at the chiral center. Consequently, the (R)-configured starting material is converted to the (S)-configured product, providing a reliable method for asymmetric synthesis.

Overall Synthetic Scheme

The asymmetric synthesis of (S)-β-phenylalanine from this compound can be achieved through two primary routes, as depicted below.

synthetic_pathways start This compound azide_intermediate (S)-2-Azido-3-phenylpropionic acid start->azide_intermediate Route 2a: Azide Substitution (NaN₃) final_product (S)-β-Phenylalanine start->final_product Route 1: Direct Amination (NH₃) azide_intermediate->final_product Route 2b: Reduction (e.g., H₂/Pd-C)

Caption: Synthetic pathways from this compound to (S)-β-Phenylalanine.

Data Presentation

The following table summarizes the expected outcomes for the key reaction steps based on typical SN2 reactions on similar substrates.

StepReagentsSolventTemperature (°C)Typical Yield (%)Expected Enantiomeric Excess (ee) (%)
Route 1: Direct Amination Concentrated Aqueous AmmoniaWater/Ethanol50-10050-70>95
Route 2a: Azide Substitution Sodium Azide (NaN₃)DMF or AcetoneRoom Temperature85-95>98
Route 2b: Azide Reduction H₂, Pd/C or LiAlH₄Methanol or THFRoom Temperature90-98>98 (retention of configuration)

Experimental Protocols

Protocol 1: Direct Amination of this compound

This protocol describes the one-step synthesis of (S)-β-phenylalanine via direct nucleophilic substitution with ammonia.

Materials:

  • This compound

  • Concentrated aqueous ammonia (28-30%)

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • Add a large excess of concentrated aqueous ammonia (at least 20 equivalents) to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ammonia and ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 6-7 to precipitate the crude β-amino acid.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be further purified by recrystallization from a water/ethanol mixture.

  • Dry the purified (S)-β-phenylalanine under vacuum.

direct_amination_workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification dissolve Dissolve this compound in Ethanol add_ammonia Add excess concentrated aqueous ammonia dissolve->add_ammonia reflux Reflux for 12-24 hours add_ammonia->reflux evaporate Evaporate excess ammonia and solvent reflux->evaporate wash Wash with diethyl ether evaporate->wash acidify Acidify to precipitate product wash->acidify filter_purify Filter and recrystallize acidify->filter_purify

Caption: Workflow for the direct amination of this compound.

Protocol 2: Two-Step Synthesis via Azide Intermediate

This protocol provides a two-step route to (S)-β-phenylalanine, which often results in higher yields and cleaner reactions compared to direct amination.

Part A: Synthesis of (S)-2-Azido-3-phenylpropionic acid

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Acetone

  • Water

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF or acetone.

  • Add sodium azide (1.2-1.5 eq) to the solution in portions with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, pour the mixture into water and extract with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with 1M HCl to a pH of 2-3.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude (S)-2-Azido-3-phenylpropionic acid, which can often be used in the next step without further purification.

Part B: Reduction of (S)-2-Azido-3-phenylpropionic acid to (S)-β-Phenylalanine

Materials:

  • (S)-2-Azido-3-phenylpropionic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the crude (S)-2-Azido-3-phenylpropionic acid from the previous step in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Stir the reaction at room temperature until the reaction is complete (typically 4-12 hours, monitor by TLC).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with methanol.

  • Evaporate the solvent from the filtrate under reduced pressure to yield (S)-β-phenylalanine.

  • If necessary, the product can be purified by recrystallization as described in Protocol 1.

azide_route_workflow cluster_0 Step 1: Azide Substitution cluster_1 Step 2: Reduction dissolve_bromo Dissolve this compound add_azide Add Sodium Azide dissolve_bromo->add_azide react_azide Stir at RT for 12-24h add_azide->react_azide workup_azide Aqueous workup and extraction react_azide->workup_azide dissolve_azido Dissolve (S)-2-Azido-3-phenylpropionic acid workup_azide->dissolve_azido Crude Product hydrogenate Hydrogenate with H₂/Pd-C dissolve_azido->hydrogenate filter_evaporate Filter and evaporate solvent hydrogenate->filter_evaporate

Caption: Workflow for the two-step synthesis of (S)-β-Phenylalanine via an azide intermediate.

Conclusion

The protocols outlined in this document provide reliable and stereoselective methods for the synthesis of enantiomerically pure (S)-β-phenylalanine from this compound. The choice between direct amination and the two-step azide route will depend on the desired yield, purity requirements, and available laboratory resources. These methods are valuable tools for researchers in drug discovery and development who require access to chiral β-amino acids for their synthetic programs.

Application of (R)-2-Bromo-3-phenylpropionic Acid in the Synthesis of ACE Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromo-3-phenylpropionic acid is a valuable chiral building block in the synthesis of various pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. Its stereochemistry is crucial for the biological activity of the final drug substance. This application note provides detailed protocols and data for the synthesis of three major ACE inhibitors: Enalapril, Lisinopril, and Benazepril, utilizing this compound as a key starting material.

ACE inhibitors are a class of medications used primarily to treat hypertension and congestive heart failure. They act on the Renin-Angiotensin-Aldosterone System (RAAS) to lower blood pressure. The general mechanism involves the inhibition of ACE, which is responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Mechanism of Action: ACE Inhibitor Signaling Pathway

ACE inhibitors exert their therapeutic effects by blocking the angiotensin-converting enzyme (ACE).[1][2][3][4] This enzyme plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, these drugs prevent the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention.[1][2][3] The inhibition of angiotensin II formation leads to vasodilation (widening of blood vessels) and reduced blood volume, both of which contribute to a decrease in blood pressure.[4] Furthermore, ACE is also responsible for the degradation of bradykinin, a vasodilator.[2][4] By inhibiting ACE, these drugs increase the levels of bradykinin, which further contributes to their antihypertensive effect.[2][4]

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase Na_H2O_Retention Na+ & H2O Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Blood_Pressure_Increase Bradykinin Bradykinin Inactive_Peptides Inactive Peptides Bradykinin->Inactive_Peptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation Blood_Pressure_Decrease Decreased Blood Pressure Vasodilation->Blood_Pressure_Decrease Renin Renin ACE ACE ACE_Inhibitors (R)-2-Bromo-3-phenylpropionic acid derived ACE Inhibitors ACE_Inhibitors->ACE inhibit

Figure 1: ACE Inhibitor Signaling Pathway.

Synthetic Applications and Protocols

This compound serves as a versatile chiral precursor for the synthesis of various ACE inhibitors. The key synthetic transformation is a nucleophilic substitution reaction where the bromine atom is displaced by an amine, typically from a dipeptide or a protected amino acid, with inversion of stereochemistry to yield the desired (S)-configuration at the carbon adjacent to the ester group in the final product.

General Workflow for ACE Inhibitor Synthesis

The general synthetic strategy involves a few key steps:

General_Workflow cluster_0 Starting Material Preparation cluster_1 Coupling Reaction cluster_2 Final Product Formation Start This compound Esterification Esterification Start->Esterification Ester Ethyl (R)-2-bromo-3-phenylpropanoate Esterification->Ester Coupling Nucleophilic Substitution (N-Alkylation) Ester->Coupling Dipeptide Dipeptide / Protected Amino Acid (e.g., L-Alanyl-L-proline) Dipeptide->Coupling Intermediate Protected ACE Inhibitor Intermediate Coupling->Intermediate Deprotection Deprotection / Hydrolysis Intermediate->Deprotection Final_Product ACE Inhibitor (e.g., Enalapril) Deprotection->Final_Product

Figure 2: General synthetic workflow.

I. Synthesis of Enalapril

Enalapril is synthesized via the coupling of ethyl (R)-2-bromo-3-phenylpropanoate with the dipeptide L-alanyl-L-proline.

Experimental Protocols

Step 1: Esterification of this compound

  • Objective: To prepare ethyl (R)-2-bromo-3-phenylpropanoate.

  • Reagents: this compound, absolute ethanol, concentrated sulfuric acid (catalyst).

  • Procedure:

    • To a solution of this compound (1 equivalent) in absolute ethanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude ethyl (R)-2-bromo-3-phenylpropanoate.

    • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of L-Alanyl-L-proline

  • Objective: To prepare the dipeptide L-alanyl-L-proline.

  • Reagents: N-benzyloxycarbonyl-L-alanine (Z-Ala-OH), L-proline methyl ester hydrochloride, dicyclohexylcarbodiimide (DCC), triethylamine (TEA), hydrogen gas, Pd/C catalyst.

  • Procedure (Illustrative):

    • Couple Z-Ala-OH with L-proline methyl ester hydrochloride in the presence of DCC and TEA to form the protected dipeptide ester.

    • Remove the benzyloxycarbonyl (Z) protecting group by catalytic hydrogenation (H₂ gas, Pd/C catalyst).

    • Hydrolyze the methyl ester to afford L-alanyl-L-proline.

Step 3: Synthesis of N-(1(S)-Ethoxycarbonyl-3-phenylpropyl)-L-alanyl-L-proline (Enalapril)

  • Objective: To couple ethyl (R)-2-bromo-3-phenylpropanoate with L-alanyl-L-proline.

  • Reagents: Ethyl (R)-2-bromo-3-phenylpropanoate, L-alanyl-L-proline, a suitable base (e.g., triethylamine or sodium bicarbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • Procedure:

    • Dissolve L-alanyl-L-proline (1 equivalent) and the base (2-3 equivalents) in the chosen solvent.

    • Add ethyl (R)-2-bromo-3-phenylpropanoate (1.1 equivalents) to the solution at room temperature.

    • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 24-48 hours, monitoring by TLC or HPLC.

    • After the reaction is complete, filter off any salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Enalapril.

Quantitative Data
Reaction StepStarting MaterialsProductYield (%)Diastereomeric Ratio (S,S,S : R,S,S)
Reductive Amination (Alternative Route)Ethyl 2-oxo-4-phenylbutanoate, L-Alanyl-L-prolineEnalapril60-70>10:1

Note: The provided yield and diastereomeric ratio are for the alternative, more common industrial synthesis via reductive amination. Data for the direct alkylation route is less commonly reported but is expected to proceed with good stereoselectivity due to the SN2 mechanism.

II. Synthesis of Lisinopril

The synthesis of Lisinopril involves the alkylation of a protected L-lysine derivative with ethyl (R)-2-bromo-3-phenylpropanoate, followed by coupling with L-proline and subsequent deprotection steps. A more direct route involves the alkylation of N⁶-(trifluoroacetyl)-L-lysine.

Experimental Protocols

Step 1: Preparation of N⁶-(trifluoroacetyl)-L-lysine

  • Objective: To protect the ε-amino group of L-lysine.

  • Reagents: L-lysine, ethyl trifluoroacetate, a base (e.g., sodium hydroxide).

  • Procedure:

    • React L-lysine with ethyl trifluoroacetate in an aqueous basic solution to selectively protect the ε-amino group.[5]

Step 2: Synthesis of N²-(1(S)-Carboxy-3-phenylpropyl)-N⁶-(trifluoroacetyl)-L-lysine

  • Objective: To alkylate the α-amino group of the protected lysine.

  • Reagents: Ethyl (R)-2-bromo-3-phenylpropanoate, N⁶-(trifluoroacetyl)-L-lysine, a base (e.g., triethylamine), in a suitable solvent.

  • Procedure:

    • Dissolve N⁶-(trifluoroacetyl)-L-lysine (1 equivalent) and the base (2-3 equivalents) in a suitable solvent.

    • Add ethyl (R)-2-bromo-3-phenylpropanoate (1.1 equivalents) and stir the mixture at an appropriate temperature until the reaction is complete.

    • The resulting ester is then hydrolyzed to the carboxylic acid.

Step 3: Coupling with L-proline and Deprotection

  • Objective: To complete the synthesis of Lisinopril.

  • Procedure:

    • The N²-alkylated lysine derivative is then coupled with L-proline using standard peptide coupling methods.

    • Finally, the trifluoroacetyl protecting group is removed under basic conditions to yield Lisinopril.

Quantitative Data
Reaction StepStarting MaterialsProductYield (%)
Alkylation and subsequent steps (Illustrative)Protected L-lysine derivative, Ethyl (R)-2-bromo-3-phenylpropanoateLisinoprilModerate to Good

Note: Yields are highly dependent on the specific protecting groups and coupling agents used.

III. Synthesis of Benazepril

The synthesis of Benazepril involves the reaction of a 3-bromo-benzazepinone derivative with (S)-homophenylalanine, which can be prepared from this compound.

Experimental Protocols

Step 1: Synthesis of (S)-Homophenylalanine

  • Objective: To prepare the key amino acid intermediate.

  • Note: While not a direct application of this compound in the main coupling step, this intermediate can be synthesized from related chiral precursors. For the purpose of this note, we will focus on the coupling step using a commercially available or previously synthesized (S)-homophenylalanine.

Step 2: Synthesis of Benazepril Intermediate

  • Objective: To couple the benzazepinone core with (S)-homophenylalanine.

  • Reagents: 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepine-2-ketone-1-tert-butyl acetate, (S)-homophenylalanine, triethylamine, isopropanol.

  • Procedure:

    • Dissolve 3-bromo-2,3,4,5-tetrahydro-1H-[1]-benzazepine-2-ketone-1-tert-butyl acetate (1 equivalent) and (S)-homophenylalanine (1 equivalent) in isopropanol.[6]

    • Add triethylamine (1.1 equivalents) and heat the mixture to around 60 °C for 24 hours.[6]

    • Cool the reaction to room temperature, filter off any insoluble material, and purify the product.

Step 3: Final Steps to Benazepril

  • Objective: To obtain the final drug substance.

  • Procedure:

    • The resulting intermediate undergoes esterification and subsequent treatment with HCl to form Benazepril hydrochloride.[6]

Quantitative Data
Reaction StepStarting MaterialsProductTotal Yield (%)Purity by HPLC (%)
Coupling and subsequent steps3-bromo-benzazepinone derivative, (S)-homophenylalanineBenazepril Hydrochloride52-6398.5-99.3

Conclusion

This compound is a pivotal chiral starting material for the stereoselective synthesis of several important ACE inhibitors. The protocols outlined in this application note provide a framework for the laboratory-scale synthesis of Enalapril, Lisinopril, and Benazepril. The key to a successful synthesis lies in the careful control of reaction conditions to ensure high yields and, most importantly, the desired stereochemistry in the final active pharmaceutical ingredient. Further optimization of these procedures may be required for scale-up and industrial production.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of (R)-2-Bromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving (R)-2-Bromo-3-phenylpropionic acid. This chiral α-bromo acid is a valuable synthetic intermediate, particularly in the stereoselective synthesis of biologically active molecules and pharmaceutical building blocks. The protocols outlined below focus on common nucleophilic substitution reactions that proceed via an S(_N)2 mechanism, leading to an inversion of stereochemistry at the chiral center.

Introduction

This compound is a key starting material for the synthesis of various chiral compounds, including unnatural amino acids and α-hydroxy acids. Its utility stems from the presence of a good leaving group (bromide) at a chiral center adjacent to a carboxylic acid. This arrangement allows for stereospecific displacement by a range of nucleophiles. The inherent stereochemistry of the starting material enables the synthesis of enantiomerically enriched products, a critical consideration in drug development where a specific stereoisomer often exhibits the desired therapeutic activity. A common route to this compound is through the diazotization and bromination of the readily available and relatively inexpensive D-phenylalanine.[1]

The primary reaction pathway for nucleophilic attack on this compound is the S(_N)2 mechanism. This concerted, single-step process involves the backside attack of a nucleophile on the carbon atom bearing the bromine atom. A key consequence of the S(_N)2 mechanism is the inversion of the stereochemical configuration at the chiral center, a phenomenon known as Walden inversion. Thus, starting with the (R)-enantiomer of the bromo acid, the corresponding (S)-enantiomer of the product is obtained.

Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid

Application Note: (S)-2-Acetylthio-3-phenylpropanoic acid is a crucial intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors.[2] ACE inhibitors are a class of medications used to treat high blood pressure and heart failure. The stereochemistry of this intermediate is critical for the efficacy of the final drug product.

Experimental Protocol

This protocol details the nucleophilic substitution of (R)-2-bromo-3-phenylpropanoic acid with potassium thioacetate (KSAc) to yield (S)-2-acetylthio-3-phenylpropanoic acid.[2][3]

Materials:

  • (R)-2-bromo-3-phenylpropanoic acid

  • Potassium thioacetate (KSAc)

  • Acetone or Dimethylformamide (DMF)

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (R)-2-bromo-3-phenylpropanoic acid in a suitable volume of acetone or DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium thioacetate (typically 1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical YieldEnantiomeric Excess (ee)
This compound229.071.0->96%
Potassium thioacetate114.23~1.2--
(S)-2-Acetylthio-3-phenylpropanoic acid224.28-87-90%92-95%

Synthesis of (S)-2-Hydroxy-3-phenylpropanoic Acid

Application Note: (S)-2-Hydroxy-3-phenylpropanoic acid, also known as L-phenyllactic acid, is a valuable chiral building block in the pharmaceutical and chemical industries.[4] It is used in the synthesis of biodegradable polymers and as a precursor for various pharmaceutical agents.

Experimental Protocol

This protocol describes the synthesis of (S)-2-hydroxy-3-phenylpropanoic acid via the S(_N)2 displacement of the bromide in (R)-2-bromo-3-phenylpropanoic acid using a hydroxide source.

Materials:

  • (R)-2-bromo-3-phenylpropanoic acid

  • Sodium hydroxide (NaOH)

  • Acetone

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (for acidification)

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide (1.5 equivalents) in a mixture of acetone and deionized water.

  • Add (R)-2-bromo-3-phenylpropanoic acid (1.0 equivalent) to the stirring solution.

  • Heat the mixture to a gentle reflux (approximately 60-70 °C) for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the mixture with diethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous layer with hydrochloric acid to a pH of ~2, which will precipitate the product.

  • Extract the product with three portions of diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield (S)-2-hydroxy-3-phenylpropanoic acid.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical YieldEnantiomeric Excess (ee)
This compound229.071.0->96%
Sodium hydroxide40.00~1.5--
(S)-2-Hydroxy-3-phenylpropanoic acid166.17-HighHigh (expected)

Synthesis of (S)-2-Azido-3-phenylpropanoic Acid and subsequent reduction to (S)-Phenylalanine

Application Note: (S)-Phenylalanine is a naturally occurring essential amino acid and a fundamental component of proteins. Enantiomerically pure (S)-phenylalanine and its derivatives are crucial in the pharmaceutical industry, for example, in the synthesis of the artificial sweetener Aspartame and various chiral drugs. The azide intermediate is a versatile precursor for the synthesis of the corresponding amino acid.

Experimental Protocol

This two-step protocol outlines the synthesis of (S)-2-azido-3-phenylpropanoic acid followed by its reduction to (S)-phenylalanine.

Part A: Synthesis of (S)-2-Azido-3-phenylpropanoic Acid

Materials:

  • (R)-2-bromo-3-phenylpropanoic acid

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask, dissolve (R)-2-bromo-3-phenylpropanoic acid in DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into a separatory funnel containing water.

  • Wash the aqueous layer with diethyl ether to remove impurities.

  • Acidify the aqueous layer with hydrochloric acid to a pH of ~2.

  • Extract the product with three portions of diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-2-azido-3-phenylpropanoic acid.

Part B: Reduction to (S)-Phenylalanine

Materials:

  • (S)-2-azido-3-phenylpropanoic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the crude (S)-2-azido-3-phenylpropanoic acid in methanol in a flask suitable for hydrogenation.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., with a balloon).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain (S)-phenylalanine.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical YieldEnantiomeric Excess (ee)
This compound229.071.0->96%
Sodium azide65.01~1.5--
(S)-2-Azido-3-phenylpropanoic acid191.17->90% (for azidation)High (expected)
(S)-Phenylalanine165.19-High (for reduction)High (expected)

Visualizations

G cluster_start Starting Material Synthesis cluster_reactions Nucleophilic Substitution (SN2) cluster_final Further Transformation D_Phe D-Phenylalanine R_Bromo This compound D_Phe->R_Bromo Diazotization/ Bromination S_Thio (S)-2-Acetylthio-3-phenylpropanoic acid R_Bromo->S_Thio KSAc S_Hydroxy (S)-2-Hydroxy-3-phenylpropanoic acid R_Bromo->S_Hydroxy NaOH S_Azido (S)-2-Azido-3-phenylpropanoic acid R_Bromo->S_Azido NaN3 ACE_Inhibitor ACE Inhibitors S_Thio->ACE_Inhibitor S_Phe (S)-Phenylalanine S_Azido->S_Phe H2, Pd/C

Caption: Synthetic workflow from D-Phenylalanine to key chiral products.

Caption: Generalized SN2 reaction mechanism showing inversion of configuration.

References

Application Notes and Protocols for the Esterification and Amidation of (R)-2-Bromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Bromo-3-phenylpropionic acid is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its structure, featuring a carboxylic acid, a bromine atom at the alpha position, and a phenyl group, allows for diverse chemical modifications. The carboxylic acid group is a key functional handle for derivatization through esterification and amidation, leading to the synthesis of a wide range of compounds with potential biological activity. These derivatives are often intermediates in the synthesis of more complex molecules, including enzyme inhibitors and other therapeutic agents.

This document provides detailed application notes and experimental protocols for the esterification and amidation of the carboxylic acid group in this compound.

Esterification of this compound

Esterification of this compound can be effectively achieved through acid-catalyzed methods, such as the Fischer-Speier esterification. This method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Data Presentation: Esterification
MethodAlcoholCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Fischer-Speier EsterificationMethanolSulfuric AcidMethanol (excess)Reflux (~65)4-885-95General Protocol
Fischer-Speier EsterificationEthanolp-Toluenesulfonic acidTolueneReflux (~110)6-1280-90General Protocol
DiazomethaneMethanolN/ADiethyl ether0 - RT0.5-1>95[1]

Note: Yields are representative and can vary based on reaction scale and purification method.

Experimental Protocol: Fischer-Speier Esterification with Methanol

This protocol describes the synthesis of methyl (R)-2-bromo-3-phenylpropanoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add an excess of anhydrous methanol to act as both the reactant and the solvent (e.g., 10-20 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl (R)-2-bromo-3-phenylpropanoate.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Visualization: Esterification Workflow

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start This compound Reaction_Step Reflux (65°C, 4-8h) Start->Reaction_Step Reagents Methanol (excess) Sulfuric Acid (cat.) Reagents->Reaction_Step Evaporation Remove excess Methanol Reaction_Step->Evaporation Extraction Dissolve in Organic Solvent Evaporation->Extraction Wash1 Wash with NaHCO₃ (aq) Extraction->Wash1 Wash2 Wash with Brine Wash1->Wash2 Drying Dry with MgSO₄ Wash2->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography (optional) Concentration->Purification Product Methyl (R)-2-bromo-3-phenylpropanoate Purification->Product

Caption: Workflow for the Fischer-Speier esterification of this compound.

Amidation of this compound

The formation of an amide bond from a carboxylic acid and an amine typically requires a coupling agent to activate the carboxylic acid. A variety of modern coupling reagents can be employed for the amidation of this compound, offering high yields and mild reaction conditions.

Data Presentation: Amidation
Coupling ReagentAdditiveBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
DCCHOBtDIPEADCM/DMF0 to RT12-2480-90[2]
EDCHOBtDIPEADMF0 to RT12-2485-95[2]
HATUN/ADIPEADMF0 to RT2-6>90General Protocol
T3P®PyridinePyridineEthyl AcetateRT4-8>90General Protocol

Note: Yields are representative and can vary based on the specific amine used and purification method. DCC = N,N'-Dicyclohexylcarbodiimide, HOBt = 1-Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine, DCM = Dichloromethane, DMF = N,N-Dimethylformamide, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, T3P® = Propylphosphonic Anhydride.

Experimental Protocol: Amidation using EDC/HOBt

This protocol describes the synthesis of an amide derivative, for example, N-benzyl-(R)-2-bromo-3-phenylpropionamide.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.1 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve benzylamine (1.0 eq) in a small amount of DMF.

  • Add the benzylamine solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-(R)-2-bromo-3-phenylpropionamide.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualization: Amidation Signaling Pathway

Amidation_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid This compound O_Acylisourea O-Acylisourea Intermediate (highly reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester (more stable) O_Acylisourea->Active_Ester + HOBt (trapping) N_Acylurea N-Acylurea Byproduct (unreactive) O_Acylisourea->N_Acylurea Intramolecular rearrangement HOBt HOBt Amide_Product Amide Product Active_Ester->Amide_Product + Amine Amine Amine (e.g., Benzylamine) Amine->Amide_Product HOBt_regen HOBt (regenerated)

Caption: Generalized mechanism of EDC/HOBt mediated amidation.

References

Application Notes and Protocols: Chiral Resolution of Racemic 2-Bromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enantiomerically pure chiral molecules are fundamental building blocks in the synthesis of pharmaceuticals and other complex, biologically active compounds. Racemic 2-Bromo-3-phenylpropionic acid is a valuable chiral intermediate, and the separation of its enantiomers is a critical step for its use in stereoselective synthesis. Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[1] The most common methods include diastereomeric salt crystallization, enzymatic resolution, and chiral chromatography. This document provides detailed protocols and data for the chiral resolution of racemic 2-Bromo-3-phenylpropionic acid, with a focus on diastereomeric crystallization techniques, including a highly efficient crystallization-induced dynamic resolution method.

Principle of Chiral Resolution by Diastereomeric Salt Crystallization

The classical method of chiral resolution relies on the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent.[2] For a racemic acid, a chiral amine is typically used.[2] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess different physical properties, such as solubility.[3][4] This difference in solubility allows for their separation by fractional crystallization.[2] After separation, the purified diastereomeric salt is treated with an acid to liberate the desired enantiomerically enriched carboxylic acid and recover the resolving agent.[1][2]

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic Racemic (R/S)-Acid base (R)-Chiral Base diastereomers Mixture of Diastereomeric Salts (R-Acid, R-Base) + (S-Acid, R-Base) racemic->diastereomers + base->diastereomers + salt1 Less Soluble Salt (e.g., R-Acid, R-Base) Crystallizes Out diastereomers->salt1 Fractional Crystallization salt2 More Soluble Salt (e.g., S-Acid, R-Base) Remains in Solution diastereomers->salt2 Fractional Crystallization enantiomer1 Pure (R)-Acid salt1->enantiomer1 Acidification enantiomer2 Impure (S)-Acid salt2->enantiomer2 Acidification

Caption: General principle of diastereomeric salt resolution.

Crystallization-Induced Dynamic Resolution (CIDR)

A significant advancement over classical resolution is Crystallization-Induced Dynamic Resolution (CIDR). This technique is particularly effective for substrates where the undesired enantiomer can be racemized in solution. For 2-Bromo-3-phenylpropionic acid, the chiral center is prone to epimerization. In the presence of a chiral resolving agent, one diastereomeric salt preferentially crystallizes due to lower solubility. This crystallization shifts the equilibrium in the solution, causing the undesired enantiomer (which forms the more soluble salt) to convert into the desired enantiomer, which then forms more of the less-soluble salt and crystallizes.[5] This dynamic process allows for a theoretical yield of up to 100% for the desired enantiomer, overcoming the 50% limit of classical resolution.[5]

Data Presentation

The following table summarizes the quantitative results for the chiral resolution of racemic 2-Bromo-3-phenylpropionic acid using (R)-bornylamine as the resolving agent via a crystallization-induced dynamic resolution process.[5]

ParameterValueNotes
Resolving Agent (R)-bornylamineFound to be the most effective among >40 chiral amines screened.[5]
Solvent Acetonitrile-
Bromide Source Tetraethylammonium bromide (TEAB)Facilitates the in-situ chiral inversion.[5]
Yield of Desired Salt 78%Yield of the (R)-bornylamine salt of (R)-2-bromo-3-phenyl-propanoic acid.[5]
Enantiomeric Excess (ee) of Salt >96%High stereospecificity achieved for the crystallized salt.[5]
Solubility of (R,R) Salt 0.35 mg/mLThe desired, less soluble diastereomeric salt.[5]
Solubility of (S,R) Salt 0.95 mg/mLThe undesired, more soluble diastereomeric salt.[5]
Yield of (R)-Acid 87-90%After liberation from the salt and subsequent conversion.[5]
Enantiomeric Excess (ee) of (R)-Acid 96-98%Enantiomeric excess of the final free acid product.[5]
Recovery of Chiral Amine >92%The (R)-bornylamine resolving agent can be recovered and reused.[5]

Experimental Protocols

Protocol 1: Crystallization-Induced Dynamic Resolution of (±)-2-Bromo-3-phenylpropionic Acid

This protocol is based on the highly efficient CIDR method using (R)-bornylamine.[5]

Materials:

  • Racemic 2-Bromo-3-phenylpropionic acid

  • (R)-bornylamine

  • Acetonitrile (solvent)

  • Tetraethylammonium bromide (TEAB)

  • Methanesulfonic acid

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Salt Formation and Dynamic Resolution:

    • In a suitable reaction vessel, dissolve racemic 2-Bromo-3-phenylpropionic acid, (R)-bornylamine, and TEAB in acetonitrile.

    • Stir the mixture. The less soluble diastereomeric salt, the (R)-bornylamine salt of (R)-2-bromo-3-phenylpropanoic acid, will begin to crystallize.

    • The continuous stirring allows the dissolved (S)-enantiomer to epimerize and subsequently crystallize as the less soluble (R,R) salt.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with a small amount of cold acetonitrile to remove any residual soluble impurities.

    • Dry the crystals under vacuum. The resulting salt should have a high diastereomeric and enantiomeric excess (>96% ee).[5]

  • Liberation of the Enantiopure Acid:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the aqueous solution with methanesulfonic acid to a low pH.

    • The enantiomerically enriched (R)-2-Bromo-3-phenylpropionic acid will precipitate out or can be extracted.

    • Extract the product with MTBE.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the this compound (typically 96-98% ee).[5]

  • Recovery of the Resolving Agent:

    • Take the aqueous layer from step 3.

    • Adjust the pH to 10-13 with a suitable base (e.g., NaOH).

    • Extract the free (R)-bornylamine into MTBE.

    • Dry the organic layer and remove the solvent to recover the chiral amine for reuse (>92% recovery).[5]

G cluster_0 Solution Phase (Acetonitrile) cluster_1 Solid Phase cluster_2 Workup racemic Racemic (R/S)-Acid salt_S (S-Acid, R-Base) Salt (More Soluble) racemic->salt_S + (R)-Bornylamine salt_R (R-Acid, R-Base) Salt (Less Soluble) racemic->salt_R + (R)-Bornylamine base (R)-Bornylamine + TEAB salt_S->salt_R Epimerization Equilibrium crystals Crystals of (R-Acid, R-Base) Salt salt_R->crystals Crystallization (Drives Equilibrium) acid Pure (R)-Acid crystals->acid Acidification & Extraction amine Recovered (R)-Bornylamine crystals->amine Basification & Extraction

Caption: Workflow for Crystallization-Induced Dynamic Resolution.

Protocol 2: General Classical Resolution (Illustrative)

This protocol outlines the general steps for a classical resolution without the dynamic component. This method is often more laborious and is limited to a maximum 50% yield for the desired enantiomer.[1]

Materials:

  • Racemic 2-Bromo-3-phenylpropionic acid

  • A suitable chiral amine (e.g., (+)-cinchonine, (R)-1-phenylethylamine)

  • A suitable solvent (e.g., ethanol, acetone)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic 2-Bromo-3-phenylpropionic acid in a suitable solvent like ethanol or acetone.

    • Add an equimolar amount of the chosen chiral amine.

    • Stir the mixture. The diastereomeric salts may precipitate immediately or upon cooling.

  • Fractional Crystallization:

    • Heat the mixture to dissolve the salts completely.

    • Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize first.

    • Collect the crystals by filtration.

    • Optional: To improve purity, the collected crystals can be recrystallized one or more times from the same solvent. The progress can be monitored by measuring the optical rotation.

  • Liberation of the Enriched Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong acid (e.g., HCl) to protonate the carboxylate, precipitating the enantiomerically enriched 2-Bromo-3-phenylpropionic acid.

    • Filter the solid acid or extract with an organic solvent.

    • Wash and dry the product.

  • Recovery of the Resolving Agent:

    • Make the aqueous filtrate from the previous step basic with NaOH.

    • Extract the liberated chiral amine with an organic solvent.

    • Wash, dry, and concentrate to recover the resolving agent.

References

Application Note: Scale-up Synthesis of Enantiomerically Pure (R)-2-Bromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enantiomerically pure (R)-2-Bromo-3-phenylpropionic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds, including vasopeptidase inhibitors used in the treatment of hypertension. The stereochemistry of the alpha-bromo acid is crucial for the biological activity of the final active pharmaceutical ingredient (API). This application note provides a detailed protocol for the scale-up synthesis of this compound from the readily available and unnatural amino acid, D-phenylalanine, via a diazotization-bromination reaction. The described method is designed to be scalable, high-yielding, and to preserve the desired stereochemical configuration.

Experimental Protocols

Method 1: Diazotization and Bromination of D-Phenylalanine in an Aqueous-Organic Biphasic System

This protocol is adapted from procedures that aim for high yield and productivity by utilizing a biphasic system, which facilitates product extraction and isolation.[1]

Materials:

  • D-Phenylalanine

  • Concentrated Hydrobromic Acid (48% aqueous solution)

  • Sodium Nitrite (NaNO₂)

  • Toluene (or other suitable aromatic/halogenated hydrocarbon solvent)

  • Water (deionized)

  • Sodium Sulfate (anhydrous) or Magnesium Sulfate (anhydrous)

  • Ice

Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel

  • Cooling bath/circulator

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Set up the jacketed glass reactor with an overhead stirrer, temperature probe, and an addition funnel. Connect the reactor jacket to a cooling circulator.

  • Charge Reagents: To the reactor, add water and concentrated hydrobromic acid (48%). Begin stirring and cool the mixture to a temperature between -5°C and 0°C.

  • Addition of D-Phenylalanine: Once the desired temperature is reached, add D-phenylalanine to the acidic solution. Stir until the amino acid is fully dissolved or a fine slurry is formed.

  • Addition of Organic Solvent: Add toluene to the reaction mixture to create a biphasic system.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in water.

  • Diazotization and Bromination: Slowly add the sodium nitrite solution to the reaction mixture via the addition funnel over a period of several hours. Maintain the internal temperature of the reactor between -5°C and 0°C throughout the addition. Vigorous stirring is essential to ensure good mixing between the aqueous and organic phases.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 2-3 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up:

    • Once the reaction is complete, stop the stirring and allow the layers to separate.

    • Separate the organic layer containing the product.

    • Extract the aqueous layer with additional portions of toluene to recover any remaining product.

    • Combine all organic extracts.

    • Wash the combined organic layers with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

  • Product Isolation: Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system if required.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound starting from D-phenylalanine.

ParameterMethod AMethod BMethod CMethod D
Starting Material D-PhenylalanineD-PhenylalanineD-PhenylalanineL-Phenylalanine -> (S)-bromo acid -> (R)-bromo acid
Key Reagents NaNO₂, KBr, 2N H₂SO₄NaNO₂, HBr (48%)NaNO₂, conc. HBr, TolueneDiazotization/Bromination, then (R)-bornylamine
Temperature 0°C to Room Temp-5°C to 0°C-10°C to 0°CNot Specified for diazotization
Reaction Time 3 hours5 hoursNot SpecifiedNot Specified for diazotization
Yield ~62%[1]43%[1]≥ 90%[1]78% (for chiral inversion step)[2]
Enantiomeric Excess (e.e.) Not SpecifiedNot SpecifiedNot Specified96-98%[2]
Reference EP-0 657 453[1]U.S. Pat. No. 5,238,932[1]US6103931A[1]Org. Lett. (ACS)[2]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Start reagents Charge Reactor: D-Phenylalanine HBr, Water, Toluene start->reagents cool Cool to -5°C to 0°C reagents->cool addition Slow Addition of NaNO₂ Solution cool->addition na_sol Prepare Aq. NaNO₂ Solution na_sol->addition stir Stir at 0°C (2-3 hours) addition->stir sep Separate Organic Layer stir->sep extract Extract Aqueous Layer with Toluene sep->extract wash Wash & Dry Organic Layer extract->wash evap Evaporate Solvent wash->evap product Final Product: (R)-2-Bromo-3- phenylpropionic acid evap->product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Methods

synthesis_methods cluster_routes Synthetic Routes racemic Racemic 2-Bromo-3-phenylpropionic acid chiral_res Chiral Resolution (e.g., with chiral amine) racemic->chiral_res Separation d_phe D-Phenylalanine direct_synth Direct Synthesis (Diazotization/Bromination) d_phe->direct_synth l_phe L-Phenylalanine s_bromo (S)-2-Bromo-3-phenylpropionic acid l_phe->s_bromo Diazotization/ Bromination r_bromo Enantiomerically Pure This compound chiral_res->r_bromo direct_synth->r_bromo Retention of Configuration inversion Chiral Inversion inversion->r_bromo s_bromo->inversion e.g., with (R)-bornylamine

Caption: Synthetic strategies for enantiopure this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Bromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of (R)-2-Bromo-3-phenylpropionic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when starting from (D)-phenylalanine.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields can stem from several factors. Here are the key aspects to investigate:

  • Reaction Temperature: The reaction is highly sensitive to temperature. Maintaining a low temperature, typically between -10°C and 0°C, is crucial to minimize side reactions and decomposition of the diazonium salt intermediate.[1][2]

  • Rate of Sodium Nitrite Addition: A slow and controlled addition of the sodium nitrite solution is essential. A rapid addition can lead to a localized increase in temperature and concentration, promoting the formation of byproducts.

  • Purity of Starting Materials: Ensure the (D)-phenylalanine is of high purity. Impurities can interfere with the diazotization reaction.

  • Acid Concentration: The concentration of hydrobromic acid is a critical parameter. Different protocols specify varying concentrations, so ensure you are using the concentration specified in your chosen method.

  • Extraction Efficiency: The product is typically extracted with an organic solvent like ethyl ether or toluene.[1] Inefficient extraction will result in product loss. Ensure thorough mixing and adequate phase separation.

Q2: I am observing the formation of a significant amount of byproducts. How can I minimize them?

A2: Byproduct formation is a common issue. Consider the following to improve the selectivity of your reaction:

  • Control of Diazotization: The key is to maintain optimal conditions for the formation and subsequent reaction of the diazonium salt. This includes strict temperature control and slow addition of sodium nitrite.

  • Use of a Bromide Salt: The addition of a bromide salt, such as potassium bromide or forming one in situ from HBr and a base like KOH or NaOH, can improve the reaction's selectivity and yield.[2]

  • Solvent System: Some protocols suggest the use of a two-phase system (aqueous and an organic solvent like toluene or xylene) during the reaction.[1] This can help to immediately extract the product as it is formed, protecting it from degradation or further reaction in the acidic aqueous phase.

Q3: The reaction is generating a large amount of toxic brown/orange fumes. Is this normal and how can it be controlled?

A3: The generation of nitrogen oxides (toxic fumes) is expected due to the use of sodium nitrite in an acidic medium. However, excessive fume generation can indicate issues with the reaction control.

  • Slow Reagent Addition: This is the most effective way to control the rate of gas evolution.

  • Efficient Stirring: Good agitation ensures that the sodium nitrite reacts quickly and does not accumulate, which could lead to a sudden, vigorous reaction.

  • Proper Ventilation: Always perform this reaction in a well-ventilated fume hood.

  • Temperature Control: Maintaining the recommended low temperature helps to moderate the reaction rate.

Q4: My final product has a low melting point and appears impure. What are the likely impurities and how can I remove them?

A4: The primary impurities are likely unreacted starting material, byproducts from side reactions of the diazonium intermediate (e.g., hydroxy- or chloro-analogs if chloride ions are present), or decomposition products.

  • Recrystallization: The product can be purified by recrystallization from a suitable solvent system. Some methods suggest using dry carbon disulfide or a mixture of hexane and tert-butyl methyl ether (TBME).[3][4]

  • Washing during Workup: Ensure the organic extract is thoroughly washed with water to remove any remaining inorganic salts and acids. A wash with a saturated brine solution can also aid in breaking emulsions and drying the organic layer.

  • Column Chromatography: For very impure samples, silica gel chromatography may be necessary, although it is less ideal for large-scale purification.

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes quantitative data from various published methods for the synthesis of this compound.

Starting MaterialKey ReagentsSolvent(s)Temperature (°C)Reaction Time (hours)Yield (%)Reference
(D)-PhenylalanineNaNO₂, conc. HBrAqueous/Halogenated or Aromatic Hydrocarbon-10 to 0492.7[1]
(D)-PhenylalanineNaNO₂, 48% HBrWater0 - 20360[1]
(D)-PhenylalanineNaNO₂, 49% HBrWater-5 to 0543[1]
(D)-PhenylalanineNaNO₂, KBr, 2N H₂SO₄Water0 to RT3~62[1]
Amino AcidNaNO₂, 48% HBr (8 eq.)Water0288[1]
PhenylalanineNaNO₂, 2M NaBr, aq. HBrWaterRoom Temp.380[1]
(D)-PhenylalanineNaNO₂, HBr, Bromide SaltAqueous-10 to 30--[2]

Experimental Protocols

Below are detailed methodologies for key experiments.

Protocol 1: High-Yield Synthesis in a Two-Phase System[1]
  • Reaction Setup: In a suitable reactor, add demineralized water and concentrated hydrobromic acid.

  • Cooling: Cool the mixture to between -10°C and 0°C under a nitrogen atmosphere.

  • Addition of (D)-Phenylalanine: Add (D)-phenylalanine to the cooled acid solution.

  • Addition of Organic Solvent: Add an aromatic hydrocarbon solvent such as toluene or xylene.

  • Addition of Sodium Nitrite: Slowly add a solution of sodium nitrite in demineralized water over several hours, maintaining the temperature between -10°C and 0°C.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional hour at the same temperature, then warm to 15°C for another hour.

  • Phase Separation: Stop stirring and allow the phases to separate.

  • Extraction and Wash: Separate the organic phase. The aqueous phase can be re-extracted with the organic solvent. Wash the combined organic phases with water.

  • Isolation: Concentrate the organic phase under vacuum to obtain the this compound.

Protocol 2: Synthesis with In Situ Bromide Salt Formation[2]
  • Reaction Setup: To a reactor, add water and 48% HBr.

  • Bromide Salt Formation: Slowly add a 45% KOH solution to form potassium bromide in situ.

  • Cooling: Cool the reaction mixture.

  • Addition of (D)-Phenylalanine: Add the (D)-phenylalanine.

  • Addition of Organic Solvent: Add toluene to the mixture.

  • Cooling: Cool the reaction mixture to approximately 3-5°C.

  • Addition of Sodium Nitrite: Add a 30% aqueous solution of NaNO₂ over several hours while maintaining the temperature at 5°C.

  • Workup: Proceed with extraction and isolation as described in Protocol 1.

Visualizations

General Workflow for the Synthesis

G cluster_0 Reaction Preparation cluster_1 Diazotization and Bromination cluster_2 Workup and Isolation start Start reagents Combine (D)-Phenylalanine, HBr, and Water/Solvent start->reagents cool Cool to -10°C to 0°C reagents->cool add_nitrite Slowly Add NaNO2 Solution cool->add_nitrite react Stir for 2-5 hours add_nitrite->react extract Extract with Organic Solvent react->extract wash Wash Organic Phase extract->wash dry Dry and Concentrate wash->dry end Final Product: This compound dry->end

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationship of Key Reaction Parameters

G yield High Yield of This compound temp Low Temperature (-10°C to 0°C) side_reactions Minimized Side Reactions (e.g., Phenol Formation) temp->side_reactions decomposition Reduced Diazonium Salt Decomposition temp->decomposition addition_rate Slow NaNO2 Addition Rate addition_rate->side_reactions fumes Controlled Release of Nitrogen Oxides addition_rate->fumes solvent Two-Phase System (Aqueous/Organic) extraction Efficient Product Extraction solvent->extraction bromide Presence of Bromide Salt bromide->yield side_reactions->yield decomposition->yield extraction->yield

References

Minimizing side product formation in the synthesis of (R)-2-Bromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-2-Bromo-3-phenylpropionic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize side product formation during the synthesis of this important chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are three main synthetic strategies for obtaining this compound:

  • Stereospecific Synthesis from (D)-Phenylalanine: This method involves the diazotization of the amino group of (D)-Phenylalanine followed by substitution with bromide. It is often preferred for producing the enantiomerically pure (R)-isomer.

  • Bromination of Cinnamic Acid: This route involves the addition of bromine or a bromine source across the double bond of cinnamic acid. This method can lead to a mixture of products, including the desired 2-bromo product and a di-brominated side product.

  • Hell-Volhard-Zelinsky (HVZ) Reaction of 3-Phenylpropionic Acid: This classic method achieves α-bromination of a carboxylic acid. While effective, it often requires harsh reaction conditions.

Q2: What is the most common side product when synthesizing 2-Bromo-3-phenylpropionic acid from cinnamic acid?

A2: The most prevalent side product is 2,3-dibromo-3-phenylpropanoic acid, which results from the addition of bromine across the double bond.[1][2] Controlling the stoichiometry of the brominating agent is crucial to minimize this over-bromination.

Q3: Can the Hell-Volhard-Zelinsky reaction be used for stereoselective synthesis of this compound?

A3: The traditional Hell-Volhard-Zelinsky reaction proceeds through a planar enol or acyl bromide intermediate, which leads to a racemic mixture of the α-bromo acid. Therefore, it is not a stereoselective method for producing the (R)-enantiomer.

Q4: How can I confirm the stereochemistry of my final product?

A4: The stereochemistry of this compound can be confirmed by measuring its optical rotation using a polarimeter and comparing the value to the literature value for the pure enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for determining the enantiomeric excess of your product.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Guide 1: Synthesis from (D)-Phenylalanine (Diazotization)

Problem: Low yield of this compound with significant formation of hydroxylated side products (e.g., 2-Hydroxy-3-phenylpropionic acid).

Root Cause Analysis and Solutions:

Potential Cause Recommended Solution
Excess water in the reaction mixture The diazotization reaction is sensitive to water, which can compete with the bromide ion as a nucleophile, leading to the formation of the corresponding alcohol. Ensure all glassware is thoroughly dried and use anhydrous solvents where possible.
Reaction temperature is too high The diazonium salt intermediate is unstable at higher temperatures and can decompose to form a carbocation, which then reacts non-selectively. Maintain a low reaction temperature, typically between -10°C and 0°C, throughout the addition of sodium nitrite.
Slow addition of sodium nitrite A slow and controlled addition of the sodium nitrite solution is critical to prevent a buildup of nitrous acid and uncontrolled decomposition of the diazonium intermediate. Use a dropping funnel for gradual addition.
Inadequate concentration of hydrobromic acid A sufficiently high concentration of HBr is necessary to ensure the bromide ion is the predominant nucleophile. Use concentrated HBr as specified in the protocol.
Guide 2: Synthesis from Cinnamic Acid (Bromination)

Problem: High percentage of 2,3-dibromo-3-phenylpropanoic acid in the final product.

Root Cause Analysis and Solutions:

Potential Cause Recommended Solution
Excess of brominating agent Carefully control the stoichiometry of the bromine source. Use of reagents that generate bromine in situ, such as pyridinium tribromide, can offer better control over the amount of active bromine in the reaction.
Reaction conditions favoring addition High concentrations of bromine and prolonged reaction times can favor the di-bromination product. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Inappropriate solvent The choice of solvent can influence the reaction pathway. Glacial acetic acid is a common solvent for this reaction.
Guide 3: Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

Problem: Formation of 3-phenylpropenoic acid (cinnamic acid) as a significant side product.

Root Cause Analysis and Solutions:

Potential Cause Recommended Solution
High reaction temperature The HVZ reaction often requires elevated temperatures, which can promote the elimination of hydrogen bromide from the desired product to form the corresponding α,β-unsaturated carboxylic acid.[3] Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimizing the elimination side reaction.
Prolonged reaction time Extended heating can increase the extent of the elimination reaction. Monitor the reaction progress and stop the reaction once the starting material is consumed to avoid over-reaction.

Data Presentation

The following table summarizes typical yields and major side products for the different synthetic routes under various conditions. Note: The data presented here is a compilation from various sources and should be used as a general guideline. Actual results may vary.

Synthetic Route Starting Material Key Reagents Reaction Conditions Yield of this compound (%) Major Side Product(s) Side Product Percentage (%)
Diazotization(D)-PhenylalanineNaNO₂, HBr-10°C to 0°C, aqueous/organic biphasic system≥ 902-Hydroxy-3-phenylpropionic acid< 10
BrominationCinnamic AcidHBr in Glacial Acetic Acid100°C, 2 hoursModerate2,3-dibromo-3-phenylpropanoic acidVaries significantly with conditions
Hell-Volhard-Zelinsky3-Phenylpropionic AcidPBr₃, Br₂High Temperature, RefluxVaries3-Phenylpropenoic acidCan be significant at high temperatures

Experimental Protocols

Protocol 1: Synthesis of this compound from (D)-Phenylalanine

Materials:

  • (D)-Phenylalanine

  • Concentrated Hydrobromic Acid (48%)

  • Sodium Nitrite

  • Toluene or Dichloromethane

  • Deionized Water

  • Nitrogen gas supply

  • Ice-salt bath

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, dissolve (D)-Phenylalanine in a mixture of water and toluene (or dichloromethane).

  • Purge the flask with nitrogen and cool the mixture to between -10°C and 0°C using an ice-salt bath.

  • Slowly add concentrated hydrobromic acid while maintaining the temperature below 0°C.

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the temperature does not rise above 0°C. Vigorous stirring is essential.

  • After the addition is complete, continue to stir the reaction mixture at 0°C for an additional hour.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Wash the organic layer with deionized water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization.

Protocol 2: Synthesis of 2-Bromo-3-phenylpropionic acid from Cinnamic Acid

Materials:

  • trans-Cinnamic acid

  • Pyridinium tribromide

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve trans-cinnamic acid in glacial acetic acid.

  • Add pyridinium tribromide to the solution in portions while stirring.

  • Heat the reaction mixture under reflux for 1-2 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield purified 2-bromo-3-phenylpropionic acid.

Protocol 3: Synthesis of 2-Bromo-3-phenylpropionic acid via Hell-Volhard-Zelinsky Reaction

Materials:

  • 3-Phenylpropionic acid

  • Red Phosphorus (catalytic amount)

  • Bromine

  • Thionyl chloride (optional, for acyl bromide formation)

Procedure:

  • Place 3-phenylpropionic acid and a catalytic amount of red phosphorus in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Heat the mixture gently.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by the disappearance of the red bromine color).

  • Carefully quench the reaction by slowly adding water to hydrolyze the intermediate acyl bromide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product.

  • Purify the product by distillation or recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Synthetic Routes cluster_product Product start_phe D-Phenylalanine reaction_diazo Diazotization start_phe->reaction_diazo start_cin Cinnamic Acid reaction_bromo Bromination start_cin->reaction_bromo start_ppa 3-Phenylpropionic Acid reaction_hvz Hell-Volhard-Zelinsky start_ppa->reaction_hvz product This compound reaction_diazo->product reaction_bromo->product reaction_hvz->product

Caption: Overview of synthetic routes to this compound.

troubleshooting_diazotization issue Low Yield / Hydroxylated Byproduct (Diazotization) cause1 Excess Water issue->cause1 cause2 High Temperature issue->cause2 cause3 Rapid NaNO2 Addition issue->cause3 solution1 Use Anhydrous Conditions cause1->solution1 solution2 Maintain Temp < 0°C cause2->solution2 solution3 Slow, Controlled Addition cause3->solution3

Caption: Troubleshooting low yield in the diazotization of D-Phenylalanine.

troubleshooting_bromination issue High Dibromination (from Cinnamic Acid) cause1 Excess Bromine issue->cause1 cause2 Prolonged Reaction Time issue->cause2 solution1 Control Stoichiometry (e.g., Pyridinium Tribromide) cause1->solution1 solution2 Monitor with TLC cause2->solution2

Caption: Minimizing dibromination in the synthesis from cinnamic acid.

References

Troubleshooting Guide: Identification and Removal of 2,3-dibromo-3-phenylpropanoic acid Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Guide for Researchers

This guide provides solutions to common issues encountered during the synthesis and purification of compounds where 2,3-dibromo-3-phenylpropanoic acid is an undesired byproduct.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the presence of 2,3-dibromo-3-phenylpropanoic acid in my reaction mixture?

A1: The presence of 2,3-dibromo-3-phenylpropanoic acid can be confirmed using several analytical techniques. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

  • ¹H NMR: Look for characteristic peaks corresponding to the protons in the molecule. The benzylic proton (CH Br) and the adjacent proton (CH Br) will have distinct chemical shifts and coupling patterns.

  • HPLC: Develop a method that separates your desired product from the byproduct. The byproduct will appear as a distinct peak with a specific retention time.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4).

Q2: What are the most effective methods for removing 2,3-dibromo-3-phenylpropanoic acid?

A2: The choice of removal method depends on the properties of your desired compound. Common techniques include:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.

  • Recrystallization: If your desired product and the byproduct have significantly different solubilities in a particular solvent system, recrystallization can be an excellent purification technique.

  • Base Wash: Since 2,3-dibromo-3-phenylpropanoic acid is a carboxylic acid, it can be removed by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate, sodium carbonate). The acid will be deprotonated to form a water-soluble salt.

Q3: My desired product is also an acid. How can I selectively remove the 2,3-dibromo-3-phenylpropanoic acid byproduct?

A3: This is a challenging scenario. The feasibility of a selective base wash depends on the difference in acidity (pKa) between your desired product and the byproduct. If the pKa values are significantly different, a carefully controlled pH wash can be effective. Alternatively, chromatographic methods like HPLC or Flash Chromatography with a suitable stationary and mobile phase will be your primary tools for separation.

Experimental Protocols

Protocol 1: Identification by HPLC
  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile, methanol).

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both your product and the byproduct absorb (e.g., 254 nm).

  • Injection: Inject the prepared sample onto the column.

  • Analysis: Analyze the resulting chromatogram. The peak corresponding to 2,3-dibromo-3-phenylpropanoic acid should be identifiable by its retention time, which can be confirmed by running a standard if available.

Protocol 2: Removal by Base Wash
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated 2,3-dibromo-3-phenylpropanoic acid salt will be in the aqueous layer.

  • Collection: Drain the lower aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for a Model Reaction

Purification MethodPurity of Desired Product (%)Yield of Desired Product (%)Time Required (hours)
Column Chromatography>98754-6
Recrystallization95608-12
Base Wash90850.5-1

Visualizations

Identification_Workflow cluster_start Start cluster_analysis Analysis cluster_result Result Crude_Mixture Crude Reaction Mixture HPLC HPLC Analysis Crude_Mixture->HPLC NMR NMR Spectroscopy Crude_Mixture->NMR MS Mass Spectrometry Crude_Mixture->MS Byproduct_Confirmed Byproduct Presence Confirmed HPLC->Byproduct_Confirmed Positive ID No_Byproduct No Byproduct Detected HPLC->No_Byproduct Negative ID NMR->Byproduct_Confirmed Positive ID NMR->No_Byproduct Negative ID MS->Byproduct_Confirmed Positive ID MS->No_Byproduct Negative ID

Caption: Workflow for the identification of 2,3-dibromo-3-phenylpropanoic acid.

Removal_Strategy cluster_methods Purification Methods Start Crude Mixture Containing Byproduct Decision Assess Properties of Desired Product Start->Decision Chromatography Column Chromatography Decision->Chromatography Different Polarities Recrystallization Recrystallization Decision->Recrystallization Different Solubilities Base_Wash Aqueous Base Wash Decision->Base_Wash Desired Product is Not Acidic Purified_Product Purified Product Chromatography->Purified_Product Recrystallization->Purified_Product Base_Wash->Purified_Product

Caption: Decision tree for selecting a byproduct removal strategy.

Troubleshooting low enantioselectivity in (R)-2-Bromo-3-phenylpropionic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of (R)-2-Bromo-3-phenylpropionic acid, specifically addressing issues of low enantioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantiomeric excess (% ee) is significantly lower than expected. What are the most common initial checks?

A1: The first and most critical step is to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] An inaccurate analytical method can lead to misleading % ee values. Key parameters to verify include:

  • Resolution (Rs): Ensure baseline separation between the two enantiomers. An Rs value greater than 1.5 is generally considered adequate.[1]

  • Accuracy: Confirm the measured % ee of a known standard sample is correct.[1]

  • Precision: Ensure that repeated measurements of the same sample yield consistent results.[1]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is one enantiomer having a stronger UV response than the other, leading to an inaccurate ratio determination.[1]

Q2: My analytical method is validated, but the enantioselectivity of my reaction is still low and inconsistent. What should I investigate next?

A2: Scrutinize the purity and quality of all reagents and the catalyst. Asymmetric syntheses are highly sensitive to trace impurities.[1]

  • Starting Material (D-phenylalanine): Impurities in the D-phenylalanine can lead to side reactions, potentially forming racemic products. Consider repurifying your starting material.

  • Reagents (HBr, NaNO₂): The quality and concentration of hydrobromic acid and sodium nitrite are crucial. Use high-purity reagents and ensure accurate preparation of solutions.

  • Solvent: Ensure solvents are anhydrous and free of contaminants, as these can interfere with the reaction mechanism.

Q3: I've confirmed my reagents are pure, but the problem persists. Could reaction conditions be the cause?

A3: Yes, reaction conditions play a pivotal role in determining the enantioselectivity. Key parameters to control tightly are:

  • Temperature: The conversion of D-phenylalanine to this compound is typically carried out at low temperatures, between -10°C and 10°C.[2][3] Higher temperatures can lead to a decrease in enantioselectivity.

  • Addition Rate: The slow, controlled addition of the sodium nitrite solution is critical. A rapid addition can lead to localized temperature increases and side reactions. The process can take several hours.[2][3]

  • Stirring: Inefficient stirring can lead to poor mixing and localized concentration gradients, impacting the reaction's stereochemical outcome.

Q4: Are there any specific side reactions I should be aware of that could lower the enantiomeric excess?

A4: The diazotization of the amino group of D-phenylalanine is a key step. If this reaction is not well-controlled, it can lead to the formation of by-products. For instance, the formation of the corresponding alcohol via reaction with water is a potential side reaction that can affect the overall yield and purity. The presence of a bromide salt in the reaction mixture can help to minimize the formation of by-products.[2]

Data Presentation

Table 1: Effect of Temperature on Reaction Parameters

Temperature (°C)Reaction Time (hours)Typical Yield (%)Notes
-10 to 03 - 6> 90%Optimal range for maintaining high enantioselectivity.[3]
0 to 103 - 680 - 90%Good yields, but risk of slightly lower e.e.[2]
> 10< 3VariableIncreased risk of side reactions and lower enantioselectivity.

Table 2: Reagent Stoichiometry and its Impact

ReagentEquivalents (relative to D-phenylalanine)Impact on Reaction
HBr3 - 10A sufficient excess is required to ensure complete reaction.[2]
Sodium Nitrite (NaNO₂)1 - 1.6Using a slight excess ensures complete diazotization.[2]

Experimental Protocols

Protocol: Synthesis of this compound from D-Phenylalanine

This protocol is based on established procedures for the diazotization and bromination of D-phenylalanine.[2][3]

Materials:

  • D-phenylalanine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Toluene

  • Deionized water

  • Double-walled glass reactor with cooling capabilities

  • Stirring apparatus

Procedure:

  • Charge the reactor with deionized water and 48% HBr.

  • Initiate cooling and stirring.

  • Once the mixture has cooled, add D-phenylalanine.

  • Add toluene to the reaction mixture.

  • Cool the reaction mixture to between -5°C and 0°C.

  • Slowly add a 30% aqueous solution of sodium nitrite over 5-6 hours, ensuring the temperature is maintained between -6°C and -4°C.

  • After the addition is complete, allow the reaction to stir for an additional 1-3 hours at the same temperature.

  • Bring the reaction temperature to 15°C and stop stirring.

  • Allow the phases to separate and collect the organic phase.

  • The organic phase can be further washed with water and then concentrated under vacuum to yield this compound.

Visualizations

Troubleshooting_Workflow start Low Enantioselectivity Observed validate_hplc Validate Analytical Method (Chiral HPLC/GC) start->validate_hplc hplc_ok Method Validated? validate_hplc->hplc_ok fix_hplc Optimize Separation: - Adjust mobile phase - Check column - Run standards hplc_ok->fix_hplc No check_reagents Investigate Reagents and Solvents hplc_ok->check_reagents Yes fix_hplc->validate_hplc reagents_ok Purity Confirmed? check_reagents->reagents_ok purify_reagents Purify Starting Materials: - Recrystallize D-phenylalanine - Use fresh, high-purity reagents - Ensure anhydrous solvents reagents_ok->purify_reagents No check_conditions Examine Reaction Conditions reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Optimize Parameters: - Lower temperature (-5 to 0°C) - Slow NaNO₂ addition rate - Ensure efficient stirring conditions_ok->optimize_conditions No end Enantioselectivity Improved conditions_ok->end Yes optimize_conditions->check_conditions

Caption: Troubleshooting workflow for low enantioselectivity.

Synthetic_Pathway cluster_reagents Reagents NaNO2 NaNO₂ Intermediate Diazonium Salt Intermediate NaNO2->Intermediate HBr HBr HBr->Intermediate D_Phe D-Phenylalanine D_Phe->Intermediate Diazotization Product (R)-2-Bromo-3- phenylpropionic acid Intermediate->Product Bromination

Caption: Synthesis of this compound.

Parameter_Relationships ee Enantiomeric Excess (% ee) temp Reaction Temperature temp->ee Inverse Relationship (Lower temp = Higher ee) purity Reagent Purity purity->ee Direct Relationship (Higher purity = Higher ee) addition_rate NaNO₂ Addition Rate addition_rate->ee Inverse Relationship (Slower rate = Higher ee) stirring Stirring Efficiency stirring->ee Direct Relationship (Better stirring = Higher ee)

Caption: Key parameters influencing enantiomeric excess.

References

Preventing racemization of (R)-2-Bromo-3-phenylpropionic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-2-Bromo-3-phenylpropionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical transformations. Below you will find troubleshooting guides and frequently asked questions to ensure the stereochemical integrity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture), rendering it optically inactive. For this compound, maintaining its specific stereochemistry is often crucial for its intended biological activity and efficacy in pharmaceutical applications. The presence of the unwanted (S)-enantiomer can lead to reduced potency, altered pharmacological profiles, or undesired side effects.

Q2: What is the primary mechanism of racemization for this compound?

A2: The primary mechanism of racemization for α-halocarboxylic acids like this compound involves the formation of a planar, achiral enol or enolate intermediate.[1] This is typically catalyzed by the presence of acids or bases. The acidic proton on the α-carbon (the carbon bearing the bromine atom) can be abstracted, leading to the formation of this intermediate. Subsequent reprotonation can occur from either face of the planar intermediate with equal probability, resulting in a mixture of both (R) and (S) enantiomers.[2]

Q3: Which reaction conditions are most likely to cause racemization?

A3: Several factors can promote racemization:

  • Presence of strong bases or acids: These can readily facilitate the formation of the enolate or enol intermediate.[1]

  • Elevated temperatures: Higher temperatures provide the energy to overcome the activation barrier for enolization.

  • Polar protic solvents: These solvents can stabilize the transition states involved in proton transfer, thereby facilitating racemization.

  • Prolonged reaction times: Longer exposure to racemization-inducing conditions increases the extent of stereochemical scrambling.

  • Certain reagents: Some reagents, particularly in amidation reactions, can promote racemization through the formation of highly activated intermediates.[3]

Troubleshooting Guides

Issue 1: Significant Racemization Observed During Esterification
Potential Cause Recommended Solution & Troubleshooting Steps
Strongly Acidic Conditions (e.g., Fischer Esterification) 1. Switch to milder esterification methods. The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a good alternative that proceeds under milder, neutral conditions. 2. Utilize diazomethane for methyl ester formation. This reaction is typically fast and occurs at low temperatures, minimizing the risk of racemization. However, diazomethane is toxic and explosive, requiring careful handling.
High Reaction Temperature 1. Lower the reaction temperature. Whenever possible, conduct the esterification at 0 °C or room temperature. 2. Monitor the reaction closely. Use TLC or LC-MS to determine the point of completion and avoid unnecessarily long reaction times.
Use of Strong Bases 1. Avoid strong, non-nucleophilic bases for deprotonation. If deprotonation of the carboxylic acid is necessary, consider using a milder base or forming a salt with a weaker base prior to the reaction.
Issue 2: Racemization Occurring During Amidation Reactions
Potential Cause Recommended Solution & Troubleshooting Steps
Inappropriate Coupling Reagent 1. Select a coupling reagent known to suppress racemization. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts like PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally superior to carbodiimides like DCC or EDC alone in preventing racemization.[4] 2. Use additives with carbodiimides. If using EDC or DCC, the addition of 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can significantly reduce racemization by forming less reactive, more stable activated esters.[4]
Use of a Strong, Unhindered Base 1. Employ a sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred over triethylamine (TEA), as they are less likely to abstract the acidic α-proton.[3] 2. Use stoichiometric amounts of base. An excess of base can increase the rate of enolization.
Elevated Reaction Temperature 1. Perform the coupling reaction at low temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[3]
Solvent Choice 1. Use aprotic solvents. Solvents like dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF) are generally preferred over polar protic solvents.

Data Presentation

Table 1: Comparison of Coupling Reagents in Amide Bond Formation and Their Potential for Racemization

Coupling Reagent ClassExample ReagentsGeneral Racemization RiskKey Considerations
Uronium/Aminium Salts HATU, HBTU, HCTULowHighly efficient and fast-acting. Generally considered the best choice for minimizing racemization in sensitive substrates.[4]
Phosphonium Salts PyBOP®, BOPLow to MediumEffective and less likely to cause racemization than carbodiimides alone. The byproduct, HMPA, from BOP is carcinogenic.
Carbodiimides (with additives) EDC/HOBt, DCC/HOBtMediumThe addition of HOBt or Oxyma is crucial to suppress racemization. Without additives, the risk is high.[4]
Carbodiimides (alone) EDC, DCCHighThe O-acylisourea intermediate is highly activated and prone to racemization. Not recommended for stereochemically sensitive substrates without additives.[3]

Note: The level of racemization is highly dependent on the specific substrate, base, solvent, and temperature used.

Experimental Protocols

Protocol 1: Stereoretentive Methyl Esterification using (Trimethylsilyl)diazomethane

This protocol is designed to minimize racemization by avoiding acidic or basic conditions and elevated temperatures.

Materials:

  • This compound

  • (Trimethylsilyl)diazomethane (2.0 M in hexanes)

  • Toluene

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of toluene and methanol (4:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add (trimethylsilyl)diazomethane (1.1 eq) dropwise to the solution. A yellow color should persist, and gas evolution will be observed.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the dropwise addition of a few drops of acetic acid until the yellow color disappears.

  • Dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude methyl ester by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Racemization-Free Amidation using HATU and DIPEA

This protocol utilizes a modern coupling reagent and a hindered base to minimize racemization.

Materials:

  • This compound

  • Amine (e.g., benzylamine, 1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes.

  • Add the amine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2-16 hours, or until completion is confirmed by TLC or LC-MS.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by flash column chromatography or recrystallization.

  • Analyze the enantiomeric excess (ee) of the purified product using chiral HPLC.

Mandatory Visualizations

Caption: Mechanism of racemization via a planar intermediate.

amidation_workflow start Start: this compound dissolve Dissolve in anhydrous DMF start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add HATU and DIPEA cool->add_reagents add_amine Add amine add_reagents->add_amine react Stir at 0 °C to RT add_amine->react workup Aqueous workup and extraction react->workup purify Purification (Chromatography/Recrystallization) workup->purify analyze Chiral HPLC analysis purify->analyze end_node End: Enantiomerically enriched amide analyze->end_node

Caption: Workflow for racemization-free amidation.

References

Technical Support Center: Purification of Crude (R)-2-Bromo-3-phenylpropionic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification of crude (R)-2-Bromo-3-phenylpropionic acid via recrystallization. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, such as cinnamic acid, and byproducts from the synthesis process. Depending on the synthetic route, which often involves the hydrobromination of cinnamic acid, potential impurities may include α,β-dibromohydrocinnamic acid and ω-bromoacetophenone.[1] The presence of these impurities can affect crystal formation and the overall purity of the final product.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, which is a moderately polar molecule, solvents like toluene or a mixed solvent system such as hexane/ethyl acetate can be effective.[2] It is crucial to use anhydrous solvents, as the compound can be sensitive to water, which may lead to decomposition.[3] Experimental screening with small amounts of the crude material in different solvents is the best approach to identify the optimal solvent system (see Experimental Protocols section).

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming a liquid layer. This can be due to the boiling point of the solvent being higher than the melting point of the impure compound or the presence of significant impurities that depress the melting point. To resolve this, you can try adding more hot solvent to fully dissolve the oil. Alternatively, allowing the solution to cool more slowly can promote proper crystal lattice formation. If the problem persists, selecting a solvent with a lower boiling point or using a co-solvent system may be necessary.[4][5]

Q4: I am experiencing a very low yield after recrystallization. What are the likely causes?

A4: Low recovery is a common issue in recrystallization and can stem from several factors. The most frequent cause is using an excessive volume of solvent, which results in a significant portion of the product remaining dissolved in the mother liquor even after cooling. To mitigate this, use the minimum amount of hot solvent required to fully dissolve the crude product. Another potential cause is premature crystallization during a hot filtration step, which can be avoided by pre-heating the filtration apparatus. Finally, ensuring the solution is sufficiently cooled, for instance in an ice bath, will maximize the yield of recovered crystals.[4][6]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₉BrO₂[7][8]
Molecular Weight229.07 g/mol [7][8]
AppearanceWhite to off-white crystalline solid[9]
Melting Point~137 °C (can vary with purity)[3]

Table 2: Illustrative Solubility of this compound in Various Solvents

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
WaterInsoluble, decomposesDecomposesUnsuitable[3]
Toluene~1.5~25Good
Hexane< 0.1~2Poor (Good as anti-solvent)
Ethyl Acetate~15> 50Moderate (May require anti-solvent)
Carbon DisulfideSlightly solubleSolubleGood (Anhydrous conditions required)[3]
Ethanol~20> 60Poor (High solubility at low temp)

Note: The solubility data presented in Table 2 is illustrative and based on general principles of solubility for similar compounds. It is intended to guide solvent selection, and empirical testing is recommended for optimal results.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using a single solvent recrystallization method with toluene.

Materials:

  • Crude this compound

  • Anhydrous Toluene

  • Erlenmeyer flasks (2)

  • Hotplate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in a clean, dry Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of anhydrous toluene to just cover the solid.

  • Heating: Gently heat the mixture on a hotplate with continuous stirring. Add small portions of hot toluene until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hotplate. Quickly filter the hot solution to remove the insoluble materials.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold anhydrous toluene to remove any residual mother liquor containing dissolved impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator under vacuum to remove all traces of the solvent.

  • Analysis: Determine the melting point of the purified crystals and compare it to the literature value to assess purity.

Mandatory Visualizations

G Troubleshooting Recrystallization Issues start Recrystallization Attempted no_crystals No Crystals Form Upon Cooling start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield of Crystals start->low_yield impure_product Product is Still Impure start->impure_product successful Successful Purification start->successful action1 Too much solvent used? - Boil off excess solvent - Re-cool no_crystals->action1 Yes action2 Induce Crystallization: - Scratch flask with glass rod - Add a seed crystal no_crystals->action2 No action3 Solvent BP too high or high impurity? - Add more hot solvent - Cool solution slowly oiling_out->action3 Yes action4 Change Solvent System: - Select a lower BP solvent - Use a co-solvent oiling_out->action4 No action5 Excessive solvent used? - Concentrate mother liquor and re-cool - Use minimum hot solvent low_yield->action5 Yes action6 Premature crystallization? - Pre-heat filtration apparatus low_yield->action6 No action7 Impurities co-crystallized? - Perform a second recrystallization - Choose a different solvent impure_product->action7 Yes action8 Inadequate washing? - Wash crystals with ice-cold solvent impure_product->action8 No action1->successful action2->successful action3->successful action4->successful action5->successful action6->successful action7->successful action8->successful

Caption: Troubleshooting workflow for common recrystallization problems.

G Logical Flow for Solvent Selection start Start: Crude this compound solubility_test Test Solubility in Small Volume of Cold Solvent start->solubility_test heat_test Heat Solvent to Boiling solubility_test->heat_test Does Not Dissolve unsuitable1 Unsuitable: Too Soluble solubility_test->unsuitable1 Dissolves dissolves_hot Does it Dissolve? heat_test->dissolves_hot cool_test Cool Solution to Room Temp & Ice Bath dissolves_hot->cool_test Yes unsuitable2 Unsuitable: Insoluble dissolves_hot->unsuitable2 No crystals_form Do Crystals Form? cool_test->crystals_form suitable Solvent is Suitable crystals_form->suitable Yes unsuitable3 Unsuitable: Stays in Solution crystals_form->unsuitable3 No select_another Select Another Solvent or Co-solvent System unsuitable1->select_another unsuitable2->select_another unsuitable3->select_another select_another->solubility_test

Caption: Logical workflow for selecting an appropriate recrystallization solvent.

References

Technical Support Center: Optimizing Reaction Conditions for the Diazotization of D-Phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the diazotization of D-phenylalanine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges and streamline your experimental workflow.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the diazotization of D-phenylalanine, offering potential causes and actionable solutions.

Problem Potential Cause(s) Solution(s)
Low or No Yield of Diazonium Salt 1. Decomposition of the diazonium salt: The reaction temperature may have exceeded the optimal range (0-5 °C). Diazonium salts are thermally unstable.[1][2] 2. Incomplete reaction: Insufficient amount of sodium nitrite or acid. 3. Side reactions: Formation of byproducts due to incorrect stoichiometry or reaction conditions.1. Strict temperature control: Maintain the reaction temperature between 0-5 °C using an ice-salt bath. Add the sodium nitrite solution slowly and dropwise to manage the exothermic nature of the reaction. 2. Optimize reagent stoichiometry: Ensure a slight molar excess of sodium nitrite and a sufficient excess of acid (e.g., 2.5-3 equivalents) to ensure complete conversion of the amine. 3. Follow the recommended protocol closely: Pay attention to the order of addition and reaction times.
Formation of a Brown or Oily Precipitate 1. Decomposition of the diazonium salt: At higher temperatures, diazonium salts can decompose to form phenolic compounds, which may appear as oily droplets.[2] 2. Azo coupling side reaction: The newly formed diazonium salt can couple with unreacted D-phenylalanine.1. Improve temperature control: Ensure the reaction mixture is consistently maintained at 0-5 °C. 2. Ensure sufficient acidity: A high concentration of acid protonates the amino group of the unreacted D-phenylalanine, preventing it from acting as a coupling partner.
Vigorous Gas Evolution (Brown Fumes) 1. Decomposition of nitrous acid: Nitrous acid is unstable and can decompose, especially at higher temperatures, to produce nitrogen oxides (brown fumes). 2. Rapid decomposition of the diazonium salt: If the temperature is too high, the diazonium salt will rapidly decompose, releasing nitrogen gas.1. Slow addition of sodium nitrite: Add the sodium nitrite solution dropwise to control the rate of nitrous acid formation and reaction. 2. Maintain low temperature: This stabilizes both the nitrous acid and the diazonium salt.
Difficulty in Isolating the Product 1. High solubility of the diazonium salt: The diazonium salt may remain dissolved in the reaction mixture. 2. Precipitation of starting materials: Incomplete dissolution of D-phenylalanine in the acidic solution.1. Use of a non-nucleophilic counter-ion: While chloride and sulfate are common, for isolation, tetrafluoroborate or tosylate salts are more stable and may be easier to precipitate. 2. Ensure complete dissolution: Stir the D-phenylalanine in the acid solution until it is fully dissolved before cooling and adding sodium nitrite.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the diazotization of D-phenylalanine and why is it so critical?

A1: The optimal temperature range is 0–5 °C.[1][2] This low temperature is crucial because aliphatic diazonium salts, such as the one formed from D-phenylalanine, are highly unstable.[3][4] Above 5 °C, they readily decompose, leading to the formation of byproducts like 2-hydroxy-3-phenylpropanoic acid and a significant reduction in the yield of the desired diazonium salt.[2]

Q2: Which acid should I use for the diazotization of D-phenylalanine, and what is the recommended concentration?

A2: Both sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used.[3][5] Sulfuric acid is often preferred as it can lead to a more stable diazonium salt compared to the chloride salt.[6] A sufficient excess of acid is necessary to ensure the complete protonation of D-phenylalanine and to catalyze the formation of the nitrosonium ion (NO⁺) from sodium nitrite. Typically, a concentration of 1-2 M acid is effective.

Q3: How can I confirm the successful formation of the D-phenylalanine diazonium salt?

A3: A common qualitative test is to perform a coupling reaction. Take a small aliquot of your reaction mixture and add it to a cold, alkaline solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the presence of the diazonium salt.

Q4: What are the primary side products I should be aware of, and how can I minimize their formation?

A4: The main side products are the corresponding α-hydroxy acid (2-hydroxy-3-phenylpropanoic acid) and α-chloro acid (if using HCl).[7] The formation of the hydroxy acid is favored by the presence of water and higher temperatures. The formation of the chloro derivative is a competing nucleophilic substitution reaction. To minimize these, maintain a low reaction temperature and use the diazonium salt solution promptly in the next step of your synthesis.

Q5: Is it necessary to use the D-phenylalanine diazonium salt immediately after its preparation?

A5: Yes, it is highly recommended. Diazonium salts of aliphatic amines are notoriously unstable and should be used in situ (in the reaction mixture) without isolation.[3][4] Storing the solution, even at low temperatures, will lead to decomposition and a lower yield of your desired final product.

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the yield of the diazotization reaction. Note that this data is based on typical trends observed for aromatic amino acids and is intended for comparative purposes.

Table 1: Effect of Temperature on Diazonium Salt Yield

Temperature (°C)Approximate Yield (%)Observations
0-590-95Clear solution, minimal gas evolution.
1070-80Slight gas evolution, potential for some precipitate formation.
25< 50Vigorous gas evolution, formation of a brown, oily precipitate.

Table 2: Effect of Acid Type and Concentration on Diazonium Salt Yield

AcidConcentration (M)Approximate Yield (%)Notes
H₂SO₄1.0~92Generally leads to a more stable diazonium salt.
H₂SO₄0.5~85Lower acidity may lead to incomplete reaction or side reactions.
HCl1.0~90Effective, but the diazonium chloride may be less stable.
HCl2.0~93Higher acidity can suppress side reactions.[8]

Experimental Protocols

Detailed Protocol for the Diazotization of D-Phenylalanine

This protocol describes the in-situ preparation of the diazonium salt of D-phenylalanine for subsequent reactions.

Materials:

  • D-phenylalanine

  • Sulfuric acid (H₂SO₄), 1 M

  • Sodium nitrite (NaNO₂), 3 M solution in water

  • Ice

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask

  • Dropping funnel or disposable pipette

  • Thermometer

Procedure:

  • Dissolution of D-phenylalanine:

    • In a 100 mL Erlenmeyer flask, dissolve 1.65 g (10 mmol) of D-phenylalanine in 20 mL of 1 M sulfuric acid.

    • Stir the mixture at room temperature until the D-phenylalanine is completely dissolved.

  • Cooling the Reaction Mixture:

    • Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

    • Use a thermometer to monitor the temperature of the solution.

  • Diazotization:

    • Slowly add 3.5 mL of a 3.0 M sodium nitrite solution (10.5 mmol) dropwise to the cold, stirred solution of D-phenylalanine. The addition should take approximately 30-45 minutes.

    • Maintain the reaction temperature below 5 °C throughout the addition. If the temperature rises, pause the addition and allow the solution to cool.

    • During the addition, you may observe the evolution of nitrogen gas.

  • Reaction Completion and Use:

    • After the addition of sodium nitrite is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

    • The resulting clear solution contains the D-phenylalanine diazonium salt and should be used immediately in the next synthetic step. Do not attempt to isolate the diazonium salt.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for D-Phenylalanine Diazotization cluster_prep Preparation cluster_reaction Reaction cluster_product Product start Start dissolve Dissolve D-Phenylalanine in 1M H₂SO₄ start->dissolve 1. cool Cool solution to 0-5 °C dissolve->cool 2. add_nitrite Slowly add NaNO₂ solution (maintain T < 5 °C) cool->add_nitrite 3. stir Stir for 30 min at 0-5 °C add_nitrite->stir 4. product Diazonium Salt Solution (Use Immediately) stir->product 5. end End product->end

Caption: A step-by-step workflow for the diazotization of D-phenylalanine.

Logical_Relationships Factors Affecting Diazotization Outcome cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Stability Diazonium Salt Stability Temp->Stability Low T increases SideProducts Side Product Formation Temp->SideProducts High T increases Acid Acid Concentration Yield Yield of Diazonium Salt Acid->Yield Sufficient acid increases Acid->SideProducts Insufficient acid increases Nitrite Nitrite Concentration Nitrite->Yield Optimal conc. maximizes Stability->Yield Higher stability increases SideProducts->Yield Increased formation decreases

References

Stability and storage conditions for (R)-2-Bromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of (R)-2-Bromo-3-phenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: To ensure the long-term stability and preserve the stereochemical integrity of this compound, it is crucial to store it under appropriate conditions. Improper storage can lead to degradation, affecting the purity and efficacy of the compound.[1] The recommended storage conditions are summarized in the table below.

Q2: What are the signs of decomposition for this compound?

A2: Visual inspection can sometimes indicate degradation. Signs of decomposition may include a change in color or physical state of the material. For a more definitive assessment, analytical methods such as HPLC should be used to check for a decrease in purity and the appearance of new peaks corresponding to degradation products.

Q3: What are the primary degradation pathways for this compound?

A3: The primary degradation pathways for this compound are hydrolysis and elimination of hydrogen bromide (HBr).[2] Hydrolysis, particularly in the presence of moisture or base, can lead to the formation of (R)-2-Hydroxy-3-phenylpropionic acid. Elimination of HBr, which can be promoted by heat or basic conditions, may result in the formation of cinnamic acid.[2] Racemization, the loss of optical activity, is another potential degradation pathway, especially if the compound is subjected to harsh conditions.

Q4: What materials are incompatible with this compound?

A4: this compound should not be stored with strong oxidizing agents or strong bases. These materials can accelerate its decomposition.

Q5: Can I use the material if it has been stored improperly?

A5: If the material has been stored outside of the recommended conditions, its purity and integrity may be compromised. It is strongly advised to re-analyze the material using a validated stability-indicating method, such as HPLC, to determine its purity before use. Using degraded material can lead to unreliable and inaccurate experimental results.

Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)To minimize the rate of potential degradation reactions such as hydrolysis and elimination.
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To prevent oxidation and degradation from atmospheric moisture.
Container Tightly sealed, light-resistant containerTo protect from moisture and light, which can catalyze degradation.
Incompatible Materials Store away from strong oxidizing agents and strong basesTo prevent chemical reactions that lead to decomposition.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Change in color or appearance of the solid material. Exposure to air, light, or contaminants.Do not use the material. Re-order a fresh batch and ensure proper storage of the new lot.
Decreased purity observed by HPLC analysis. Improper storage (temperature, moisture, or air exposure).If purity is below the required specification for your experiment, the material should be discarded. Review and improve storage and handling procedures.
Appearance of new peaks in the HPLC chromatogram. Degradation of the compound.Attempt to identify the degradation products. The presence of cinnamic acid or 2-hydroxy-3-phenylpropionic acid are likely indicators of elimination or hydrolysis, respectively. The material is likely unsuitable for use.
Loss of optical activity (racemization). Exposure to harsh conditions (e.g., high temperature, strong base).Verify the enantiomeric purity using a chiral HPLC method. If significant racemization has occurred, the material may not be suitable for stereospecific applications.
Inconsistent experimental results. Use of degraded or impure starting material.Re-evaluate the purity of the this compound used. Always use material that meets the required purity specifications and has been stored correctly.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or phosphoric acid.

  • A gradient elution is recommended to ensure the separation of the main compound from potential polar and non-polar degradation products. A typical gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Gradient to 5% A, 95% B

    • 25-30 min: Hold at 5% A, 95% B

    • 30-35 min: Return to 95% A, 5% B

    • 35-40 min: Re-equilibration

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

4. Analysis:

  • Inject a suitable volume (e.g., 10 µL) of the sample solution.

  • Monitor the chromatogram at a wavelength where the compound has significant absorbance (e.g., around 220 nm).

  • The retention time of the main peak should be consistent. The appearance of new peaks, especially those at earlier retention times (more polar, e.g., 2-hydroxy-3-phenylpropionic acid) or later retention times (less polar), may indicate degradation.

5. Forced Degradation Studies (for method validation):

  • To validate that the HPLC method is "stability-indicating," forced degradation studies should be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature.

    • Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%).

    • Thermal Stress: Expose the solid compound to elevated temperatures.

  • Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-separated from the main peak.

Visualizations

Stability_Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis of Findings cluster_3 Resolution start Experiment yields unexpected results or visual change in compound check_storage Review storage conditions (Temperature, Light, Atmosphere) start->check_storage check_purity Perform HPLC purity analysis start->check_purity storage_ok Storage conditions were optimal check_storage->storage_ok Correct storage_bad Storage conditions were suboptimal check_storage->storage_bad Incorrect purity_ok Purity is within specification check_purity->purity_ok Pass purity_bad Purity is low / Degradants present check_purity->purity_bad Fail review_protocol Review experimental protocol for other sources of error storage_ok->review_protocol implement_sop Implement stricter storage and handling SOPs storage_bad->implement_sop purity_ok->review_protocol discard_reorder Discard current batch and order a new lot purity_bad->discard_reorder implement_sop->discard_reorder

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_elimination Elimination cluster_racemization Racemization main This compound hydrolysis_product (R)-2-Hydroxy-3-phenylpropionic acid main->hydrolysis_product H2O / Base elimination_product Cinnamic acid + HBr main->elimination_product Heat / Base racemic_mixture (S)-2-Bromo-3-phenylpropionic acid main->racemic_mixture Harsh Conditions

Caption: Potential degradation pathways.

References

Common impurities in commercially available (R)-2-Bromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available (R)-2-Bromo-3-phenylpropionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Based on its primary synthetic route, which involves the diazotization of (D)-phenylalanine followed by bromination, the most common impurities found in commercial batches of this compound are typically process-related and degradation products. These include:

  • Starting Material: Unreacted (D)-phenylalanine.

  • Enantiomeric Impurity: (S)-2-Bromo-3-phenylpropionic acid, which may arise from the presence of L-phenylalanine in the starting material.

  • Side-Reaction Products: (R)-2-Hydroxy-3-phenylpropionic acid is a common byproduct formed when the intermediate diazonium salt reacts with water instead of the bromide source.[1][2][3]

  • Degradation Products:

    • Cinnamic acid (3-Phenyl-2-propenoic acid): This can form through the elimination of HBr (dehydrobromination) from the parent molecule, especially under basic conditions or upon heating.

    • 3-Phenylpropanoic acid: This impurity can result from the reduction of the bromo group (hydrodebromination).[4]

Q2: What are the typical purity levels and impurity concentrations in commercial this compound?

A2: Commercial this compound is generally available with a purity of 97% or higher.[5] The concentration of individual impurities is typically low, often below 1%. However, these levels can vary between suppliers and batches. It is crucial to consult the Certificate of Analysis (CoA) for a specific lot to understand its impurity profile.

Impurity NameTypical Concentration RangePotential Impact on Experiments
(D)-phenylalanine< 1%May interfere with reactions involving the carboxylic acid or amino acid-specific assays.
(S)-2-Bromo-3-phenylpropionic acid< 2%Can significantly impact the stereoselectivity of subsequent reactions and the efficacy of the final chiral product.
(R)-2-Hydroxy-3-phenylpropionic acid< 1%May compete in reactions targeting the carboxylic acid or bromo group, leading to byproducts.
Cinnamic acid (3-Phenyl-2-propenoic acid)< 0.5%Its double bond can undergo side reactions, and its presence can complicate purification of the desired product.
3-Phenylpropanoic acid< 0.5%Generally less reactive, but its presence reduces the overall yield and purity of the target molecule.[6]

Troubleshooting Guides

Problem 1: My reaction is showing unexpected byproducts or a lower yield than expected.

Possible Cause: The presence of impurities in your this compound may be the culprit.

Troubleshooting Steps:

  • Analyze the Starting Material: Before starting your reaction, it is highly recommended to analyze the purity of your this compound using techniques like HPLC, NMR, or GC-MS. This will help you identify and quantify any significant impurities.

  • Consider Impurity Reactivity:

    • If your reaction involves nucleophilic substitution at the bromine position, the presence of (R)-2-Hydroxy-3-phenylpropionic acid could lead to the formation of undesired side products.

    • If your downstream chemistry is sensitive to stereochemistry, the presence of the (S)-enantiomer can result in a mixture of diastereomers that may be difficult to separate.

  • Purification of the Starting Material: If significant impurities are detected, consider purifying the this compound before use. Recrystallization is often an effective method for removing minor impurities.

Problem 2: I am observing a mixture of stereoisomers in my final product.

Possible Cause: The starting this compound may be contaminated with its (S)-enantiomer.

Troubleshooting Steps:

  • Perform Chiral HPLC Analysis: Use a chiral HPLC method to determine the enantiomeric purity of your starting material. This will confirm the presence and quantify the amount of the (S)-enantiomer.

  • Source Material with Higher Enantiomeric Purity: If the enantiomeric excess (e.e.) of your starting material is insufficient for your application, consider sourcing it from a supplier that guarantees a higher e.e.

  • Chiral Purification: If feasible, perform a chiral separation of your starting material or a downstream intermediate to enrich the desired enantiomer.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Purity Analysis

This protocol provides a general method for the separation of (R)- and (S)-2-Bromo-3-phenylpropionic acid. Optimization may be required based on the specific column and HPLC system used.

  • Column: Chiral stationary phase columns, such as those based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are effective for this separation.

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) is commonly used. A typical starting condition is 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 25 °C

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Protocol 2: 1H NMR for Impurity Identification

1H NMR spectroscopy can be a powerful tool for identifying and semi-quantifying impurities.

  • Solvent: CDCl3 or DMSO-d6

  • Procedure: Acquire a standard 1H NMR spectrum of your this compound sample.

  • Expected Signals for this compound:

    • ~10-12 ppm (broad singlet, 1H, -COOH)

    • ~7.2-7.4 ppm (multiplet, 5H, Ar-H)

    • ~4.5 ppm (triplet, 1H, -CH(Br)-)

    • ~3.2-3.5 ppm (multiplet, 2H, -CH2-)

  • Potential Impurity Signals:

    • (R)-2-Hydroxy-3-phenylpropionic acid: Look for a signal around 4.3 ppm (triplet) for the -CH(OH)- proton.

    • Cinnamic acid: Characteristic signals for the vinyl protons will appear in the 6.3-7.8 ppm region.

    • (D)-phenylalanine: Signals corresponding to the alpha-proton and methylene protons will be present in regions different from the brominated compound.

Visualizations

experimental_workflow cluster_start Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Sample Commercial this compound Dissolution Dissolve in Mobile Phase Sample->Dissolution HPLC Chiral HPLC Analysis Dissolution->HPLC NMR 1H NMR Analysis Dissolution->NMR GCMS GC-MS Analysis (Optional) Dissolution->GCMS Purity Determine Purity and Enantiomeric Excess HPLC->Purity Identify Identify and Quantify Impurities NMR->Identify GCMS->Identify

Caption: Experimental workflow for impurity analysis.

troubleshooting_logic Start Unexpected Reaction Outcome CheckPurity Analyze Starting Material Purity? Start->CheckPurity ImpurityIdentified Impurity Identified? CheckPurity->ImpurityIdentified EnantiomericImpurity Enantiomeric Impurity? ImpurityIdentified->EnantiomericImpurity Yes End Proceed with Reaction ImpurityIdentified->End No ProcessRelatedImpurity Process-Related Impurity? EnantiomericImpurity->ProcessRelatedImpurity No ChangeSupplier Source Higher Purity Material EnantiomericImpurity->ChangeSupplier Yes Purify Purify Starting Material ProcessRelatedImpurity->Purify Optimize Optimize Reaction Conditions Purify->Optimize ChangeSupplier->Optimize Optimize->End

Caption: Troubleshooting logic for unexpected reaction outcomes.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis for Determining the Enantiomeric Excess of (R)-2-Bromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of (R)-2-Bromo-3-phenylpropionic acid. Furthermore, it objectively evaluates alternative analytical techniques, offering supporting experimental data to facilitate informed decisions in method selection.

Introduction to Chiral Analysis of this compound

This compound is a chiral building block of significant interest in the pharmaceutical and fine chemical industries. The stereochemistry of such molecules can profoundly influence their pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even elicit adverse effects. Consequently, robust and reliable analytical methods are imperative for the precise quantification of enantiomeric purity. Chiral HPLC stands as a premier technique for this purpose, offering high resolution and sensitivity. This guide will delve into the nuances of chiral HPLC method development for this compound and compare its performance with other established analytical approaches.

Chiral HPLC: The Primary Analytical Approach

Chiral HPLC is the most widely employed method for the separation and quantification of enantiomers due to its high efficiency and broad applicability. The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to distinct retention times and, thus, separation.

Based on the analysis of structurally similar compounds, such as 2-phenylpropionic acid and other arylpropionic acids, a normal-phase chiral HPLC method is highly recommended for the enantiomeric analysis of this compound. Polysaccharide-based and Pirkle-type CSPs have demonstrated excellent enantioselectivity for this class of compounds.

Logical Workflow for Chiral HPLC Method Development

The development of a robust chiral HPLC method follows a systematic progression from initial screening to final validation. This workflow ensures the selection of optimal conditions for accurate and reliable determination of enantiomeric excess.

G cluster_0 Method Development cluster_1 Sample Analysis start Racemic Standard of 2-Bromo-3-phenylpropionic acid csp_screening CSP Screening (Polysaccharide vs. Pirkle-type) start->csp_screening mobile_phase_opt Mobile Phase Optimization (Hexane/Alcohol Ratio, Acidic Modifier) csp_screening->mobile_phase_opt flow_temp_opt Flow Rate & Temperature Optimization mobile_phase_opt->flow_temp_opt method_validation Method Validation (Linearity, Accuracy, Precision) flow_temp_opt->method_validation ee_determination Enantiomeric Excess (ee) Determination of (R)-isomer method_validation->ee_determination sample_prep Sample Preparation (Dissolution in Mobile Phase) ee_determination->sample_prep hplc_analysis Chiral HPLC Analysis sample_prep->hplc_analysis data_processing Data Processing (Peak Integration) hplc_analysis->data_processing calculation ee% Calculation: [(Area_R - Area_S) / (Area_R + Area_S)] x 100 data_processing->calculation

Caption: Workflow for Chiral HPLC Method Development and Analysis.

Comparative Performance of Analytical Methods

While chiral HPLC is a powerful tool, other techniques can also be employed for determining the enantiomeric excess of this compound. The following table provides a comparative overview of these methods, with performance data extrapolated from the analysis of closely related arylpropionic acids.

ParameterChiral HPLC (Normal Phase)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)NMR with Chiral Solvating Agents
Principle Differential partitioning with a CSPSeparation of volatile derivatives on a chiral columnDifferential migration in an electric field with a chiral selectorFormation of diastereomeric complexes with distinct NMR signals
Typical Stationary/Selector Polysaccharide (e.g., Chiralcel OJ-H) or Pirkle-typeCyclodextrin-based capillary columnCyclodextrins (e.g., HP-β-CD)Chiral solvating agents (e.g., (R)-1-(9-Anthryl)-2,2,2-trifluoroethanol)
Sample Derivatization Not typically requiredOften required (e.g., esterification)Not typically requiredNot required
Resolution (Rs) > 2.0 (baseline separation achievable)High, often > 2.0High, often > 2.0Not applicable (signal separation)
Analysis Time 15-35 minutes10-30 minutes10-20 minutes5-15 minutes per sample
Limit of Detection (LOD) Low µg/mL rangeLow µg/mL to ng/mL rangeLow µg/mL rangeHigher, dependent on concentration and agent
Advantages High resolution, wide applicability, direct analysisHigh efficiency for volatile compoundsLow sample and solvent consumption, high efficiencyRapid, non-separative, provides structural information
Limitations Higher cost of chiral columnsDerivatization can be complex, analyte must be volatileSensitivity can be lower than HPLC, matrix effectsLower sensitivity, requires higher sample concentration, expensive reagents

Experimental Protocols

1. Proposed Chiral HPLC Method

This protocol is based on established methods for structurally similar arylpropionic acids and is expected to provide good resolution for the enantiomers of 2-Bromo-3-phenylpropionic acid.[1][2]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm) or (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

2. Alternative Method: Chiral Capillary Electrophoresis (CE)

This method offers a fast and efficient alternative to HPLC, with reduced solvent consumption.[3][4][5]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary (e.g., 50 cm total length, 40 cm effective length, 50 µm I.D.).

  • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 7.0) containing 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 214 nm.

  • Sample Preparation: Dissolve the sample in the BGE to a concentration of approximately 0.5 mg/mL.

3. Alternative Method: NMR Spectroscopy with a Chiral Solvating Agent

This non-separative technique allows for a rapid determination of enantiomeric excess.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃).

  • Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

  • Procedure:

    • Dissolve a known amount of the 2-Bromo-3-phenylpropionic acid sample in CDCl₃.

    • Acquire a ¹H NMR spectrum.

    • Add approximately 1.1 equivalents of the CSA to the NMR tube.

    • Acquire another ¹H NMR spectrum.

    • The signals corresponding to the enantiomers should be resolved into two distinct peaks or sets of peaks.

    • Determine the enantiomeric excess by integrating the corresponding signals.

Conclusion

The determination of the enantiomeric excess of this compound is crucial for its application in pharmaceutical and chemical synthesis. Chiral HPLC on polysaccharide-based or Pirkle-type stationary phases under normal-phase conditions presents a robust, high-resolution method for this analysis.[1][2] While this remains the gold standard, alternative techniques such as chiral capillary electrophoresis and NMR spectroscopy with chiral solvating agents offer distinct advantages in terms of analysis speed and solvent consumption, and can be valuable tools in a researcher's analytical arsenal.[3][4][5] The choice of the most suitable method will depend on specific laboratory requirements, including available instrumentation, desired sample throughput, and the required level of sensitivity and accuracy. The detailed protocols and comparative data provided in this guide aim to empower researchers to make an informed decision for their specific analytical needs.

References

A Comparative Guide to the Synthetic Routes of (R)-2-Bromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Bromo-3-phenylpropionic acid is a valuable chiral building block in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors. The stereospecific synthesis of this compound is of paramount importance, and several synthetic routes have been developed. This guide provides an objective comparison of the most common synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable route for their specific needs.

Comparison of Synthetic Routes

The primary methods for synthesizing this compound can be broadly categorized by their starting materials: (D)-phenylalanine, L-phenylalanine (requiring a chiral inversion step), and trans-cinnamic acid. Each approach presents distinct advantages and disadvantages in terms of yield, stereochemical purity, cost, and scalability.

Data Summary

The following table summarizes the key quantitative data for the different synthetic routes to this compound and related compounds.

Starting MaterialMethodReagentsReaction TimeTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Reference
(D)-PhenylalanineDiazotization-BrominationNaNO₂, HBr (48%) in Water2 hours088Not specified[1]
(D)-PhenylalanineDiazotization-BrominationNaNO₂, HBr in Water/TolueneNot specified-10 to 0≥ 90Not specified[1]
(D)-PhenylalanineDiazotization-BrominationNaNO₂, KBr in 2N H₂SO₄3 hours0 to RT~62Not specified
(D)-PhenylalanineDiazotization-BrominationNaNO₂, HBr (49%) in Water5 hours-5 to 043Not specified
(D)-PhenylalanineDiazotization-Bromination with Bromide SaltNaNO₂, HBr, Bromide Salt in WaterNot specified-5 to 1084Not specified[2]
L-PhenylalanineDiazotization-Bromination followed by Chiral Inversion1. NaNO₂, HBr 2. (R)-bornylamine, TEAB in Acetonitrile48 hours (inversion step)50-6078 (inversion step)96-99[3][4]
trans-Cinnamic AcidElectrophilic BrominationBr₂ in Dichloromethane30 minutes (reflux)45-50Low (qualitative)Racemic (erythro)[5][6]

Experimental Protocols

Route 1: Direct Diazotization-Bromination of (D)-Phenylalanine

This is the most conventional approach to this compound. The reaction proceeds with retention of configuration.

Protocol:

  • A solution of (D)-phenylalanine is prepared in an aqueous solution of hydrobromic acid (48%).[1]

  • The mixture is cooled to 0°C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled mixture while maintaining the temperature at 0°C.

  • The reaction is stirred for 2 hours at this temperature.

  • The product, this compound, is then extracted from the reaction mixture using an organic solvent such as ethyl ether.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Route 2: Chiral Inversion of (S)-2-Bromo-3-phenylpropionic Acid from L-Phenylalanine

This innovative route utilizes the more abundant and less expensive L-phenylalanine. The initial product, (S)-2-Bromo-3-phenylpropionic acid, undergoes a crystallization-induced chiral inversion to yield the desired (R)-enantiomer with high enantiomeric excess.[3][4]

Protocol:

  • (S)-2-Bromo-3-phenylpropionic acid synthesis: L-phenylalanine is converted to (S)-2-Bromo-3-phenylpropionic acid via a diazotization-bromination reaction similar to the one described for (D)-phenylalanine.[4]

  • Chiral Inversion:

    • The crude (S)-2-Bromo-3-phenylpropionic acid is dissolved in acetonitrile.

    • Tetraethylammonium bromide (TEAB) is added as a bromide source.

    • A solution of (R)-bornylamine (approximately 1 equivalent) in acetonitrile is added slowly to the mixture at 50-60°C over 24 hours.

    • The resulting slurry is stirred for an additional 24 hours at the same temperature.

    • The mixture is cooled to room temperature, and the precipitated solid, the (R)-bornylamine salt of this compound, is collected by filtration.[4]

  • Isolation of the free acid: The diastereomeric salt is dissolved in water and acidified with methanesulfonic acid. The pure this compound is then extracted with a suitable organic solvent like MTBE.[3][4]

Route 3: Bromination of trans-Cinnamic Acid

This route offers an alternative that does not rely on an amino acid precursor, though it yields a dibrominated product and is not stereospecific for the desired (R)-enantiomer. The reaction proceeds via an anti-addition mechanism.

Protocol:

  • trans-Cinnamic acid is dissolved in a suitable solvent such as dichloromethane or glacial acetic acid.[6][7]

  • A solution of bromine in the same solvent is added dropwise to the cinnamic acid solution. The disappearance of the bromine color indicates the progress of the reaction.[8]

  • For reactions in dichloromethane, the mixture is refluxed at 45-50°C for 30 minutes.[6]

  • Upon cooling, the product, 2,3-dibromo-3-phenylpropanoic acid, precipitates out of the solution and can be collected by vacuum filtration.[7]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes discussed.

G cluster_0 Route 1: From (D)-Phenylalanine cluster_1 Route 2: From L-Phenylalanine cluster_2 Route 3: From trans-Cinnamic Acid D_Phe (D)-Phenylalanine Diazotization Diazotization-Bromination (NaNO₂, HBr) D_Phe->Diazotization R_Bromo This compound Diazotization->R_Bromo Yield: 43-90% L_Phe L-Phenylalanine S_Bromo (S)-2-Bromo-3-phenylpropionic acid L_Phe->S_Bromo Diazotization Inversion Chiral Inversion ((R)-bornylamine) S_Bromo->Inversion R_Bromo2 This compound Inversion->R_Bromo2 ee: 96-99% Cinnamic trans-Cinnamic Acid Bromination Electrophilic Bromination (Br₂) Cinnamic->Bromination Dibromo 2,3-Dibromo-3-phenylpropanoic acid (racemic erythro) Bromination->Dibromo

Caption: Overview of synthetic routes to this compound.

G cluster_choices Starting Material Options cluster_outcomes Primary Outcomes Start Select Starting Material D_Phe (D)-Phenylalanine Start->D_Phe Costly but direct L_Phe L-Phenylalanine Start->L_Phe Economical but multi-step Cinnamic trans-Cinnamic Acid Start->Cinnamic Non-amino acid precursor Direct Direct synthesis of (R)-enantiomer D_Phe->Direct Inversion High ee via chiral inversion L_Phe->Inversion Alternative Alternative non-chiral synthesis Cinnamic->Alternative Yield Variable Yield (43-90%) Direct->Yield High_ee Excellent Enantioselectivity (>96% ee) Inversion->High_ee Racemic Yields a racemic dibrominated product Alternative->Racemic

Caption: Decision workflow for selecting a synthetic route.

Concluding Remarks

The choice of synthetic route to this compound is contingent on the specific requirements of the research or development project.

  • For directness and simplicity, the diazotization-bromination of (D)-phenylalanine is a well-established method, with optimized protocols offering high yields. However, the cost and availability of the starting material can be a drawback.

  • For the highest enantiomeric purity and cost-effectiveness, the route starting from L-phenylalanine followed by a crystallization-induced chiral inversion is superior. While it involves an additional step, it provides access to the desired (R)-enantiomer with exceptional enantiomeric excess from a more economical starting material.

  • As an alternative approach that avoids amino acid precursors, the bromination of trans-cinnamic acid is a viable option. It is important to note that this method yields a different, dibrominated product and is not stereoselective for the (R)-enantiomer at the C2 position.

Researchers should carefully consider these factors when selecting a synthetic strategy for this compound to best align with their goals for yield, purity, cost, and scalability.

References

The Strategic Advantage of (R)-2-Bromo-3-phenylpropionic Acid in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure compounds, the choice of chiral synthon is a critical decision that profoundly impacts reaction efficiency, stereochemical control, and overall yield. This guide provides a comprehensive comparison of (R)-2-Bromo-3-phenylpropionic acid with other common chiral synthons, highlighting its distinct advantages with supporting experimental data and detailed protocols.

This compound has emerged as a versatile and highly effective chiral building block, particularly in the synthesis of β-amino acids and key pharmaceutical intermediates. Its utility stems from the presence of a stereocenter at the α-position to the carboxylic acid, coupled with a reactive bromide leaving group, allowing for stereospecific nucleophilic substitution reactions. This guide will delve into the practical advantages of this synthon, offering a data-driven comparison with alternative methodologies.

Performance Comparison in the Synthesis of (S)-3-Amino-3-phenylpropanoic Acid

A significant application of this compound is in the synthesis of enantiomerically pure β-amino acids, such as (S)-3-amino-3-phenylpropanoic acid, a valuable precursor for various pharmaceuticals. The primary advantage of using this compound lies in the stereospecific S(_N)2 reaction with an amine nucleophile, which proceeds with inversion of configuration to yield the desired (S)-enantiomer with high fidelity.

Below is a comparative summary of different synthetic approaches to (S)-3-amino-3-phenylpropanoic acid, showcasing the competitive performance of this compound.

MethodChiral Source/SynthonKey TransformationYield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)
This Guide's Featured Method This compound S(_N)2 Nucleophilic Substitution ~88 >99 N/A
Biocatalytic Kinetic ResolutionRacemic N-acetyl-3-amino-3-phenylpropionic acid & LipaseEnantioselective Hydrolysis67-96>99.5N/A
Biocatalytic Asymmetric AminationProchiral β-keto acid & ω-TransaminaseReductive Amination~50>99N/A
Asymmetric Aza-Michael AdditionL-homophenylalanine ethyl ester & α,β-unsaturated esterConjugate Addition~90-4.2:1
Chiral Auxiliary (Evans Oxazolidinone)(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneAsymmetric Alkylation>90>99>99:1

As the data indicates, the use of this compound offers a highly efficient and stereoselective route to (S)-3-amino-3-phenylpropanoic acid, competitive with both biocatalytic and other chemical methods.

Application in the Synthesis of ACE Inhibitors: The Case of Benazepril

This compound is a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Benazepril.[1] The synthesis of a crucial intermediate for Benazepril often involves the reaction of a benzazepine derivative with a chiral side chain derived from this compound.

An alternative approach to a key intermediate of Benazepril involves an asymmetric aza-Michael addition.[2][3] This method, while effective, can present challenges in controlling diastereoselectivity.[3] The use of this compound provides a more direct and often more stereocontrolled route to the desired diastereomer.

Experimental Protocols

Synthesis of this compound from (D)-Phenylalanine

This protocol describes a common method for the preparation of the title compound.

Materials:

  • (D)-Phenylalanine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrobromic acid (HBr)

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Ice bath

  • Magnetic stirrer

Procedure:

  • (D)-Phenylalanine is dissolved in an aqueous solution of hydrobromic acid.

  • The solution is cooled to a temperature between -10°C and 0°C in an ice-salt bath under a nitrogen atmosphere.

  • An organic solvent such as dichloromethane is added to the mixture.

  • A solution of sodium nitrite in water is added dropwise to the reaction mixture while maintaining the low temperature.

  • The reaction is stirred for a specified period (typically 2-5 hours) at low temperature.

  • After the reaction is complete, the organic layer is separated.

  • The aqueous layer may be extracted with additional organic solvent.

  • The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield this compound.

This process, under optimized conditions, can achieve yields of 90% or higher while maintaining the desired optical configuration.[1]

Synthesis of (S)-3-Amino-3-phenylpropanoic Acid via Nucleophilic Substitution

This protocol outlines the use of this compound to synthesize the corresponding β-amino acid.

Materials:

  • This compound

  • Ammonia solution (or other amine nucleophile)

  • Suitable solvent (e.g., ethanol, water)

  • Reaction vessel with temperature control

Procedure:

  • This compound is dissolved in a suitable solvent.

  • An excess of the amine nucleophile (e.g., aqueous ammonia) is added to the solution.

  • The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a sufficient time to ensure complete reaction. The progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • Upon completion, the solvent and excess amine are removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization or chromatography, to yield enantiomerically pure (S)-3-amino-3-phenylpropanoic acid.

This S(_N)2 reaction proceeds with a clean inversion of stereochemistry, a key advantage of this chiral synthon.

Visualizing the Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams, generated using Graphviz, depict the key transformations.

synthesis_pathway cluster_synthesis Synthesis of this compound cluster_application Application in β-Amino Acid Synthesis D_Phe (D)-Phenylalanine Bromo_acid This compound D_Phe->Bromo_acid NaNO₂, HBr Yield: >90% Bromo_acid_app This compound Beta_amino_acid (S)-3-Amino-3-phenylpropanoic acid Bromo_acid_app->Beta_amino_acid NH₃ (SN2) Yield: ~88% ee >99%

Synthetic route to (S)-3-amino-3-phenylpropanoic acid.

experimental_workflow start Start: (D)-Phenylalanine in aq. HBr cool Cool to -10°C to 0°C start->cool add_solvent Add Organic Solvent (e.g., CH₂Cl₂) cool->add_solvent add_nitrite Add NaNO₂ solution dropwise add_solvent->add_nitrite react Stir for 2-5 hours add_nitrite->react separate Separate Organic Layer react->separate extract Extract Aqueous Layer separate->extract combine Combine Organic Layers extract->combine wash_dry Wash and Dry combine->wash_dry evaporate Evaporate Solvent wash_dry->evaporate product Product: this compound evaporate->product

References

A Comparative Guide: (R)-2-Bromo-3-phenylpropionic Acid versus N-Boc-D-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision in the successful synthesis of peptides. This guide provides an objective comparison of two precursors for the incorporation of a D-phenylalanine residue: the traditional N-Boc-protected amino acid, N-Boc-D-phenylalanine, and a less conventional alternative, (R)-2-Bromo-3-phenylpropionic acid.

This comparison focuses on their respective applications in solid-phase peptide synthesis (SPPS), highlighting differences in synthetic strategy, performance, and potential side reactions. While N-Boc-D-phenylalanine is a cornerstone of Boc-based SPPS, this compound offers a distinct approach through a "sub-monomer" synthetic route, which can be advantageous in specific contexts.

Performance Comparison

The choice between N-Boc-D-phenylalanine and this compound is fundamentally a choice between two different peptide synthesis strategies: traditional Boc-SPPS and the sub-monomer approach. The performance of each is therefore best understood in the context of these methods.

ParameterN-Boc-D-phenylalanine (Boc-SPPS)This compound (Sub-monomer Synthesis)
Synthetic Approach Stepwise addition of Nα-protected amino acids to a resin-bound peptide chain.Two-step cycle per residue: acylation with the bromo-acid followed by nucleophilic displacement with an amine.
Typical Coupling Efficiency Generally high, but can be sequence-dependent.Reported to be >98%[1].
Crude Peptide Purity Typically 60-85%, highly sequence-dependent[2].Can be variable; a 15-mer peptoid example showed 63% crude purity[3].
Overall Yield (Purified) Generally in the range of 10-30%, dependent on peptide length and sequence.Yield is highly dependent on the efficiency of both the acylation and displacement steps.
Racemization Risk A known potential side reaction, especially for certain amino acids and with some coupling reagents[4].Considered to be low in this specific method as it avoids the formation of a racemizable oxazolone intermediate.
Key Side Reactions Diketopiperazine formation, particularly at the dipeptide stage; aspartimide formation[5].Potential for chain-terminating intramolecular cyclization, especially with certain side chains[6].

Experimental Protocols

Standard Boc-SPPS using N-Boc-D-phenylalanine

This protocol outlines the key steps for incorporating an N-Boc-D-phenylalanine residue into a peptide chain using manual Boc-SPPS.

1. Resin Preparation:

  • Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

2. Boc Deprotection:

  • Wash the resin with DCM.

  • Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes.

  • Drain and add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes.

  • Wash the resin thoroughly with DCM to remove residual TFA.

3. Neutralization:

  • Neutralize the resin-bound peptide by washing with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM.

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate N-Boc-D-phenylalanine (2-3 equivalents) with a coupling agent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF).

  • Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours.

  • Monitor the reaction completion using a qualitative test such as the Kaiser test.

5. Washing:

  • After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

6. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, treat the resin with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Sub-monomer Synthesis using this compound

This method involves a two-step cycle for each residue addition and is particularly useful for the synthesis of peptide mimetics like peptoids.

1. Acylation Step:

  • Swell the amine-functionalized resin in DMF.

  • In a separate vessel, dissolve this compound (e.g., 1M solution) in DMF.

  • Activate the bromo-acid by adding N,N'-diisopropylcarbodiimide (DIC) (e.g., to a final concentration of 0.5M). Allow the activation to proceed for approximately 20 minutes. A urea precipitate will form.

  • Add the supernatant of the activated bromo-acid solution to the resin and shake for 45-60 minutes at room temperature.

  • Wash the resin with DMF and DCM.

2. Nucleophilic Displacement Step:

  • Swell the bromoacetylated resin in DCM.

  • Add a solution of the desired primary amine (e.g., 1M solution) to the resin.

  • Shake the reaction mixture, typically for an extended period (e.g., overnight), to ensure complete displacement of the bromide.

  • Wash the resin with DMF and DCM.

3. Cleavage:

  • Cleave the final product from the resin using a standard TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Precipitate, wash, and purify the product as in the Boc-SPPS protocol.

Visualizing the Synthetic Workflows

Boc_SPPS_Workflow Resin Resin Swell Swell Resin Resin->Swell Deprotect Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize Neutralization (10% DIEA/DCM) Deprotect->Neutralize Couple Couple N-Boc-D-Phe Neutralize->Couple Wash Wash Couple->Wash Repeat Repeat Cycle Wash->Repeat Next Amino Acid Cleave Cleavage (HF or TFMSA) Wash->Cleave Final Residue Repeat->Deprotect Purify Purification (RP-HPLC) Cleave->Purify Final Final Peptide Purify->Final

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Submonomer_Workflow Resin Amine-Resin Swell Swell Resin Resin->Swell Acylate Acylation with (R)-2-Bromo-3-phenylpropionic Acid + DIC Swell->Acylate Wash1 Wash Acylate->Wash1 Displace Nucleophilic Displacement with Primary Amine Wash1->Displace Wash2 Wash Displace->Wash2 Repeat Repeat Cycle Wash2->Repeat Next Residue Cleave Cleavage (TFA Cocktail) Wash2->Cleave Final Residue Repeat->Acylate Purify Purification (RP-HPLC) Cleave->Purify Final Final Peptide/Peptoid Purify->Final

Caption: Workflow for the sub-monomer synthesis approach.

Signaling Pathways of D-phenylalanine Containing Peptides

Peptides incorporating D-phenylalanine can exhibit enhanced stability and unique pharmacological properties. A notable application is in the development of ligands for G-protein coupled receptors (GPCRs), such as opioid receptors[7]. The inclusion of a D-amino acid can increase resistance to enzymatic degradation and alter receptor binding affinity and selectivity.

The binding of a D-phenylalanine-containing peptide agonist to an opioid receptor initiates a signaling cascade. This process typically involves the activation of inhibitory G-proteins (Gi/o), which in turn modulate the activity of downstream effectors, leading to a physiological response such as analgesia.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane GPCR Opioid Receptor (GPCR) G_protein G-protein (Gi/o) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channel (e.g., K+, Ca2+) G_protein->Ion_channel Modulates cAMP cAMP AC->cAMP Response Cellular Response (e.g., Analgesia) Ion_channel->Response Leads to Ligand D-Phe Peptide Agonist Ligand->GPCR Binds ATP ATP ATP->AC cAMP->Response Leads to

Caption: General signaling pathway of an opioid receptor activated by a D-phenylalanine containing peptide agonist.

Conclusion

The choice between this compound and N-Boc-D-phenylalanine for the incorporation of a D-phenylalanine residue into a peptide sequence is dependent on the desired synthetic strategy and the nature of the final product.

N-Boc-D-phenylalanine is the conventional choice for standard Boc-SPPS, a well-established and versatile method for synthesizing a wide range of peptides. Its main drawbacks include the potential for racemization and other side reactions like diketopiperazine formation, as well as the use of harsh cleavage conditions.

This compound is employed in a sub-monomer synthesis approach, which offers a distinct advantage in minimizing racemization at the alpha-carbon. This method is particularly well-suited for the synthesis of N-substituted glycine oligomers (peptoids) and other peptide mimetics. However, the two-step nature of each cycle and the potential for side reactions during the acylation and displacement steps require careful optimization.

For researchers aiming to synthesize traditional peptides using established protocols, N-Boc-D-phenylalanine remains the standard and reliable choice. For those exploring the synthesis of peptide mimetics or requiring a method with a potentially lower risk of racemization for the incorporated D-phenylalanine residue, the sub-monomer approach with this compound presents a valuable alternative. The ultimate decision should be based on a careful evaluation of the specific peptide sequence, the desired scale of synthesis, and the available expertise and equipment.

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of β-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric synthesis of β-amino acids is a critical endeavor in modern organic chemistry and drug discovery. These valuable building blocks are integral to the development of a wide range of pharmaceuticals, including antiviral agents, enzyme inhibitors, and peptidomimetics. The stereochemistry of β-amino acids profoundly influences their biological activity, making enantioselective synthesis a key focus of research. This guide provides a comparative analysis of prominent catalytic systems for the asymmetric synthesis of β-amino acids, including transition metal catalysis, organocatalysis, and biocatalysis. We present a summary of their performance based on experimental data, detailed experimental protocols for key reactions, and visualizations of the catalytic cycles.

Performance Comparison of Catalytic Systems

The choice of catalyst for the asymmetric synthesis of β-amino acids depends on several factors, including the desired stereoselectivity, substrate scope, and reaction conditions. Below is a summary of the performance of representative catalysts from three major classes.

Catalyst SystemSubstrate ExampleYield (%)ee (%)drReference
Transition Metal Catalysis
Rhodium/(S,S)-Me-DuPhosMethyl (E)-3-(acetylamino)-2-butenoate>9599.6-[1]
Rhodium/(R,R)-BICPMethyl (E/Z)-3-(acetylamino)-2-butenoate>9596.1 (for E)-[1]
Copper/(R,Sp)-JosiphosMethyl cinnamate + EtMgBr9496-[2]
Copper/(R,Sp)-JosiphosMethyl crotonate + n-BuMgBr8592-[2]
Organocatalysis
L-ProlineAcetone, p-anisidine, propanal5094-[3]
L-ProlinePropanal + N-PMP-protected imine95>9995:5 (syn:anti)[4]
(3R,5R)-5-Methyl-3-pyrrolidinecarboxylic acidPropanal + N-PMP-protected imine94>9998:2 (anti:syn)[4]
Biocatalysis
Transaminase (Vibrio fluvialis)3-Oxo-3-phenylpropanoate>99 (conv.)>99-[5]
Transaminase (Vibrio fluvialis)Methyl 3-oxobutanoate>99 (conv.)>99-[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Rhodium-Catalyzed Asymmetric Hydrogenation of a β-(Acylamino)acrylate

This protocol is adapted from the work of Zhu et al. for the synthesis of a β-amino acid derivative using a Rh-Me-DuPhos catalyst.[1]

Materials:

  • Methyl (E)-3-(acetylamino)-2-butenoate (1.0 mmol, 1.0 equiv)

  • [Rh(COD)₂]BF₄ (0.02 mmol, 0.02 equiv)

  • (S,S)-Me-DuPhos (0.022 mmol, 0.022 equiv)

  • Toluene (5 mL)

  • Hydrogen gas

Procedure:

  • In a nitrogen-filled glovebox, a solution of [Rh(COD)₂]BF₄ and (S,S)-Me-DuPhos in toluene is stirred for 20 minutes.

  • The substrate, methyl (E)-3-(acetylamino)-2-butenoate, is added to the catalyst solution in a pressure vessel.

  • The vessel is sealed, removed from the glovebox, and then pressurized with hydrogen gas to 40 psi.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After releasing the hydrogen pressure, the solvent is removed under reduced pressure.

  • The residue is purified by silica gel chromatography to yield the desired β-amino acid derivative.

Copper-Catalyzed Asymmetric Conjugate Addition

This protocol for the copper-catalyzed conjugate addition of a Grignard reagent to an α,β-unsaturated ester is based on the work of López et al.[2]

Materials:

  • CuBr·SMe₂ (0.025 mmol, 0.025 equiv)

  • (R,Sp)-Josiphos (0.0275 mmol, 0.0275 equiv)

  • Methyl cinnamate (1.0 mmol, 1.0 equiv)

  • Ethylmagnesium bromide (1.2 mmol, 1.2 equiv) in THF

  • Anhydrous tert-butyl methyl ether (TBME) (5 mL)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, CuBr·SMe₂ and (R,Sp)-Josiphos are dissolved in TBME.

  • The solution is cooled to -78 °C, and methyl cinnamate is added.

  • Ethylmagnesium bromide solution is added dropwise over 10 minutes.

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel.

Proline-Catalyzed Asymmetric Mannich Reaction

The following procedure for a direct asymmetric three-component Mannich reaction is adapted from the work of List et al.[6][7]

Materials:

  • Aldehyde (e.g., propanal) (2.0 mmol, 2.0 equiv)

  • Ketone (e.g., acetone) (10.0 mmol, 10.0 equiv)

  • Amine (e.g., p-anisidine) (1.0 mmol, 1.0 equiv)

  • L-Proline (0.2 mmol, 0.2 equiv)

  • Dimethyl sulfoxide (DMSO) (2 mL)

Procedure:

  • To a stirred solution of the amine and aldehyde in DMSO, the ketone is added.

  • L-Proline is then added to the mixture.

  • The reaction is stirred at room temperature for 12-24 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed in vacuo.

  • The resulting crude product is purified by column chromatography.

Biocatalytic Asymmetric Synthesis using Transaminase

This protocol describes the asymmetric synthesis of a β-amino acid from a prochiral β-keto ester using a transaminase.[5]

Materials:

  • β-Keto ester (e.g., 3-oxo-3-phenylpropanoate) (10 mM)

  • Transaminase from Vibrio fluvialis (e.g., 1 mg/mL)

  • Amino donor (e.g., (S)-α-methylbenzylamine) (50 mM)

  • Pyridoxal 5'-phosphate (PLP) (1 mM)

  • Phosphate buffer (100 mM, pH 7.5)

Procedure:

  • In a temperature-controlled vessel, the β-keto ester, amino donor, and PLP are dissolved in the phosphate buffer.

  • The reaction is initiated by the addition of the transaminase solution.

  • The mixture is incubated at a specific temperature (e.g., 30 °C) with gentle agitation.

  • The reaction is monitored for conversion by HPLC or GC analysis.

  • Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration.

  • The product is isolated from the aqueous solution by extraction or chromatography.

Visualizing the Catalytic Cycles

The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for each of the discussed synthetic methods.

Rhodium_Catalyzed_Hydrogenation Rh(I)-Chiral_Ligand Rh(I)-Chiral_Ligand Substrate_Coordination Substrate_Coordination Rh(I)-Chiral_Ligand->Substrate_Coordination + Substrate Oxidative_Addition Oxidative_Addition Substrate_Coordination->Oxidative_Addition + H₂ Hydride_Migration Hydride_Migration Oxidative_Addition->Hydride_Migration Reductive_Elimination Reductive_Elimination Hydride_Migration->Reductive_Elimination Reductive_Elimination->Rh(I)-Chiral_Ligand Catalyst Regeneration Product Product Reductive_Elimination->Product Releases

Rhodium-Catalyzed Asymmetric Hydrogenation Cycle.

Copper_Catalyzed_Conjugate_Addition Cu(I)-Chiral_Ligand Cu(I)-Chiral_Ligand Transmetalation Transmetalation Cu(I)-Chiral_Ligand->Transmetalation + Grignard Substrate_Coordination Substrate_Coordination Transmetalation->Substrate_Coordination + Substrate 1,4-Addition 1,4-Addition Substrate_Coordination->1,4-Addition Enolate_Protonation Enolate_Protonation 1,4-Addition->Enolate_Protonation + H⁺ Enolate_Protonation->Cu(I)-Chiral_Ligand Catalyst Regeneration Product Product Enolate_Protonation->Product Releases

Copper-Catalyzed Asymmetric Conjugate Addition Cycle.

Proline_Catalyzed_Mannich_Reaction Proline Proline Enamine_Formation Enamine_Formation Proline->Enamine_Formation + Ketone Mannich_Addition Mannich_Addition Enamine_Formation->Mannich_Addition + Imine Iminium_Hydrolysis Iminium_Hydrolysis Mannich_Addition->Iminium_Hydrolysis + H₂O Iminium_Hydrolysis->Proline Catalyst Regeneration Product Product Iminium_Hydrolysis->Product Releases Transaminase_Biocatalysis E-PLP Enzyme-PLP External_Aldimine_1 External_Aldimine_1 E-PLP->External_Aldimine_1 + Amino Donor Quinonoid_Intermediate_1 Quinonoid_Intermediate_1 External_Aldimine_1->Quinonoid_Intermediate_1 Ketimine_Intermediate Ketimine_Intermediate Quinonoid_Intermediate_1->Ketimine_Intermediate E-PMP Enzyme-PMP Ketimine_Intermediate->E-PMP + H₂O - Ketone External_Aldimine_2 External_Aldimine_2 E-PMP->External_Aldimine_2 + Keto Substrate Quinonoid_Intermediate_2 Quinonoid_Intermediate_2 External_Aldimine_2->Quinonoid_Intermediate_2 Product_Aldimine Product_Aldimine Quinonoid_Intermediate_2->Product_Aldimine Product_Aldimine->E-PLP + H₂O - Amino Acid Product

References

A Comparative Guide to the Validation of Analytical Methods for (R)-2-Bromo-3-phenylpropionic Acid Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quality control of (R)-2-Bromo-3-phenylpropionic acid, a key chiral intermediate in pharmaceutical synthesis. The focus is on methods that ensure the identity, purity, and enantiomeric excess of the compound. The differential pharmacological and toxicological profiles of enantiomers necessitate accurate and robust analytical methods to quantify their relative amounts.[1][2] This document is intended for researchers, scientists, and drug development professionals involved in the quality assessment of chiral molecules.

The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), which are well-established, robust, and highly sensitive methods for routine quality control and the detection of trace enantiomeric impurities.[1] Other relevant techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy are also considered.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for determining the chiral purity of this compound depends on factors such as required accuracy, precision, sample throughput, available instrumentation, and cost.[1] The following table summarizes the key performance indicators for the most common methods.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy (with Chiral Solvating Agents)
Primary Use Enantiomeric Purity, Assay, Impurity ProfilingEnantiomeric Purity, Volatile ImpuritiesStructural Confirmation, Enantiomeric Ratio
Resolution (Rs) Typically ≥ 1.5 for baseline separation.[1]> 1.5 (baseline separation)[1]Not directly applicable (based on signal separation)[1]
Limit of Detection (LOD) Low µg/mL range.[1]Low µg/mL range.[1]Dependent on analyte concentration and chiral solvating agent.[1]
Precision (RSD%) Typically ≤ 1% for drug substances.[3]Typically ≤ 1% for drug substances.Generally lower precision than chromatographic methods for trace analysis.
Linearity (r²) ≥ 0.999.[3]≥ 0.999.Not typically used for quantification over a wide range.
Analysis Time < 20 minutes.[1]20-40 minutes.5-15 minutes per sample.
Sample Preparation Simple dissolution in mobile phase.May require derivatization to increase volatility.[4]Dissolution in deuterated solvent with chiral solvating agent.[1]
Strengths High resolution, high sensitivity, widely applicable.[5]Excellent for volatile compounds, high sensitivity.[5]Rapid, non-destructive, provides structural information.[1]
Limitations Higher cost of chiral columns.Thermal degradation of labile compounds, requires derivatization.Lower sensitivity for trace impurities, can be complex to interpret.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be optimized and validated for specific laboratory conditions and requirements.

Protocol 1: Chiral HPLC for Enantiomeric Purity

This method utilizes a chiral stationary phase (CSP) to separate the enantiomers of 2-Bromo-3-phenylpropionic acid.

1. Materials and Reagents:

  • This compound reference standard

  • Racemic 2-Bromo-3-phenylpropionic acid

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol (IPA)

  • Trifluoroacetic acid (TFA)

2. Chromatographic Conditions:

  • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) or similar cellulose-based CSP.[2]

  • Mobile Phase: n-hexane:2-propanol:TFA (98:2:0.1, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25 °C.[2]

  • Detection: UV at 254 nm.[1][2]

  • Injection Volume: 20 µL.[1][2]

3. Sample Preparation:

  • Prepare a stock solution of racemic 2-Bromo-3-phenylpropionic acid at 1 mg/mL in the mobile phase.

  • Prepare a solution of the test sample at a similar concentration in the mobile phase.

  • Filter all solutions through a 0.45 µm filter before injection.[1]

4. Validation Parameters:

  • Specificity: Inject the racemate to confirm the resolution of the two enantiomer peaks. The peak for the (R)-enantiomer should be identified using the reference standard.

  • Linearity: Prepare a series of solutions of the (R)-enantiomer over a range of 80% to 120% of the target concentration. Plot peak area versus concentration and calculate the correlation coefficient (should be ≥ 0.999).[3]

  • Precision:

    • Repeatability: Perform six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be ≤ 1%.[3][6]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Accuracy: Analyze samples spiked with known amounts of the (S)-enantiomer to determine the recovery. The average recovery should be within 98.0 - 102.0%.[6]

Protocol 2: GC for Impurity Profiling

This method is suitable for identifying volatile impurities. Derivatization is often required to improve the volatility and thermal stability of the analyte.

1. Materials and Reagents:

  • This compound

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Pyridine

  • Appropriate solvent (e.g., Toluene)

2. GC-MS Conditions:

  • Column: Non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless injector.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Detector: Mass Spectrometer (MS) for identification.

3. Sample Preparation (Derivatization):

  • Dissolve approximately 1 mg of the sample in pyridine.

  • Add the derivatizing agent (e.g., BSTFA) and heat at 100 °C for 30 minutes to form the trimethylsilyl (TMS) ester.[4]

  • Inject the derivatized sample into the GC-MS system.

4. Validation Parameters:

  • Specificity: The method's ability to separate the analyte from potential impurities is assessed by analyzing stressed samples (e.g., acid, base, oxidative, thermal degradation).

  • LOD/LOQ: Determined by injecting serially diluted solutions and assessing the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Robustness: The method's performance is evaluated by making small, deliberate changes to parameters like flow rate and temperature ramp.[6]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for method validation and the experimental process for chiral HPLC analysis.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R2)) cluster_2 Phase 3: Implementation A Define Analytical Requirements B Select Method (HPLC, GC, etc.) A->B C Optimize Parameters (Column, Mobile Phase, Temp) B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Prepare Validation Protocol I->J K Execute Validation Studies J->K L Document Results in Validation Report K->L M Routine QC Testing L->M

Caption: General workflow for analytical method validation.

G start Start prep Prepare Mobile Phase (e.g., Hexane:IPA:TFA) start->prep sample_prep Prepare Racemate & Test Samples (1 mg/mL in Mobile Phase) prep->sample_prep filter Filter Samples (0.45 µm) sample_prep->filter hplc_setup Equilibrate HPLC System with Chiral Column filter->hplc_setup inject Inject Sample (20 µL) hplc_setup->inject run Run Chromatogram (Flow: 1.0 mL/min, UV: 254 nm) inject->run analyze Analyze Data: - Identify Peaks - Calculate Resolution - Determine Enantiomeric Purity run->analyze end End analyze->end

Caption: Experimental workflow for chiral HPLC analysis.

References

A Spectroscopic Showdown: Unveiling the Chiral Secrets of (R)- and (S)-2-Bromo-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. This guide provides a detailed spectroscopic comparison of the (R)- and (S)-enantiomers of 2-bromo-3-phenylpropionic acid, complete with experimental protocols and supporting data to aid in their differentiation and analysis.

Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, many standard spectroscopic techniques yield indistinguishable results for both (R)- and (S)-2-Bromo-3-phenylpropionic acid. However, chiroptical methods, which utilize polarized light, provide a definitive means of distinguishing between these stereoisomers. This guide will delve into a comparative analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) Spectroscopy.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for the (R)- and (S)-enantiomers of 2-Bromo-3-phenylpropionic acid. It is important to note that while specific experimental values for the individual enantiomers are not widely published, the data presented here are representative values based on the known molecular structure and typical ranges for the functional groups present.

Table 1: ¹H NMR and ¹³C NMR Data (in CDCl₃)

Technique (R)-2-Bromo-3-phenylpropionic acid (S)-2-Bromo-3-phenylpropionic acid Key Observations
¹H NMR Identical to (S)-enantiomerIdentical to (R)-enantiomerIn an achiral solvent, the ¹H NMR spectra of enantiomers are identical. The use of a chiral solvating agent is required to induce diastereomeric interactions and observe distinct chemical shifts.
δ (ppm)~10-12 (br s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), 4.4-4.6 (dd, 1H, CHBr), 3.2-3.5 (m, 2H, CH₂)~10-12 (br s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), 4.4-4.6 (dd, 1H, CHBr), 3.2-3.5 (m, 2H, CH₂)
¹³C NMR Identical to (S)-enantiomerIdentical to (R)-enantiomerSimilar to ¹H NMR, the ¹³C NMR spectra are identical for both enantiomers in an achiral medium.
δ (ppm)~175 (C=O), 135-140 (Ar C-ipso), 127-130 (Ar CH), ~45 (CHBr), ~40 (CH₂)~175 (C=O), 135-140 (Ar C-ipso), 127-130 (Ar CH), ~45 (CHBr), ~40 (CH₂)

Table 2: IR and Mass Spectrometry Data

Technique This compound (S)-2-Bromo-3-phenylpropionic acid Key Observations
IR (cm⁻¹) Identical to (S)-enantiomerIdentical to (R)-enantiomerThe vibrational modes of enantiomers are the same, resulting in identical IR spectra.
ν~2500-3300 (br, O-H), ~1700 (s, C=O), ~1600, 1495, 1455 (m, C=C aromatic), ~690-770 (s, C-Br)~2500-3300 (br, O-H), ~1700 (s, C=O), ~1600, 1495, 1455 (m, C=C aromatic), ~690-770 (s, C-Br)
Mass Spec. Identical to (S)-enantiomerIdentical to (R)-enantiomerAs enantiomers have the same mass, their mass spectra are identical.
m/zExpected molecular ion peak [M]⁺ at 228/230 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation pattern would be identical.Expected molecular ion peak [M]⁺ at 228/230 (due to ⁷⁹Br/⁸¹Br isotopes). Fragmentation pattern would be identical.

Table 3: Chiroptical Spectroscopy Data

Technique This compound (S)-2-Bromo-3-phenylpropionic acid Key Observations
Circular Dichroism Exhibits a CD spectrum that is a mirror image of the (S)-enantiomer's spectrum.Exhibits a CD spectrum that is a mirror image of the (R)-enantiomer's spectrum.This is the definitive technique for distinguishing between the enantiomers. The sign of the Cotton effect will be opposite for each enantiomer.
Optical Rotation Will rotate plane-polarized light to the same degree but in the opposite direction to the (S)-enantiomer.Will rotate plane-polarized light to the same degree but in the opposite direction to the (R)-enantiomer.The specific rotation [α] will have the same magnitude but opposite sign.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample ((R)- or (S)-2-Bromo-3-phenylpropionic acid) in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

Note on Chiral NMR: To differentiate the enantiomers by NMR, a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) can be added to the sample. This forms transient diastereomeric complexes, which will exhibit distinct chemical shifts for the corresponding protons and carbons of the (R) and (S) enantiomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FTIR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Mode: Transmittance or Absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

Acquisition Parameters (ESI):

  • Ionization Mode: Positive or negative, depending on the desired adducts.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: 3-4 kV.

  • Fragmentor Voltage: Can be varied to induce fragmentation.

Circular Dichroism (CD) Spectroscopy

Objective: To differentiate between the (R) and (S) enantiomers based on their differential absorption of circularly polarized light.

Instrumentation: CD Spectropolarimeter.

Sample Preparation:

  • Prepare a solution of the sample in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) at a concentration that gives an absorbance of approximately 1 at the wavelength of maximum absorption.

  • Use a quartz cuvette with a path length of 0.1 to 1 cm.

Acquisition Parameters:

  • Wavelength Range: Typically 190-400 nm.

  • Data Pitch: 0.1-1.0 nm.

  • Scanning Speed: 50-100 nm/min.

  • Bandwidth: 1.0 nm.

  • Accumulations: 3-5 scans to improve signal-to-noise ratio.

  • A spectrum of the solvent should be recorded as a baseline and subtracted from the sample spectrum.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the logical process for comparing the enantiomers.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Obtain (R)- and (S)-2-Bromo-3-phenylpropionic acid Dissolve_NMR Dissolve in CDCl3 for NMR Sample->Dissolve_NMR Prepare_IR Prepare solid sample for IR (ATR) Sample->Prepare_IR Dissolve_MS Dissolve in MeOH/ACN for MS Sample->Dissolve_MS Dissolve_CD Dissolve in UV-transparent solvent for CD Sample->Dissolve_CD NMR 1H & 13C NMR Spectroscopy Dissolve_NMR->NMR IR FTIR Spectroscopy Prepare_IR->IR MS Mass Spectrometry Dissolve_MS->MS CD Circular Dichroism Spectroscopy Dissolve_CD->CD Compare_NMR Identical Spectra (Achiral Solvent) NMR->Compare_NMR Compare_IR Identical Spectra IR->Compare_IR Compare_MS Identical Spectra MS->Compare_MS Compare_CD Mirror-Image Spectra CD->Compare_CD Differentiate Enantiomer Identification Compare_CD->Differentiate Definitive Differentiation

Caption: Experimental workflow for the spectroscopic analysis of chiral compounds.

G cluster_comparison Spectroscopic Comparison of Enantiomers Start Begin Comparison Achiral_Methods Achiral Spectroscopic Methods (NMR, IR, MS) Start->Achiral_Methods Chiral_Methods Chiroptical Methods (CD, ORD) Start->Chiral_Methods Achiral_Result Identical Spectra? Achiral_Methods->Achiral_Result Chiral_Result Mirror-Image Spectra? Chiral_Methods->Chiral_Result Conclusion_Achiral Conclusion: Cannot differentiate enantiomers Achiral_Result->Conclusion_Achiral Yes Conclusion_Chiral Conclusion: Can differentiate enantiomers Chiral_Result->Conclusion_Chiral Yes Conclusion_Racemic Conclusion: Racemic mixture (no CD signal) Chiral_Result->Conclusion_Racemic No Signal

Efficacy of (R)-2-Bromo-3-phenylpropionic Acid in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-2-Bromo-3-phenylpropionic acid is a valuable chiral building block in the synthesis of a class of pharmaceuticals known as Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are crucial in the management of hypertension and heart failure. This guide provides a comparative analysis of the efficacy of using this compound in the synthesis of prominent ACE inhibitors, Enalapril and Lisinopril, against alternative synthetic strategies. The comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] The enzyme ACE plays a key role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the release of aldosterone, which promotes sodium and water retention. By inhibiting ACE, these drugs reduce the levels of angiotensin II, leading to vasodilation (widening of blood vessels) and decreased aldosterone secretion, thereby lowering blood pressure.[4][5][6]

RAAS_pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Na_H2O_Retention Na+ and H2O Retention (Increased Blood Volume) Aldosterone->Na_H2O_Retention Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) ACE_Inhibitors (R)-2-Bromo-3-phenylpropionic acid derived ACE Inhibitors (e.g., Enalapril, Lisinopril) ACE_Inhibitors->ACE Inhibition

Diagram 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors.

Comparative Synthesis of Enalapril

Enalapril is a widely prescribed ACE inhibitor.[7] Its synthesis can be approached through various routes, with a key step being the coupling of an N-(1-carboxy-3-phenylpropyl)alanine derivative with proline.

Route 1: Synthesis via this compound

This route utilizes this compound as the chiral precursor to introduce the necessary stereochemistry.

Enalapril_synthesis_bromo start This compound intermediate1 N-(1-carboxy-3-phenylpropyl)-L-alanine ethyl ester start->intermediate1 Nucleophilic substitution with L-alanine ethyl ester final_product Enalapril intermediate1->final_product Coupling with L-proline

Diagram 2: Experimental workflow for Enalapril synthesis starting from this compound.
Route 2: Alternative Synthesis via Reductive Amination

A common industrial method for Enalapril synthesis involves the reductive amination of ethyl 2-oxo-4-phenylbutanoate with the dipeptide L-alanyl-L-proline.[8][9][10]

Enalapril_synthesis_alternative start Ethyl 2-oxo-4-phenylbutanoate + L-Alanyl-L-proline final_product Enalapril start->final_product Reductive Amination (e.g., H2/Pd-C or Ra-Ni)

Diagram 3: Experimental workflow for the alternative synthesis of Enalapril via reductive amination.
Data Presentation: Comparison of Enalapril Synthesis Routes

ParameterRoute 1: via this compoundRoute 2: via Reductive Amination
Key Starting Materials This compound, L-alanine ethyl ester, L-prolineEthyl 2-oxo-4-phenylbutanoate, L-Alanyl-L-proline
Key Reaction Step Nucleophilic substitution followed by peptide couplingDiastereoselective reductive amination[11]
Reported Overall Yield ~60-70% (estimated from similar reactions)70-86.5%[10][11]
Chiral Control Relies on the chirality of the starting bromo acidDiastereoselective reduction, often requires optimization[8]
Process Considerations Multi-step processMore convergent, but requires specialized dipeptide

Comparative Synthesis of Lisinopril

Lisinopril is another important ACE inhibitor with a structure similar to Enalapril but containing a lysine moiety instead of alanine.

Route 1: Synthesis via this compound (Hypothetical)

While less commonly documented for Lisinopril compared to Enalapril, a synthetic strategy employing this compound can be conceptualized.

Route 2: Alternative Synthesis via Reductive Amination

The industrial synthesis of Lisinopril also frequently employs a reductive amination strategy, coupling ethyl 2-oxo-4-phenylbutyrate with a protected L-lysyl-L-proline dipeptide.[12][13]

Route 3: Alternative Synthesis via N-Carboxyanhydride (NCA) Chemistry

An alternative approach involves the use of N-carboxyanhydride (NCA) chemistry to form the peptide bonds, which can be a practical method for large-scale synthesis.[8][14]

Data Presentation: Comparison of Lisinopril Synthesis Routes
ParameterRoute 1: via this compoundRoute 2: via Reductive AminationRoute 3: via N-Carboxyanhydride Chemistry
Key Starting Materials This compound, Protected L-lysine, L-prolineEthyl 2-oxo-4-phenylbutyrate, Protected L-Lysyl-L-prolineProtected L-lysine-NCA, L-proline
Key Reaction Step Nucleophilic substitution and peptide couplingDiastereoselective reductive amination[12]NCA ring-opening and peptide bond formation[15][16]
Reported Overall Yield Data not readily available~45%[13]Yields can be high but require careful control of reaction conditions
Chiral Control Relies on the chirality of the starting bromo acidDiastereoselective reductionRelies on the chirality of the amino acid precursors
Process Considerations Multi-stepConvergent approachCan be efficient for peptide synthesis

Experimental Protocols

Protocol 1: Synthesis of this compound from (D)-Phenylalanine

This procedure is a common method for preparing the chiral bromo acid.[17]

Materials:

  • (D)-Phenylalanine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO2)

  • Dichloromethane (CH2Cl2) or other suitable organic solvent

  • Water

Procedure:

  • A solution of (D)-phenylalanine is prepared in a mixture of aqueous hydrobromic acid and an organic solvent (e.g., dichloromethane).

  • The mixture is cooled to a low temperature, typically between -10°C and 0°C.

  • An aqueous solution of sodium nitrite is added dropwise to the reaction mixture while maintaining the low temperature. The addition is carried out over several hours.

  • After the addition is complete, the reaction is stirred for an additional period, allowing the temperature to rise gradually.

  • The organic layer is separated, washed with water, and the solvent is removed under reduced pressure to yield this compound.

  • Yields for this reaction can be as high as 90-92.7% under optimized conditions.[17]

Protocol 2: General Procedure for Reductive Amination in Enalapril Synthesis

This protocol outlines the key step in the alternative synthesis of Enalapril.[10][11]

Materials:

  • Ethyl 2-oxo-4-phenylbutanoate

  • L-Alanyl-L-proline

  • Raney-Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Ethanol or other suitable solvent

  • Additives such as acetic acid and sodium bromide may be used to improve diastereoselectivity.[11]

Procedure:

  • L-Alanyl-L-proline and the catalyst are suspended in the solvent in a hydrogenation reactor.

  • Ethyl 2-oxo-4-phenylbutanoate is added to the mixture.

  • The reactor is pressurized with hydrogen gas to a specified pressure (e.g., 2-100 psia).

  • The reaction mixture is stirred at a controlled temperature (e.g., 0-40°C) for a sufficient time to ensure complete reaction (typically several hours).

  • The catalyst is removed by filtration.

  • The filtrate containing Enalapril is then subjected to work-up and purification procedures.

  • The yield of the desired (S,S,S)-isomer of Enalapril can reach up to 86.5%.[11]

Conclusion

This compound serves as a reliable chiral precursor for the synthesis of ACE inhibitors, offering a clear path to establishing the required stereochemistry. However, for industrial-scale production of drugs like Enalapril and Lisinopril, alternative routes, particularly those involving diastereoselective reductive amination, have been highly optimized and are often more convergent. The choice of synthetic route will depend on various factors, including the availability and cost of starting materials, the desired scale of production, and the capability to control stereoselectivity in the key reaction steps. This guide provides the foundational data and protocols to aid in the evaluation of these synthetic strategies.

References

A Comparative Cost-Benefit Analysis of Starting Materials for (R)-2-Bromo-3-phenylpropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-2-Bromo-3-phenylpropionic acid is a valuable chiral building block in the synthesis of various pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors. The stereochemistry of this intermediate is crucial for the efficacy of the final active pharmaceutical ingredient. This guide provides a detailed cost-benefit analysis of the two primary starting materials for its synthesis: D-phenylalanine and L-phenylalanine. A potential route from cinnamic acid is also briefly discussed to provide a comprehensive overview.

Executive Summary

The synthesis of this compound is predominantly achieved through the diazotization and bromination of phenylalanine. The choice between the unnatural amino acid D-phenylalanine and the natural, more abundant L-phenylalanine presents a classic cost-versus-complexity trade-off.

  • D-Phenylalanine Route: This is a direct, one-step synthesis that offers high yields and excellent enantiomeric excess. However, the significantly higher cost of D-phenylalanine is a major drawback for large-scale production.

  • L-Phenylalanine Route: This route is more cost-effective due to the lower price of L-phenylalanine. However, it involves a multi-step process that includes the initial synthesis of (S)-2-Bromo-3-phenylpropionic acid, followed by a crucial chiral inversion step to obtain the desired (R)-enantiomer. This adds complexity and requires additional reagents.

  • Cinnamic Acid Route: While cinnamic acid is an inexpensive starting material, its direct bromination does not yield the desired chiral product. The synthesis of this compound from cinnamic acid would require a more complex and less established enantioselective strategy, making it a less viable option for straightforward synthesis of the target molecule.

This guide will delve into the experimental details, cost considerations, and overall efficiency of the D-phenylalanine and L-phenylalanine routes to aid researchers in selecting the most suitable synthetic strategy for their needs.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for the synthesis of this compound from D-phenylalanine and L-phenylalanine.

Table 1: Comparison of Starting Material and Reagent Costs

ComponentD-Phenylalanine Route (per kg of product)L-Phenylalanine Route (per kg of product)
Starting Material
D-Phenylalanine~$340/kg[1]-
L-Phenylalanine-~$10-15/kg[2]
Key Reagents
Sodium Nitrite~$3.50/kg (bulk)[3]~$3.50/kg (bulk)[3]
Hydrobromic Acid (48%)~$1.55/kg (bulk)~$1.55/kg (bulk)
(R)-Bornylamine-~$111/kg (estimated from small scale)
Tetraethylammonium Bromide-~$113/250g
Potassium Thioacetate-~$192/100g[4][5]

Note: Prices are estimates based on available data and can vary significantly based on supplier, purity, and quantity.

Table 2: Comparison of Reaction Parameters and Product Quality

ParameterD-Phenylalanine RouteL-Phenylalanine Route
Number of Steps 12 (Diazotization/Bromination + Chiral Inversion)
Overall Yield 84-93%[3]~78% (for chiral inversion step)[6]
Enantiomeric Excess (ee) >98%96-99%[6]
Key Equipment Standard reaction vessel with coolingStandard reaction vessel with heating and cooling
Process Complexity LowModerate

Experimental Protocols

Synthesis from D-Phenylalanine

This method is a direct diazotization and bromination of D-phenylalanine.

Materials:

  • D-Phenylalanine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Toluene

  • Water

Procedure:

  • To a cooled reactor (-5 to 0 °C), charge D-phenylalanine and a mixture of 48% hydrobromic acid and water.

  • Slowly add an aqueous solution of sodium nitrite to the reaction mixture while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.

  • Extract the product into an organic solvent such as toluene.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis from L-Phenylalanine followed by Chiral Inversion

This two-step process first synthesizes the (S)-enantiomer, which is then converted to the desired (R)-enantiomer.

Step 1: Synthesis of (S)-2-Bromo-3-phenylpropionic acid

Materials:

  • L-Phenylalanine

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Dichloromethane

  • Water

Procedure:

  • Follow the same procedure as for the synthesis from D-phenylalanine, substituting L-phenylalanine as the starting material.

  • The resulting product will be (S)-2-Bromo-3-phenylpropionic acid.

Step 2: Crystallization-Induced Chiral Inversion

Materials:

  • (S)-2-Bromo-3-phenylpropionic acid

  • (R)-Bornylamine

  • Tetraethylammonium bromide (TEAB)

  • Acetonitrile

  • Methanesulfonic acid

  • Methyl tert-butyl ether (MTBE)

  • Water

Procedure:

  • Dissolve (S)-2-Bromo-3-phenylpropionic acid and tetraethylammonium bromide in acetonitrile.

  • Slowly add a solution of (R)-bornylamine in acetonitrile to the mixture at 50-60 °C over 24 hours.

  • Stir the resulting slurry for an additional 24 hours at the same temperature.

  • Cool the mixture to room temperature and filter the precipitated diastereomeric salt ((R)-bornylamine salt of this compound).

  • Wash the solid with cold acetonitrile and dry.

  • To obtain the free acid, dissolve the salt in water and acidify with methanesulfonic acid.

  • Extract the product, this compound, with MTBE.

  • Dry the organic layer and remove the solvent under reduced pressure.

Mandatory Visualization

Synthesis_Workflow cluster_d_phe Route 1: D-Phenylalanine cluster_l_phe Route 2: L-Phenylalanine d_phe D-Phenylalanine diazotization_d Diazotization & Bromination d_phe->diazotization_d r_bromo This compound diazotization_d->r_bromo l_phe L-Phenylalanine diazotization_l Diazotization & Bromination l_phe->diazotization_l s_bromo (S)-2-Bromo-3-phenylpropionic acid diazotization_l->s_bromo inversion Chiral Inversion (with (R)-Bornylamine) s_bromo->inversion r_bromo_2 This compound inversion->r_bromo_2

Caption: Synthetic workflows for this compound.

Cost_Benefit_Analysis start Choice of Starting Material d_cost High Cost start->d_cost l_cost Low Cost start->l_cost d_benefit Simple, 1-step process High Yield & ee l_benefit More complex, 2-step process Good Yield & ee

Caption: Cost-benefit relationship of starting materials.

Conclusion and Recommendations

The choice between D-phenylalanine and L-phenylalanine for the synthesis of this compound is a critical decision that balances economic and operational factors.

  • For small-scale laboratory synthesis and research purposes , where the cost of the starting material is less critical and a straightforward, high-yielding procedure is preferred, the D-phenylalanine route is advantageous . Its simplicity and high enantiomeric purity make it an excellent choice for producing high-quality material quickly.

  • For large-scale industrial production and process development , the significant cost savings offered by the L-phenylalanine route make it the more economically viable option . While the process is more complex due to the additional chiral inversion step, the cost-benefit analysis heavily favors this route, especially when considering the price difference between the two enantiomers of phenylalanine. The development of an efficient and robust chiral inversion protocol is key to the success of this approach on an industrial scale.

Ultimately, the decision rests on the specific needs and scale of the synthesis. Researchers and drug development professionals should carefully weigh the factors of cost, process complexity, and desired product quality when selecting their synthetic strategy.

References

A Comparative Guide to the Stereoselective Synthesis of N-Benzoyl-(2R,3S)-3-phenylisoserine: Evaluating (R)-2-Bromo-3-phenylpropionic Acid Derivatives Against Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical synthesis, the efficient and stereochemically precise construction of chiral molecules is paramount. This guide provides a comparative analysis of synthetic routes to N-benzoyl-(2R,3S)-3-phenylisoserine, the crucial C-13 side chain of the potent anticancer agent Taxol® (Paclitaxel). We evaluate a method utilizing ethyl (R)-2-bromo-3-phenylpropionate as a chiral building block via a diastereoselective Reformatsky-type reaction and compare it with two of the most prominent and successful strategies in the field: the Sharpless Asymmetric Dihydroxylation and the Ojima-Holton β-Lactam method. This objective comparison, supported by experimental data and detailed protocols, is intended for researchers, chemists, and professionals in drug development seeking to optimize synthetic strategies for complex chiral molecules.

Introduction to the Synthetic Challenge

N-benzoyl-(2R,3S)-3-phenylisoserine possesses two contiguous stereocenters (C2 and C3), making its synthesis a significant stereochemical challenge. The precise arrangement of the hydroxyl group at C2 (R configuration) and the benzamido group at C3 (S configuration) is essential for the biological activity of Taxol. This guide focuses on three distinct stereoselective approaches to assemble this critical fragment.

Method 1: Diastereoselective Reformatsky Reaction with Ethyl (R)-2-Bromo-3-phenylpropionate

The use of (R)-2-bromo-3-phenylpropionic acid, in the form of its ethyl ester, offers a direct approach to installing the C2 stereocenter from a commercially available chiral pool. The key transformation is a Reformatsky-type reaction, where the zinc enolate of the bromoester reacts with an N-protected imine of benzaldehyde. The inherent chirality of the bromoester influences the stereochemical outcome of the newly formed C-N bond at the C3 position.

The general workflow for this approach involves the formation of a zinc enolate from ethyl (R)-2-bromo-3-phenylpropionate, which then undergoes a nucleophilic addition to an imine derived from benzaldehyde. The stereoselectivity of this addition is crucial for establishing the desired (2R,3S) configuration.

cluster_0 Reformatsky-Type Synthesis Bromoester Ethyl (R)-2-bromo- 3-phenylpropionate Reformatsky_Reagent Reformatsky Reagent (Zinc Enolate) Bromoester->Reformatsky_Reagent 1. Zn Imine N-Silyl Benzaldehyde Imine Addition Diastereoselective Addition Imine->Addition Zinc Zn dust Zinc->Reformatsky_Reagent Reformatsky_Reagent->Addition Intermediate Adduct Addition->Intermediate Hydrolysis Hydrolysis & N-Benzoylation Intermediate->Hydrolysis Product N-Benzoyl-(2R,3S)- 3-phenylisoserine Hydrolysis->Product

Caption: Workflow for Reformatsky-Type Synthesis.

Alternative Strategies: A Benchmark for Performance

To contextualize the performance of the Reformatsky approach, we compare it against two well-established, powerful methods for the asymmetric synthesis of the Taxol side chain.

Method 2: Sharpless Asymmetric Dihydroxylation

This elegant method constructs both stereocenters simultaneously by the dihydroxylation of an alkene precursor, typically an ethyl cinnamate derivative. The high enantioselectivity is achieved using a chiral catalyst system based on osmium tetroxide and cinchona alkaloid-derived ligands. The resulting chiral diol is then converted to the target amino alcohol through a series of established transformations.

cluster_1 Sharpless Asymmetric Dihydroxylation Cinnamate Ethyl Cinnamate AD Sharpless AD (AD-mix-β) Cinnamate->AD Diol Ethyl (2R,3S)-2,3-dihydroxy- 3-phenylpropanoate AD->Diol Conversion Multi-step Conversion (e.g., cyclic sulfite, azide) Diol->Conversion Product N-Benzoyl-(2R,3S)- 3-phenylisoserine Conversion->Product

Caption: Workflow for Sharpless AD Synthesis.

Method 3: Ojima-Holton β-Lactam Method

This robust strategy relies on a [2+2] cycloaddition (Staudinger reaction) between a ketene and a chiral imine to form a β-lactam ring. The stereochemistry is controlled with high precision by the chiral auxiliary on the imine. Subsequent hydrolysis of the β-lactam ring opens it to reveal the desired phenylisoserine structure. This method has been widely adopted in both academic and industrial settings.

cluster_2 Ojima-Holton β-Lactam Method Imine Chiral Imine Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Ketene Acetoxyketene (from acetoxyacetyl chloride) Ketene->Cycloaddition Lactam Chiral β-Lactam Cycloaddition->Lactam Hydrolysis Hydrolysis & N-Benzoylation Lactam->Hydrolysis Product N-Benzoyl-(2R,3S)- 3-phenylisoserine Hydrolysis->Product

Caption: Workflow for Ojima-Holton Synthesis.

Performance Comparison

The following table summarizes the key performance indicators for each synthetic route, allowing for a direct comparison of their efficiency and stereoselectivity.

Synthetic RouteKey Chiral StepStarting MaterialsTypical Overall YieldStereoselectivity (d.r. or e.e.)
Reformatsky-Type Reaction Diastereoselective addition to imineEthyl (R)-2-bromo-3-phenylpropionate, BenzaldehydeModerateGood (typically >90:10 d.r.)
Sharpless AD Asymmetric DihydroxylationEthyl CinnamateHighExcellent (>99% e.e.)
Ojima-Holton β-Lactam Chiral Auxiliary Mediated [2+2] CycloadditionChiral Amino Ester, Benzaldehyde, Acetoxyacetyl chlorideModerate to HighExcellent (>98% d.e.)

Detailed Experimental Protocols

Protocol 1: Diastereoselective Reformatsky-Type Reaction

This protocol is a representative procedure based on asymmetric aza-Reformatsky reactions.

  • Activation of Zinc: In a flame-dried, three-necked flask under an argon atmosphere, add zinc dust (1.2 eq). Activate the zinc by stirring with 1,2-dibromoethane in anhydrous THF for 30 minutes, followed by removal of the solvent and washing with fresh THF.

  • Imine Formation: In a separate flask, dissolve benzaldehyde (1.2 eq) and N-(trimethylsilyl)aniline (1.2 eq) in anhydrous THF. Stir at room temperature for 2 hours over activated molecular sieves.

  • Reformatsky Reagent Formation: To the activated zinc, add anhydrous THF followed by a solution of ethyl (R)-2-bromo-3-phenylpropionate (1.0 eq) in THF. Stir the mixture at room temperature for 1 hour to form the zinc enolate.

  • Addition Reaction: Cool the solution of the Reformatsky reagent to -78 °C. Add the freshly prepared imine solution dropwise over 30 minutes. Stir the reaction mixture at -78 °C for 4 hours.

  • Work-up and Benzoylation: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then subjected to N-desilylation followed by benzoylation with benzoyl chloride and a base (e.g., pyridine) to yield the N-benzoyl-3-phenylisoserine ethyl ester.

  • Saponification: Dissolve the ester in a mixture of THF and water. Add LiOH (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer and concentrate to give the final product, which can be purified by recrystallization.

Protocol 2: Sharpless Asymmetric Dihydroxylation

This protocol is adapted from the established Sharpless methodology.

  • Reaction Setup: In a round-bottom flask, prepare a solvent mixture of t-butanol and water (1:1 ratio). Add the commercially available AD-mix-β (containing the chiral ligand (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₂(OH)₄). Stir the mixture at room temperature until all solids have dissolved. Cool the solution to 0 °C in an ice bath.

  • Substrate Addition: Dissolve ethyl cinnamate (1.0 eq) in the t-butanol/water solvent system. Add this solution to the cooled AD-mix solution with vigorous stirring.

  • Reaction and Quenching: Stir the reaction at 0 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material. Quench the reaction by adding solid sodium sulfite (Na₂SO₃) and allowing the mixture to warm to room temperature while stirring for 1 hour.

  • Workup and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting diol by flash column chromatography on silica gel.

  • Conversion to Final Product: The purified diol is then converted to N-benzoyl-(2R,3S)-3-phenylisoserine through a multi-step sequence, typically involving the formation of a cyclic sulfite with thionyl chloride, regioselective opening with sodium azide, reduction of the azide to an amine, N-benzoylation, and final saponification of the ester.

Protocol 3: Ojima-Holton β-Lactam Method

This protocol is a generalized procedure for the Staudinger cycloaddition.

  • Chiral Imine Formation: To a solution of a chiral amino ester (e.g., (S)-ethyl lactate) (1.0 eq) in anhydrous CH₂Cl₂ add benzaldehyde (1.0 eq) and a dehydrating agent like anhydrous MgSO₄. Stir the mixture at room temperature for 4-6 hours. Filter off the drying agent and use the crude chiral imine solution directly in the next step.

  • [2+2] Cycloaddition: Under an argon atmosphere, cool the crude chiral imine solution to -78 °C. In a separate flask, dissolve acetoxyacetyl chloride (1.2 eq) in anhydrous CH₂Cl₂. Add triethylamine (1.5 eq) to the imine solution, followed by the dropwise addition of the acetoxyacetyl chloride solution over 1 hour.

  • Reaction and Work-up: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the chiral β-lactam.

  • Hydrolysis and N-Benzoylation: The purified β-lactam is then hydrolyzed under basic conditions (e.g., LiOH in ethanol/water) and subsequently N-benzoylated to yield the final product.

Conclusion

The stereoselective synthesis of the Taxol side chain remains a benchmark for asymmetric synthesis. The Sharpless Asymmetric Dihydroxylation and the Ojima-Holton β-Lactam methods are highly refined, offering excellent stereocontrol and good yields, and are considered the gold standards for this transformation.

The approach utilizing ethyl (R)-2-bromo-3-phenylpropionate in a Reformatsky-type reaction presents a viable alternative. Its main advantage lies in the use of a readily available chiral starting material to set one of the stereocenters. However, achieving high diastereoselectivity in the key C-C bond-forming step is critical and can be highly dependent on the specific reaction conditions, imine protecting group, and any chiral ligands used. While potentially requiring more optimization, this method offers a valuable, alternative disconnection for constructing this pharmaceutically vital chiral building block. The choice of method will ultimately depend on factors such as scale, cost of reagents, and the specific expertise and resources available to the research team.

Safety Operating Guide

Proper Disposal of (R)-2-Bromo-3-phenylpropionic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (R)-2-Bromo-3-phenylpropionic acid must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This halogenated organic compound is classified as hazardous waste and requires disposal through an approved waste management facility, typically via incineration.[1][2] Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.[3][4]

Proper segregation of waste is critical. This compound waste should be collected in a dedicated, properly labeled, and sealed container.[4][5] It is imperative to avoid mixing this waste with bases, non-halogenated organic compounds, or other incompatible materials to prevent dangerous chemical reactions.[1][6][7]

Key Safety and Handling Information

The following table summarizes the key hazard information for compounds similar to this compound. Always refer to the specific Safety Data Sheet (SDS) for the exact compound in use.

Hazard ClassificationDescriptionPrecautionary Statements
Skin IrritationCauses skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/ attention.
Eye IrritationCauses serious eye irritation.P280: Wear protective gloves/ eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention.
Respiratory IrritationMay cause respiratory irritation.P261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.

Experimental Protocol for Disposal

A detailed experimental protocol for the chemical neutralization of this compound is not recommended without specific, validated procedures, as incomplete reactions can produce other hazardous byproducts. The standard and safest protocol is collection and transfer to a certified hazardous waste disposal facility.

Step-by-Step Disposal Procedure:

  • Wear Appropriate Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[2][8]

  • Prepare a Designated Waste Container: Use a clean, dry, and chemically compatible container with a secure lid. The container must be clearly labeled as "Hazardous Waste," and the full chemical name "this compound" must be written on the label.[1][9]

  • Segregate the Waste: Collect only this compound and materials contaminated with it in the designated container. Do not mix with other chemical waste streams, particularly bases, oxidizers, or non-halogenated organic waste.[1][6]

  • Transfer the Waste: Carefully transfer the chemical waste into the prepared container, avoiding spills. If dealing with a solid, minimize dust generation. For contaminated lab supplies (e.g., gloves, weighing paper), place them in a sealed bag before adding to the container.

  • Secure and Store the Container: Tightly seal the waste container and store it in a designated satellite accumulation area that is cool, dry, and well-ventilated.[2] Ensure the storage area is away from incompatible materials.

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.[3] Follow their specific procedures for waste handover.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and regulatory requirements.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Generation of This compound waste ppe Wear appropriate PPE (gloves, goggles, lab coat) start->ppe segregate Is this a halogenated organic acid waste? ppe->segregate yes_collect Collect in a designated, labeled container for halogenated organic waste. segregate->yes_collect Yes no_reassess Reassess waste stream. Follow appropriate disposal protocol for that chemical. segregate->no_reassess No store Store sealed container in a designated satellite accumulation area. yes_collect->store contact_ehs Contact Environmental Health & Safety (EHS) or certified disposal service for pickup. store->contact_ehs end End: Waste properly disposed of by professionals. contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (R)-2-Bromo-3-phenylpropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (R)-2-Bromo-3-phenylpropionic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1]. Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[2]To protect eyes from splashes, mests, or fumes. A face shield provides additional protection.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[2]To prevent skin contact with the corrosive chemical. Gloves must be inspected prior to use.
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3] A lab coat or chemical-resistant apron is required.To protect against accidental spills and skin contact.
Respiratory Protection Use only outdoors or in a well-ventilated area.[4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5][6]To prevent inhalation of dust or vapors, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound from preparation to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all sources of ignition from the handling area[6].

  • Keep containers tightly closed in a dry, cool, and well-ventilated place[3][7].

2. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing[4].

  • Avoid the formation of dust and aerosols[6].

  • Wash hands thoroughly after handling[4].

3. In Case of a Spill:

  • For small spills, use an inert absorbent material to contain the leak. Place the absorbent material in a sealed and labeled container for disposal[7][8].

  • For large spills, evacuate the area and call for emergency assistance[7][8].

4. First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[3].

  • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention[3].

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[6].

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur[3].

Disposal Plan

This compound is a halogenated organic compound. Proper segregation and disposal are critical to minimize environmental impact and reduce disposal costs[7][9].

  • Waste Segregation: Collect waste containing this compound in a designated, clearly labeled, and closed container for halogenated organic waste[8][10][11]. Do not mix with non-halogenated waste[9][10].

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and a clear description of the contents[8].

  • Disposal Procedure: Dispose of the chemical waste through an approved hazardous waste disposal program. Do not dispose of it down the drain[10].

Workflow for Safe Handling

prep Preparation & Engineering Controls (Fume Hood, PPE) handling Chemical Handling (Avoid Contact, Dust) prep->handling spill Spill Response (Contain, Absorb) handling->spill Accident disposal Waste Disposal (Segregate, Label) handling->disposal first_aid First Aid (Flush, Seek Medical Attention) spill->first_aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-Bromo-3-phenylpropionic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-Bromo-3-phenylpropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.